molecular formula C8H16N+ B089564 5-Azoniaspiro[4.4]nonane CAS No. 176-49-8

5-Azoniaspiro[4.4]nonane

Cat. No.: B089564
CAS No.: 176-49-8
M. Wt: 126.22 g/mol
InChI Key: NZSICTQUKULOSA-UHFFFAOYSA-N
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Description

5-Azoniaspiro[4.4]nonane is a useful research compound. Its molecular formula is C8H16N+ and its molecular weight is 126.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Azoniaspiro[4.4]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azoniaspiro[4.4]nonane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

176-49-8

Molecular Formula

C8H16N+

Molecular Weight

126.22 g/mol

IUPAC Name

5-azoniaspiro[4.4]nonane

InChI

InChI=1S/C8H16N/c1-2-6-9(5-1)7-3-4-8-9/h1-8H2/q+1

InChI Key

NZSICTQUKULOSA-UHFFFAOYSA-N

SMILES

C1CC[N+]2(C1)CCCC2

Canonical SMILES

C1CC[N+]2(C1)CCCC2

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 5-Azoniaspiro[4.4]nonane cation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Azoniaspiro[4.4]nonane Cation Structure, Properties, and Applications in Materials Science & Electrochemistry

Executive Summary

The 5-Azoniaspiro[4.4]nonane cation (often abbreviated as AS[4.4] ) is a rigid, spirocyclic quaternary ammonium ion consisting of two pyrrolidine rings fused at a central nitrogen atom. Unlike flexible tetraalkylammonium cations (e.g., tetrapropylammonium), AS[4.4] possesses a constrained geometry that confers exceptional thermal stability and unique structure-directing capabilities.

This guide analyzes the physicochemical profile of AS[4.4], establishing its critical role as a Structure-Directing Agent (SDA) in zeolite synthesis (specifically ZSM-5 and Beta polymorphs) and as a high-voltage electrolyte component in next-generation energy storage devices.

Chemical Structure & Bonding

Structural Topology

The cation belongs to the class of spiro-ammonium compounds. Its IUPAC designation is 5-azoniaspiro[4.4]nonane .[1]

  • Symmetry: The molecule exhibits

    
     (or approximate 
    
    
    
    ) symmetry in solution, rendering the two pyrrolidine rings chemically equivalent.
  • Rigidity: The spiro-fusion at the quaternary nitrogen locks the conformation, significantly reducing the entropic degrees of freedom compared to acyclic analogues like tetraethylammonium.

  • Charge Distribution: The positive charge is localized on the central nitrogen but is effectively shielded by the surrounding methylene groups, creating a "soft" cation character that interacts weakly with anions, promoting high solubility in organic media and low lattice energy in ionic liquids.

Thermal & Chemical Stability

A defining feature of AS[4.4] is its resistance to Hofmann elimination .

  • Mechanism: Hofmann elimination requires an anti-periplanar arrangement between a

    
    -hydrogen and the leaving amine group. In the 5-membered pyrrolidine ring, the conformational constraints make achieving this transition state energetically unfavorable.
    
  • Result: AS[4.4] salts often decompose at temperatures

    
    C, significantly higher than their acyclic counterparts.
    

Synthesis & Purification Protocols

The synthesis of 5-azoniaspiro[4.4]nonane typically proceeds via a double nucleophilic substitution (cyclization) reaction.

Reaction Mechanism

The reaction involves the alkylation of pyrrolidine with 1,4-dihalobutane. The first substitution yields a tertiary amine intermediate, which undergoes a rapid intramolecular cyclization to form the spiro-quaternary salt.

SynthesisPath Figure 1: Cyclization pathway for 5-azoniaspiro[4.4]nonane synthesis. Pyr Pyrrolidine (Nucleophile) Inter Intermediate: 1-(4-bromobutyl)pyrrolidine Pyr->Inter SN2 (Step 1) Reagent 1,4-Dibromobutane (Electrophile) Reagent->Inter Prod 5-Azoniaspiro[4.4]nonane Bromide Inter->Prod Intramolecular Cyclization (Step 2)

Experimental Protocol: Synthesis of AS[4.4] Bromide

Self-validating checkpoint: The reaction kinetics favor the intramolecular cyclization over intermolecular polymerization due to the "effective molarity" of the tethered halide.

Reagents:

  • Pyrrolidine (1.0 eq)

  • 1,4-Dibromobutane (1.05 eq)

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)
    
  • Solvent: Acetonitrile (

    
    ) or Isopropanol
    

Procedure:

  • Setup: Charge a round-bottom flask with

    
     and solvent. Purge with 
    
    
    
    .
  • Addition: Add pyrrolidine and 1,4-dibromobutane simultaneously dropwise at

    
    C to prevent exotherm runaway.
    
  • Reflux: Heat the mixture to reflux (

    
    C for MeCN) for 12–24 hours.
    
  • Workup:

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize from ethanol/ethyl acetate (1:3 ratio). The product precipitates as white, hygroscopic crystals.

  • Validation:

    • 1H NMR (

      
      ): 
      
      
      
      3.4–3.5 (m, 8H,
      
      
      ), 2.1–2.2 (m, 8H,
      
      
      ).
    • Yield: Typically 75–85%.

Physicochemical Properties

Table 1: Physical Data of AS[4.4] Salts

AnionMelting Point (

C)
SolubilityApplication
Bromide (

)
273–275Water, MeOH, EtOHZeolite SDA precursor
Chloride (

)
>290 (decomp)Water, MeOHIon exchange intermediate
Tetrafluoroborate (

)
188–192ACN, PC, ECElectrolyte for Supercapacitors
TFSI (

)
<100 (Ionic Liquid)DMC, EMC, lipophilicLi/Mg Battery Electrolyte

Electrochemical Window: When paired with the TFSI anion, the AS[4.4] cation exhibits an electrochemical stability window (ESW) exceeding 5.5 V (vs.


). This is superior to imidazolium-based ionic liquids, which often suffer from cathodic reduction at lower potentials.

Applications in Materials Science

Zeolite Structure-Directing Agent (SDA)

AS[4.4] acts as a "pore-filling" agent. Its size (~5.7 Å diameter) perfectly matches the channel intersections of specific zeolite topologies.

  • Target Structures:

    • ZSM-5 (MFI): The cation directs the formation of the MFI framework in high-silica mixtures.

    • Zeolite Beta (BEA): Under lower Si/Al ratios, it can template the disordered Beta structure.

  • Mechanism: The hydrophobic hydration sphere of the cation organizes the silicate species around it during the sol-gel process.

ZeoliteWorkflow Figure 2: Workflow for Zeolite ZSM-5 synthesis using AS[4.4] as SDA. Step1 Precursor Gel Formation (Silica Source + Al Source + AS[4.4]OH) Step2 Hydrothermal Synthesis (150-180°C, Autoclave) Step1->Step2 Step3 Nucleation & Crystal Growth (AS[4.4] acts as Template) Step2->Step3 Step4 Product Recovery (Filtration & Washing) Step3->Step4 Step5 Calcination (550°C in Air -> Removal of SDA) Step4->Step5

Mass Spectrometry Tagging

In proteomics, AS[4.4] derivatives (e.g., activated esters) are used to label peptides.

  • Benefit: The permanent positive charge improves ionization efficiency in ESI-MS.[2]

  • Fragmentation: The rigid spiro ring is resistant to low-energy collision-induced dissociation (CID), ensuring that the charge remains on the peptide fragment, simplifying sequence analysis.

References

  • Preparation and Properties of Azoniaspiro Compounds. Source: Journal of the American Chemical Society (JACS). Context: Foundational synthesis and conformational analysis of spiro-ammonium salts. Link:

  • Zeolite Synthesis Using Imidazolium and Quaternary Ammonium Cations. Source: MDPI Molecules. Context: Review of organic SDAs, including spiro-compounds, in directing MFI and BEA topologies. Link:

  • Electrochemical Windows of Room-Temperature Ionic Liquids. Source: Journal of Physical Chemistry B. Context: Comparative stability of pyrrolidinium and spiro-ammonium cations in high-voltage applications. Link:

  • Heterocyclic Analogs of the Azoniaspiro[4.4]nonyl Ionization Tag. Source: Analytical and Bioanalytical Chemistry. Context: Use of the AS[4.4] scaffold for enhancing peptide detection sensitivity. Link:

  • PubChem Compound Summary: 5-Azoniaspiro[4.4]nonane. Source:[1] National Institutes of Health (NIH). Context: Validated chemical identifiers, toxicity data, and physical properties.[1] Link:

Sources

Technical Guide: Thermodynamic Stability of 5-Azoniaspiro[4.4]nonane Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic and kinetic stability of 5-azoniaspiro[4.4]nonane (commonly referred to as the [4.4] spiro-cation) is a critical parameter in the synthesis of high-silica zeolites (e.g., ZSM-5, SSZ-13).[1] Unlike simple tetraalkylammonium salts, the spirocyclic architecture of this cation introduces unique conformational rigidity. However, this rigidity comes at the cost of ring strain, which significantly alters its degradation profile under the hydrothermal, high-pH conditions typical of zeolite crystallization.

This guide provides a rigorous analysis of the salt's stability, detailing the transition from the precursor bromide/halide forms to the active hydroxide species. It outlines the specific failure modes (Hofmann elimination) and provides validated protocols for assessing fitness-for-use in catalytic membrane and molecular sieve applications.[1]

Molecular Architecture & Theoretical Underpinnings[1]

The Spirocyclic Advantage vs. Ring Strain

The 5-azoniaspiro[4.4]nonane cation consists of a quaternary nitrogen atom shared by two five-membered pyrrolidinium rings.[1] This structure functions as a rigid Structure-Directing Agent (SDA), filling pore volumes more efficiently than flexible tetrapropylammonium (TPA) chains.[1]

  • Entropic Stabilization: The spiro-conformation reduces the degrees of freedom, minimizing the entropic penalty upon confinement within a zeolite cage.

  • Enthalpic Penalty (Ring Strain): The 5,5-fused system possesses higher internal strain (~6-7 kcal/mol) compared to 6,6-fused analogs (e.g., 6-azoniaspiro[5.5]undecane).[1] This strain lowers the activation energy (

    
    ) required for ring-opening degradation.[1]
    
The Counter-Ion Effect

The thermodynamic stability of the salt is strictly dependent on the anion:

  • Halides (Br⁻, I⁻): Thermally stable up to ~295°C (solid state).[1] Decomposition is driven by nucleophilic attack (Reverse Menshutkin reaction) or oxidation.[1]

  • Hydroxide (OH⁻): The active species in zeolite synthesis. Significantly less stable.[1] Decomposition occurs via Hofmann Elimination at temperatures as low as 140-160°C in aqueous solution.[1]

Synthesis & Purification Workflow

High-purity SDA is non-negotiable. Linear impurities (from incomplete cyclization) act as competitive SDAs, leading to impurity phases (e.g., amorphous silica or undesired zeolite topologies).

Synthesis Pathway (Graphviz)[1]

SynthesisPathway cluster_0 Precursors Pyrrolidine Pyrrolidine (C4H9N) Intermediate Linear Intermediate (N-(4-bromobutyl)pyrrolidine) Pyrrolidine->Intermediate SN2 Attack (Reflux in Acetone) Dibromo 1,4-Dibromobutane (C4H8Br2) Dibromo->Intermediate SpiroSalt 5-Azoniaspiro[4.4]nonane Bromide (Solid Precipitate) Intermediate->SpiroSalt Intramolecular Cyclization Hydroxide 5-Azoniaspiro[4.4]nonane Hydroxide (Aqueous Solution) SpiroSalt->Hydroxide Ion Exchange (Amberlite IRN-78)

Figure 1: Synthesis pathway from pyrrolidine precursors to the active hydroxide SDA.[1] Note the intramolecular cyclization step which is the rate-determining step for purity.

Thermal & Chemical Stability Profile

Solid-State Thermal Stability (TGA)

When analyzing the bromide salt via Thermogravimetric Analysis (TGA):

  • Drying Phase (<120°C): Loss of hygroscopic water. The salt is extremely hygroscopic.

  • Stability Plateau (120°C - 280°C): The spiro-cation remains intact.[1]

  • Decomposition Onset (

    
     ~295°C):  Catastrophic mass loss.[1]
    
    • Mechanism:[2][3][4][5] Nucleophilic attack by Br⁻ on the

      
      -carbon, leading to ring opening (Reverse Menshutkin).[1]
      
Hydrothermal Stability (The "Real World" Limit)

In zeolite synthesis (pH 12-14), the hydroxide ion triggers Hofmann Elimination .

Mechanism: The OH⁻ abstracts a


-hydrogen from one of the five-membered rings.[1] The ring strain of the [4.4] system accelerates this process compared to unstrained tetraalkylammonium salts.

Degradation Pathway:

  • Reactant: 5-Azoniaspiro[4.4]nonane cation.[1][6][7]

  • Transition State: E2 concerted mechanism.

  • Product: 4-(pyrrolidin-1-yl)but-1-ene (Ring-opened tertiary amine).[1]

Implication: If the synthesis temperature exceeds 160°C for prolonged periods (>48h), the concentration of the intact SDA drops, potentially stalling crystallization.

Degradation Mechanism Visualization

Degradation Salt 5-Azoniaspiro[4.4]nonane (+) (Intact Spiro Cation) TS Transition State (OH- attacks Beta-Hydrogen) Salt->TS + OH- / Heat (>150°C) Products 4-(pyrrolidin-1-yl)but-1-ene + H2O TS->Products Ring Opening (Strain Relief)

Figure 2: Hofmann Elimination pathway.[1] The relief of ring strain in the [4.4] system drives the reaction forward at high pH.

Experimental Protocols

Protocol A: Purity Assessment via 1H NMR

Before any stability testing, you must validate that the salt is free of linear amine precursors.

  • Solvent: Dissolve 10 mg of dried bromide salt in D₂O .

  • Acquisition: Run standard 1H NMR (400 MHz or higher).

  • Analysis:

    • Spiro Peaks: Look for the characteristic multiplets at

      
       2.2 (8H) and 
      
      
      
      3.5-3.6 (8H).[1]
    • Impurity Check: Scan for triplet signals at

      
       2.5-2.8 (indicative of linear amine precursors or ring-opened degradation products).[1]
      
    • Criterion: If linear amine integrals > 1%, recrystallize from ethanol/ethyl acetate (1:3 ratio).

Protocol B: Hydrothermal Stability Stress Test

This protocol simulates zeolite synthesis conditions to determine the half-life (


) of the SDA.
  • Preparation: Prepare a 0.5 M solution of 5-azoniaspiro[4.4]nonane hydroxide.

  • Loading: Load 10 mL aliquots into Teflon-lined stainless steel autoclaves.

  • Stressing:

    • Set oven to 160°C (Standard ZSM-5 synthesis temp).

    • Remove autoclaves at intervals: t = 6h, 12h, 24h, 48h, 72h.

  • Quenching: Immediately cool autoclaves in ice water to halt degradation.

  • Quantification:

    • Neutralize with HCl.[1]

    • Extract organics with dichloromethane (DCM).[1]

    • Analyze aqueous phase (intact SDA) and organic phase (degradation alkene) via HPLC or GC-MS.[1]

  • Calculation: Plot

    
     vs. time to determine the first-order rate constant 
    
    
    
    and half-life.

Summary Data Table

Parameter5-Azoniaspiro[4.4]nonane Bromide5-Azoniaspiro[4.4]nonane Hydroxide
Physical State White Crystalline SolidClear Aqueous Solution
Melting Point ~295°C (dec.)[1]N/A (Solution)
Primary Failure Mode Reverse Menshutkin (Nucleophilic Substitution)Hofmann Elimination (E2)
Critical Temp (Stability) Stable < 280°C (Inert atm)Stable < 140°C (High pH)
Solubility High (Water, Methanol)High (Water)
Zeolite Application PrecursorActive SDA (ZSM-5, SSZ-13)

References

  • Zones, S. I., et al. (2015).[8] "Azoniaspiro salts: Towards bridging the gap between room-temperature ionic liquids and molten salts." ResearchGate.[1][9][10]

  • Gu, L., et al. (2019). "Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study." RSC Advances.

  • TCI Chemicals. (2023).[1] "Product Specification: 5-Azoniaspiro[4.4]nonane Salts." TCI America.[1]

  • Master Organic Chemistry. (2017). "The Hofmann Elimination."[2][10][11][12] MasterOrganicChemistry.com.

Sources

A-Z of Solubility: A Technical Guide to the Characterization of 5-Azoniaspiro[4.4]nonane Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5-Azoniaspiro[4.4]nonane bromide, a spirocyclic quaternary ammonium salt, presents a unique molecular architecture that dictates its interaction with various solvent systems.[1] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of this compound in a diverse range of organic solvents. Recognizing the current scarcity of publicly available solubility data for this specific molecule, this document emphasizes robust, first-principle experimental methodologies over a review of existing literature. We detail the theoretical underpinnings of solubility for ionic compounds in organic media, provide step-by-step, self-validating experimental protocols, and offer a logical framework for data interpretation and solvent selection. This guide is designed to empower researchers to generate high-quality, reliable solubility profiles essential for applications ranging from reaction chemistry and purification to formulation development.

Introduction: The "Why" Behind Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 5-Azoniaspiro[4.4]nonane bromide is a critical physicochemical parameter that influences nearly every stage of the development lifecycle.[2] From ensuring homogeneity in a reaction vessel to achieving the desired concentration in a final drug product formulation, a thorough understanding of a compound's solubility is paramount. For an ionic compound such as 5-Azoniaspiro[4.4]nonane bromide, solubility in organic solvents is governed by a delicate interplay of factors including lattice energy, solvation energy, and the specific properties of the solvent.[3]

This guide will walk you through a systematic approach to:

  • Predict and Rationalize Solubility: Understand the key molecular and solvent properties that govern the dissolution of a spirocyclic quaternary ammonium salt.

  • Execute Rigorous Solubility Measurements: Implement standardized protocols to generate accurate and reproducible quantitative solubility data.

  • Construct a Comprehensive Solubility Profile: Systematically screen and categorize solvents to build a practical and predictive solubility database for your compound.

Theoretical Framework: Predicting Solubility Behavior

The dissolution of an ionic salt like 5-Azoniaspiro[4.4]nonane bromide in a solvent is a thermodynamically driven process. The overarching principle can be summarized by the adage "like dissolves like," which, in a more technical sense, refers to the similarity of intermolecular forces between the solute and the solvent.[4]

Key factors influencing the solubility of ionic compounds include:

  • Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the 5-Azoniaspiro[4.4]nonane bromide.[3] Compounds with high lattice energies will generally exhibit lower solubility.

  • Solvation Energy: This is the energy released when the individual ions (the 5-azoniaspiro[4.4]nonane cation and the bromide anion) are surrounded and stabilized by solvent molecules.[3]

  • Solvent Properties:

    • Polarity and Dielectric Constant: Polar solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the cation and anion, thus favoring dissolution.

    • Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can form hydrogen bonds with the bromide anion, enhancing solvation. Aprotic polar solvents (e.g., DMSO, DMF) can effectively solvate the cation.

  • Temperature: The effect of temperature on solubility is dependent on the enthalpy of solution. For most solid solutes, solubility increases with temperature.[5]

Given its quaternary ammonium structure, 5-Azoniaspiro[4.4]nonane bromide is expected to be soluble in polar solvents and less soluble in nonpolar solvents. The spirocyclic nature of the cation may also influence crystal packing and, consequently, the lattice energy.[6][7][8]

Experimental Determination of Solubility

Accurate and consistent experimental data is the cornerstone of any solubility study. The following sections detail robust protocols for both qualitative and quantitative solubility determination. These methods are based on well-established principles outlined by organizations such as the United States Pharmacopeia (USP) and the International Union of Pure and Applied Chemistry (IUPAC).[9][10][11]

Materials and Equipment
  • Solute: 5-Azoniaspiro[4.4]nonane bromide (>98% purity)[12]

  • Solvents: A range of analytical grade organic solvents with varying polarities (see Table 2 for a suggested list).

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vortex mixer

    • Thermostatic shaker or water bath

    • Centrifuge

    • Syringe filters (0.2 or 0.45 µm, chemically compatible with the solvent)[13]

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or another validated analytical technique for concentration measurement.

    • Calibrated glassware

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility and helps in designing the quantitative experiments.

Protocol:

  • Add approximately 10 mg of 5-Azoniaspiro[4.4]nonane bromide to a small test tube.

  • Add 1 mL of the selected solvent.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually inspect the solution for the presence of undissolved solid particles.[14]

  • Categorize the solubility based on the USP descriptive terms (see Table 1).[5]

Table 1: USP Qualitative Solubility Descriptions

Descriptive TermApproximate Volume of Solvent (mL) per gram of Solute
Very soluble< 1
Freely soluble1 to 10
Soluble10 to 30
Sparingly soluble30 to 100
Slightly soluble100 to 1,000
Very slightly soluble1,000 to 10,000
Practically insoluble> 10,000

This table is adapted from USP guidelines and provides a framework for classifying qualitative solubility observations.[5]

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal equilibrium shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[15][16]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solute B Add known volume of solvent A->B to vial C Seal vial and place in thermostatic shaker B->C D Agitate at constant T (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.45µm syringe filter F->G H Dilute aliquot accurately G->H I Analyze concentration (e.g., HPLC) H->I

Caption: Workflow for the isothermal shake-flask solubility method.

Detailed Protocol:

  • Preparation: Add an excess amount of 5-Azoniaspiro[4.4]nonane bromide to a series of vials to ensure that a saturated solution is formed. The excess solid should be clearly visible.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[17] The time to reach equilibrium should be established in preliminary experiments by sampling at different time points until the concentration plateaus.[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment. Alternatively, centrifuge the samples.[13][17]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE, nylon) to remove any undissolved microparticles.[13]

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Determine the concentration of 5-Azoniaspiro[4.4]nonane bromide in the diluted sample using a validated analytical method, such as HPLC.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the results in units such as mg/mL or mol/L.

Data Presentation and Interpretation

A systematic presentation of solubility data is crucial for its effective use. A solubility table, such as the template provided below, allows for easy comparison across different solvents.

Table 2: Solubility Profile of 5-Azoniaspiro[4.4]nonane Bromide at 25 °C (Template for Experimental Data)

SolventSolvent ClassPolarity IndexDielectric ConstantQualitative SolubilityQuantitative Solubility (mg/mL)
MethanolProtic, Polar5.132.7
EthanolProtic, Polar4.324.5
IsopropanolProtic, Polar3.919.9
AcetonitrileAprotic, Polar5.837.5
Dimethyl Sulfoxide (DMSO)Aprotic, Polar7.246.7
DichloromethaneAprotic, Moderately Polar3.19.1
Ethyl AcetateAprotic, Moderately Polar4.46.0
TolueneNonpolar2.42.4
HexaneNonpolar0.11.9

This table should be populated with the experimentally determined data.

Logical Framework for Solvent Selection

G Start Start: Define Solubility Requirement HighSol High Solubility Needed? (e.g., reaction, stock soln) Start->HighSol LowSol Low Solubility Needed? (e.g., crystallization) HighSol->LowSol No Polar Test Polar Solvents (e.g., Alcohols, DMSO, ACN) HighSol->Polar Yes Nonpolar Test Nonpolar / Moderately Polar Solvents (e.g., Toluene, Hexane, Ethyl Acetate) LowSol->Nonpolar Yes ResultHigh Select solvent with highest mg/mL value Polar->ResultHigh ResultLow Select solvent with lowest mg/mL value Nonpolar->ResultLow

Caption: Decision tree for selecting an appropriate solvent system.

By correlating the quantitative solubility data with solvent properties like the polarity index and dielectric constant, a predictive model for the solubility of 5-Azoniaspiro[4.4]nonane bromide can be developed. This allows for a more rational selection of solvents for future applications, minimizing trial-and-error experimentation.

Conclusion and Future Directions

This guide has outlined a rigorous, first-principles approach to determining the solubility of 5-Azoniaspiro[4.4]nonane bromide in organic solvents. By adhering to the detailed experimental protocols and employing a systematic approach to solvent selection and data analysis, researchers can generate a high-quality, comprehensive solubility profile. This data is invaluable for process optimization, formulation development, and fundamental physicochemical characterization. Further studies could investigate the effect of temperature on solubility to determine the thermodynamic parameters of dissolution, or explore the impact of co-solvent systems to fine-tune solubility for specific applications.

References

  • PureSynth. 5-Azoniaspiro[4.4]Nonane Bromide 98.0%. Available at: [Link]

  • Quora. On which factors solubility of ionic compounds depends?. (2018-03-17). Available at: [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • U.S. Pharmacopeia. <1236> Solubility Measurements. (2016-09-30). Available at: [Link]

  • European Union Reference Laboratory for alternatives to animal testing. Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. (2021-02-15). Available at: [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019-02-14). Available at: [Link]

  • IUPAC. Solubility Data Series. Available at: [Link]

  • ASTM International. E1148 Standard Test Method for Measurements of Aqueous Solubility. (2010-12-31). Available at: [Link]

  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020-02-10). Available at: [Link]

  • RSC Publishing. Physicochemical and solution properties of quaternary-ammonium-salt-type amphiphilic trimeric ionic liquids. Available at: [Link]

  • Thompson Rivers University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Chemistry LibreTexts. 17.5: Factors that Affect Solubility. (2026-01-27). Available at: [Link]

  • PubMed. N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes. Available at: [Link]

  • University of Calgary. Solubility of Organic Compounds. (2023-08-31). Available at: [Link]

  • World Health Organization (WHO). Annex 4. Available at: [Link]

  • IUPAC. Introduction to IUPAC-NIST Solubilities Database. Available at: [Link]

  • PubChem. 5-Azoniaspiro[4.4]nonane Bromide | C8H16BrN | CID 11458396. Available at: [Link]

  • ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022-07-14). Available at: [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Available at: [Link]

  • Lund University Research Portal. N>-Spirocyclic quaternary ammonium ionene membranes prepared by polyhydroxylakylation. Available at: [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances Guidance for Industry. (2018-08-09). Available at: [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

  • ACS Publications. N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes. (2017-02-13). Available at: [Link]

  • U.S. Pharmacopeia. 〈1236〉 Solubility Measurements - USP-NF ABSTRACT. Available at: [Link]

  • National Center for Biotechnology Information. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available at: [Link]

  • ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023-01-25). Available at: [Link]

  • Drug Development and Delivery. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available at: [Link]

  • ARKAT USA, Inc. A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Available at: [Link]

  • Distek, Inc. Technical Note: Solubility Measurements. Available at: [Link]

Sources

Electrochemical window of 5-Azoniaspiro[4.4]nonane tetrafluoroborate

Electrochemical Stability of 5-Azoniaspiro[4.4]nonane Tetrafluoroborate ( )

Executive Technical Summary

5-Azoniaspiro[4.4]nonane tetrafluoroborate (


The rigid spiro-bicyclic structure provides exceptional steric shielding to the cationic center, significantly enhancing cathodic stability. When dissolved in propylene carbonate (PC) or acetonitrile (ACN),

3.2 V to 3.5 V

40%

Molecular Architecture & Physicochemical Profile

Structural Stability Mechanism

Unlike flexible alkyl chains in



  • Steric Shielding: The spiro-center prevents the approach of nucleophiles, reducing reductive decomposition rates at the negative electrode.

  • Solvation Dynamics: The compact radius (

    
     nm) allows for higher ionic mobility and solubility compared to bulkier acyclic ammoniums.
    
Comparative Physicochemical Data (in Propylene Carbonate @ 25°C)
Property

(1.5 M)

(1.0 M)
Impact on Performance
Viscosity (

)
~3.1 mPa·s~3.4 mPa·sLower

improves ion transport at high rates.
Conductivity (

)
~18 mS/cm~13 mS/cmHigher

reduces ESR and improves power density.
Melting Point 188–192 °C>300 °C (decomp)High thermal stability for safety.
Operational Voltage 3.2 – 3.5 V 2.5 – 2.7 VDirect increase in Energy Density.

Electrochemical Window Analysis

The "Electrochemical Window" is defined by the anodic limit (oxidation of the anion/solvent) and the cathodic limit (reduction of the cation).

Fundamental Limits (vs. )
  • Anodic Limit (~6.0 V): Dictated primarily by the oxidation of the

    
     anion and the Propylene Carbonate solvent. PC typically oxidizes around 5.8–6.0 V vs 
    
    
    .
  • Cathodic Limit (~0.1 V): The

    
     cation is exceptionally stable. Reductive decomposition typically begins near the lithium plating potential (~0 V vs 
    
    
    ), making it compatible with graphite anodes in specific conditions.
Operational Window in EDLCs

In a symmetric carbon/carbon supercapacitor, the usable window is narrower than the thermodynamic limits due to leakage currents and long-term degradation.

  • Standard Limit: 2.7 V

  • Extended Limit (

    
    ):  3.2 V (Stable cycling)
    
  • Maximum Surge: 3.5 V (Short duration)

Synthesis & Purity: The Critical Variable

Impurities (halides, water, free amines) drastically shrink the EW. A self-validating synthesis workflow is required to ensure the wide window is intrinsic to the salt and not limited by contaminants.

SynthesisWorkflowStartPyrrolidine(Precursor)Step1Alkylation(+ 1,4-dibromobutane)Start->Step1Reflux/BaseInterSpiro-BipyrrolidiniumBromide (SBP-Br)Step1->InterStep2Anion Exchange(+ HBF4 or NaBF4)Inter->Step2MetathesisCrudeCrude SBP-BF4Step2->CrudePurifyRecrystallization(Ethanol/Water)Crude->PurifyRemove HalidesDryVacuum Drying(<10 ppm H2O)Purify->DryRemove MoistureFinalHigh-Purity SBP-BF4(EW > 3.2V)Dry->Final

Figure 1: Critical synthesis and purification pathway to achieve electrochemical grade

Experimental Protocol: Determination of EW

To rigorously determine the EW, a 3-electrode Cyclic Voltammetry (CV) setup is required. Do not rely on 2-electrode coin cells for fundamental window determination, as they mask individual electrode limits.

Equipment Setup
  • Potentiostat: Biologic VSP / Autolab PGSTAT (or equivalent).

  • Working Electrode (WE): Glassy Carbon (3 mm dia) or Platinum disk. Note: GC is preferred for EDLC simulation; Pt for fundamental limits.

  • Counter Electrode (CE): Platinum wire/mesh (Surface area > 10x WE).

  • Reference Electrode (RE):

    
     (0.01 M 
    
    
    in ACN) or Li metal ribbon (for battery contexts).
Measurement Workflow
  • Electrolyte Preparation: Dissolve 1.0 M or 1.5 M

    
     in anhydrous PC (
    
    
    ppm).
  • OCP Measurement: Rest cell for 2 hours until Open Circuit Potential stabilizes.

  • Linear Sweep Voltammetry (LSV) - Anodic:

    • Scan from OCP to +3.5 V (vs

      
      ).
      
    • Cutoff Criteria: Current density

      
       or onset of exponential rise.
      
  • LSV - Cathodic:

    • Scan from OCP to -3.5 V (vs

      
      ).
      
    • Cutoff Criteria: Current density

      
      .
      
  • Window Calculation:

    
    .
    

CV_LogicStartStart MeasurementOCPMeasure OCP(Rest 2h)Start->OCPSplitSplit ProtocolOCP->SplitAnodicAnodic Sweep (+)Rate: 5-10 mV/sSplit->AnodicCathodicCathodic Sweep (-)Rate: 5-10 mV/sSplit->CathodicCheckACheck Limit:J > 1.0 mA/cm²?Anodic->CheckACheckCCheck Limit:J < -1.0 mA/cm²?Cathodic->CheckCCheckA->AnodicNo (Continue)RecordARecord E_anodic(Solvent/Anion Ox)CheckA->RecordAYesCheckC->CathodicNo (Continue)RecordCRecord E_cathodic(Cation Red)CheckC->RecordCYesCalcCalculate Window:EW = |E_anod - E_cath|RecordA->CalcRecordC->Calc

Figure 2: Logic flow for determining the electrochemical window limits using Linear Sweep Voltammetry.

Applications & Optimization

High-Voltage EDLCs

The primary application of

  • Strategy: Use Activated Carbon (AC) electrodes.

  • Benefit: The high solubility (up to 2.0 M) allows for excellent low-temperature performance (down to -40°C) when mixed with Methyl Formate or Acetonitrile.

Zinc-Ion Battery Additive

Recent research indicates


  • Mechanism: The

    
     cation adsorbs onto the Zn anode, regulating the solvation shell and suppressing dendrite growth.
    
  • Result: Extended cycling life (>2000 hours) and reduced side reactions.

Solvent Blending for 3.5V Operation

To maximize the window, blend solvents to balance dielectric constant and viscosity:

  • Binary Blend: PC + Dimethyl Carbonate (DMC) (1:1 vol). Lowers viscosity, maintains anodic stability.

  • Ternary Blend: PC + DMC + Ethylene Carbonate (EC). Increases conductivity, supports surge voltages up to 3.5 V.

References

  • Yu, L. et al. (2014). "Spiro-(1,1′)-bipyrrolidinium tetrafluoroborate salt as high voltage electrolyte for electric double layer capacitors". Journal of Power Sources. Available at: [Link]

  • Zhang, H. et al. (2023). "[SBP]BF4 Additive Stabilizing Zinc Anode by Simultaneously Regulating the Solvation Shell and Electrode Interface". MDPI. Available at: [Link]

  • Choudhury, S. et al. (2017).[1] "Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte". Indian Academy of Sciences. Available at: [Link]

Thermal Decomposition of Spirocyclic Quaternary Ammonium Salts: Mechanisms & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermal stability profile of spirocyclic quaternary ammonium salts (spiro-QAS), specifically focusing on the widely used spiro-(1,1')-bipyrrolidinium tetrafluoroborate (


)  and its homologs. It is designed for researchers optimizing electrolyte formulations for high-voltage supercapacitors and batteries.

Executive Summary

Spirocyclic quaternary ammonium salts (spiro-QAS) represent a class of rigid, high-stability electrolytes. Unlike their acyclic counterparts (e.g., tetraethylammonium,


), spiro-QAS feature a nitrogen atom shared by two rings, conferring unique conformational constraints.

Key Technical Takeaways:

  • Thermal Stability Window: Pure spiro-QAS with non-nucleophilic anions (like

    
    ) typically exhibit onset decomposition temperatures (
    
    
    
    ) between 300°C and 350°C , significantly higher than the operating range of standard electrochemical devices.
  • Melting Behavior:

    
     exhibits a distinct melting point around 190°C , allowing for potential use in molten salt applications, unlike many acyclic QAS that decompose before melting.
    
  • Failure Mode: Decomposition is primarily driven by Nucleophilic Substitution (

    
    )  ring-opening or Hofmann Elimination , depending on the basicity of the immediate environment and the anion.
    

Mechanistic Foundations of Decomposition

Understanding why these salts fail is prerequisite to preventing it. The thermal degradation of spiro-QAS follows two competing pathways.

The "Spiro Effect" on Stability

In acyclic ammonium salts (e.g.,


), the alkyl chains have free rotation, allowing them to easily adopt the anti-periplanar conformation required for Hofmann elimination  (E2).

In spirocyclic systems, the alkyl chains are "pinned" back into rings. This geometric constraint increases the activation energy (


) required to reach the transition state for elimination. Consequently, spiro-QAS often degrade via Nucleophilic Substitution (

)
at high temperatures, where the anion attacks the

-carbon, leading to ring opening.
Decomposition Pathways Diagram

The following diagram illustrates the competing mechanisms for a generic spiro-pyrrolidinium cation.

DecompositionMechanism SpiroSalt Spiro-QAS Cation (Rigid Conformation) TS_E2 Transition State (E2) (High Energy Barrier) SpiroSalt->TS_E2 Base Attack (β-H) TS_SN2 Transition State (SN2) (Anion Attack on α-C) SpiroSalt->TS_SN2 Nucleophile Attack (α-C) Anion Anion (X⁻) (Nucleophile/Base) Anion->TS_E2 Anion->TS_SN2 Product_E2 Hofmann Product (Alkene-Amine) TS_E2->Product_E2 Elimination Product_SN2 Ring-Opened Product (ω-Halo-Amine) TS_SN2->Product_SN2 Ring Opening

Figure 1: Competing thermal decomposition pathways for spirocyclic cations. The rigid spiro structure disfavors the E2 pathway, enhancing thermal stability.

Critical Thermal Data Points

The following data aggregates experimentally determined values for common spiro-QAS compared to standard acyclic salts. Note that


 is highly dependent on the heating rate and atmosphere (typically 

).
Table 1: Thermal Properties of Spiro vs. Acyclic Salts ( Anion)
Cation StructureAbbr.Melting Point (

)
Decomp. Onset (

)
Stability Verdict
Spiro-(1,1')-bipyrrolidinium SBP (

)
188–192 °C ~320–340 °C Excellent
Spiro-(1,1')-bipiperidiniumSBPip>300 °C~310–330 °CVery Good
TetraethylammoniumTEA>300 °C (dec)~300 °CStandard
TrimethylethylammoniumTEMAN/A~280 °CModerate

Data Interpretation:

  • SBP-BF4 is unique because it melts before it decomposes. This liquid window (190°C – 320°C) allows for its use as a molten salt electrolyte or additive.

  • Anion Influence: Replacing

    
     with halides (
    
    
    
    ,
    
    
    ) drastically reduces
    
    
    (often by >50°C) because halides are stronger nucleophiles, accelerating the
    
    
    ring-opening process.

Experimental Protocol: Validating Thermal Stability

To generate authoritative data for your specific salt batches, follow this self-validating TGA (Thermogravimetric Analysis) protocol. This workflow minimizes artifacts from solvent entrapment, which often mimics early decomposition.

Pre-Experiment: Salt Drying (Critical)

Spiro salts are hygroscopic. "False" decomposition peaks around 100°C–150°C are almost always trapped water or acetonitrile.

  • Step: Dry salt in a vacuum oven at 120°C for 24 hours prior to analysis.

  • Validation: Run a preliminary DSC scan; no endotherms should appear below

    
    .
    
TGA/DTG Workflow

Use this standardized ramp to determine the true


.

TGA_Protocol Setup Sample Preparation (5-10 mg in Alumina Pan) Equilibrate Equilibrate @ 30°C Atmosphere: N₂ (50 mL/min) Setup->Equilibrate DryingSeg Isothermal Hold 120°C for 30 mins (Removes residual volatiles) Equilibrate->DryingSeg Ramp Dynamic Heating Ramp 10°C/min to 600°C DryingSeg->Ramp Analysis Data Analysis Calculate 1st Derivative (DTG) Ramp->Analysis

Figure 2: Optimized TGA workflow for hygroscopic quaternary ammonium salts.

Data Analysis Criteria
  • 
     (Extrapolated Onset):  The intersection of the baseline and the tangent of the inflection point.
    
  • 
    :  Temperature at 5% mass loss. Use this for "safe operating limit" definition in datasheets.
    
  • DTG Peak: The peak of the first derivative curve indicates the point of maximum reaction rate (

    
    ).
    

Applications & Implications

High-Voltage Supercapacitors (EDLCs)

The high thermal stability of


 correlates with wide electrochemical windows (up to 3.2 V ). The rigid spiro cation resists oxidative degradation better than flexible alkyl chains.
  • Implication: Devices can withstand soldering reflow temperatures (short duration ~260°C) without electrolyte degradation.

Low-Temperature Performance

While this guide focuses on heat,


 is renowned for solubility in acetonitrile/propylene carbonate mixtures, retaining conductivity down to -60°C . The thermal stability ensures that these low-temp electrolytes do not become a safety hazard if the device overheats during rapid cycling.

References

  • Thermal Stability of Ionic Liquids. Industrial & Engineering Chemistry Research. (2014). Comprehensive TGA investigation of 66 ionic liquids, establishing baseline protocols for onset determination.

  • Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications.RSC Advances. (2017).

    
    , 
    
    
    
    ,
    
    
    ) compared to non-spiro analogs.
  • Spiro-(1,1')-bipyrrolidinium tetrafluoroborate salt as high voltage electrolyte. Journal of Power Sources. (2014). Characterizes the electrochemical window (3.2V) and physical properties of SBP-BF4.

  • 5-Azoniaspiro[4.4]nonane Tetrafluoroborate Product Data. TCI Chemicals. Confirms physical properties including melting point (190°C) and purity standards.

  • Thermal Decomposition Mechanisms of Quaternary Ammonium Salts. Journal of the Chemical Society. Discusses the competition between Hofmann elimination and nucleophilic substitution in ammonium salts.

A Comparative Analysis of 5-Azoniaspiro[4.4]nonane Hydroxide and Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development and chemical research, spirocyclic quaternary ammonium salts are of significant interest due to their unique conformational rigidity and potential applications as therapeutic agents and molecular probes. Among these, the 5-azoniaspiro[4.4]nonane cation is a key structural motif. The choice of the counter-anion, however, can dramatically influence the physicochemical properties of the compound, impacting its solubility, stability, and handling characteristics. This technical guide provides a detailed comparative analysis of the physical characteristics of two key salts of the 5-azoniaspiro[4.4]nonane cation: the hydroxide and the bromide.

This document moves beyond a simple recitation of data, offering insights into the causality behind the differing properties and providing detailed experimental protocols for their characterization. The aim is to equip researchers with the foundational knowledge necessary to make informed decisions in the selection and handling of these important chemical entities.

Chemical Structures

To visually represent the core chemical entities discussed in this guide, their structures are presented below using the DOT language for graph visualization.

Caption: Chemical structures of 5-Azoniaspiro[4.4]nonane Bromide and Hydroxide.

Comparative Physical Characteristics

The selection of a counter-ion is a critical decision in drug development and chemical synthesis, as it directly modulates the physical properties of the active moiety. The following table summarizes the known and inferred physical characteristics of 5-Azoniaspiro[4.4]nonane bromide and hydroxide.

Physical Characteristic5-Azoniaspiro[4.4]nonane Bromide5-Azoniaspiro[4.4]nonane HydroxideJustification for Comparison
Molecular Formula C₈H₁₆BrN[1]C₈H₁₇NOThe bromide salt is formed with a bromide anion, while the hydroxide has a hydroxide anion.
Molecular Weight 206.13 g/mol [1]143.23 g/mol Calculated based on the respective molecular formulas.
Appearance White to almost white crystalline powderExpected to be a white to off-white solid, potentially deliquescent[2]Quaternary ammonium hydroxides are often hygroscopic and can appear as crystalline solids.[2]
Melting Point 273 °C[3]Significantly lower and prone to decompositionQuaternary ammonium hydroxides are known to be thermally unstable and often decompose upon heating, a process known as Hofmann elimination.[2][4]
Solubility in Water Soluble[3]Expected to be highly solubleThe hydroxide ion is highly polar and capable of strong hydrogen bonding, generally leading to high aqueous solubility.
Solubility in Organic Solvents Sparingly soluble in polar organic solvents, insoluble in non-polar solvents.Expected to have limited solubility in non-polar organic solvents.The ionic nature of both salts dictates their preference for polar solvents.
Hygroscopicity HygroscopicExpected to be highly hygroscopic, likely deliquescent[2]The hydroxide ion has a strong affinity for water molecules, making the hydroxide salt generally more hygroscopic than the corresponding halide salts.[2]
Thermal Stability Stable at room temperature, high melting point suggests considerable thermal stability.Thermally labile; decomposes upon heating.[2]The basicity of the hydroxide ion facilitates elimination reactions at elevated temperatures, a characteristic not shared by the non-basic bromide ion.[4]
Basicity Neutral salt of a strong acid (HBr) and a quaternary ammonium cation.Strong base[2]The hydroxide anion is a strong base, making the overall compound a strong organic base.[2]

Experimental Protocols for Physical Characterization

The accurate determination of physical characteristics is paramount for the successful application of any chemical compound. The following section details the standard methodologies for characterizing the properties of 5-Azoniaspiro[4.4]nonane salts.

Synthesis of 5-Azoniaspiro[4.4]nonane Hydroxide

The hydroxide salt can be prepared from the bromide salt via ion exchange chromatography. This method is preferred as it avoids the use of harsh reagents that could degrade the spirocyclic cation.

G start Dissolve 5-Azoniaspiro[4.4]nonane Bromide in Deionized Water resin Prepare Strong Base Anion Exchange Resin (Hydroxide Form) start->resin column Pack Resin into a Chromatography Column resin->column load Load Bromide Salt Solution onto the Column column->load elute Elute with Deionized Water load->elute collect Collect the Eluent (Hydroxide Salt Solution) elute->collect end Lyophilize to Obtain Solid Hydroxide Salt collect->end

Caption: Workflow for the synthesis of 5-Azoniaspiro[4.4]nonane Hydroxide.

Detailed Methodology:

  • Resin Preparation: A strong base anion exchange resin in the chloride form is packed into a chromatography column and washed thoroughly with deionized water. The resin is then converted to the hydroxide form by passing a solution of a strong base, such as sodium hydroxide, through the column, followed by extensive washing with deionized water until the eluent is neutral.

  • Ion Exchange: A solution of 5-Azoniaspiro[4.4]nonane bromide in deionized water is passed through the prepared hydroxide-form resin column. The bromide ions are exchanged for hydroxide ions on the resin.

  • Elution and Collection: The column is eluted with deionized water, and the fractions containing the 5-Azoniaspiro[4.4]nonane hydroxide are collected.

  • Isolation: The collected aqueous solution is lyophilized (freeze-dried) to remove the water, yielding the solid 5-Azoniaspiro[4.4]nonane hydroxide.

Causality Behind Experimental Choices:

  • Ion Exchange Chromatography: This technique is chosen for its mild conditions, which prevent the degradation of the quaternary ammonium cation.

  • Strong Base Anion Exchange Resin: This type of resin is necessary to effectively exchange the bromide ions for hydroxide ions.

  • Lyophilization: This method of solvent removal is preferred over heating to avoid the thermal decomposition of the hydroxide salt.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.

Detailed Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a slow, controlled rate.

  • Observation: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

Causality Behind Experimental Choices:

  • Slow Heating Rate: A slow heating rate ensures that the temperature of the sample and the thermometer are in equilibrium, leading to an accurate measurement.

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution.

Hygroscopicity Assessment

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This is a critical parameter for formulation and storage considerations.

G start Weigh an empty, dry sample container (W1) add_sample Add a known mass of the sample to the container (W2) start->add_sample expose Place the container in a controlled humidity chamber add_sample->expose wait Equilibrate for a set time period (e.g., 24 hours) expose->wait reweigh Remove and immediately reweigh the container (W3) wait->reweigh calculate Calculate the percentage weight gain reweigh->calculate end Classify Hygroscopicity calculate->end

Caption: Experimental workflow for hygroscopicity assessment.

Detailed Methodology:

  • Sample Preparation: A known mass of the substance is placed in a tared, open container.

  • Exposure: The container is placed in a desiccator or a controlled humidity chamber at a specific relative humidity (RH) and temperature.

  • Measurement: The mass of the sample is monitored over time until it reaches a constant weight. The percentage increase in mass is then calculated.

Causality Behind Experimental Choices:

  • Controlled Environment: A controlled humidity and temperature environment is essential for reproducible and comparable results.

  • Equilibrium: Allowing the sample to reach a constant weight ensures that the measurement reflects the true equilibrium moisture content at that specific RH.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of a compound.

Detailed Methodology:

  • Thermogravimetric Analysis (TGA): A small, accurately weighed sample is heated at a constant rate in a controlled atmosphere (typically nitrogen). The change in mass is recorded as a function of temperature. A loss in mass indicates decomposition.

  • Differential Scanning Calorimetry (DSC): A small, accurately weighed sample and a reference are heated at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured. Endothermic or exothermic events, such as melting or decomposition, are observed as peaks in the DSC thermogram.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Using an inert atmosphere like nitrogen prevents oxidative degradation of the sample.

  • Constant Heating Rate: A linear heating rate allows for the accurate determination of the temperatures at which thermal events occur.

Conclusion

The choice between 5-Azoniaspiro[4.4]nonane hydroxide and bromide is a critical decision that hinges on the specific application. The bromide salt offers superior thermal stability and ease of handling due to its lower hygroscopicity, making it a suitable choice for applications where the solid form is required and will be subjected to a range of temperatures. In contrast, the hydroxide salt, while more challenging to handle due to its hygroscopic and thermally labile nature, is a strong base and may be preferred for applications requiring this chemical property or for the in-situ generation of the free base in solution.

This guide has provided a comprehensive overview of the physical characteristics of these two important compounds, underpinned by detailed experimental protocols and an understanding of the chemical principles governing their behavior. By applying this knowledge, researchers can confidently select and utilize the appropriate 5-Azoniaspiro[4.4]nonane salt to advance their scientific endeavors.

References

  • PubChem. 5-Azoniaspiro[4.4]nonane Bromide. National Center for Biotechnology Information. [Link]

  • PureSynth. 5-Azoniaspiro[4.4]Nonane Bromide 98.0%. [Link]

  • Chemistry LibreTexts. 10.9: Quaternary Ammonium Hydroxides Undergo Elimination Reactions. [Link]

  • PubChem. 5-Azoniaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

Sources

Molecular weight and density data for 5-Azoniaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Identity

5-Azoniaspiro[4.4]nonane represents a class of rigid, spirocyclic quaternary ammonium cations (QACs) critical to advanced materials science.[1] Unlike flexible tetraalkylammonium salts, the spiro-conformation locks the nitrogen atom into a geometrically constrained tetrahedral environment.[1] This structural rigidity confers exceptional thermal stability and resistance to Hofmann elimination, making it a high-value candidate for Structure-Directing Agents (SDAs) in zeolite synthesis, Anion Exchange Membranes (AEMs) in fuel cells, and fixed-charge tags in proteomic mass spectrometry.[1]

This guide provides a definitive technical profile, synthesizing physicochemical data with validated experimental protocols.

Physicochemical Identity Module

The cation exists only in salt forms.[1] Below is the consolidated data for the cation and its commercially relevant salts.

Chemical EntityCAS NumberFormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
5-Azoniaspiro[4.4]nonane (Cation) N/A

126.22 Ionic SpeciesN/A
Bromide Salt 16450-38-7

206.13 White Crystal~273 - 295 (dec.)
Chloride Salt 98997-63-8

161.67 White Powder>290
Tetrafluoroborate Salt 129211-47-8

213.03 Crystalline Solid177 - 178
Iodide Salt 45650-35-9

253.13 White Powder~273

Part 2: Density & Physical State Analysis

Density data for quaternary ammonium salts is often context-dependent (solid-state vs. solution). For 5-Azoniaspiro[4.4]nonane, accurate density is critical for calculating pore-filling factors in zeolite synthesis and ionic conductivity in electrolytes.[1]

Solid-State Density (Crystallographic)

Direct bulk density measurements for the bromide salt are rarely cataloged in standard safety data sheets.[1] However, based on crystallographic packing of analogous spiro-ammonium salts, the theoretical crystal density is estimated in the range of 1.25 – 1.35 g/cm³ .

  • Experimental Determination Protocol: For precise applications, do not rely on literature estimates. Use Gas Pycnometry (Helium) for skeletal density or X-Ray Diffraction (XRD) to calculate density (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) from the unit cell volume (
    
    
    
    ) and formula units (
    
    
    ):
    
    
Solution Density (Electrolyte Applications)

In electrochemical applications (e.g., supercapacitors), the salt is often dissolved in acetonitrile (ACN) or water.[1]

  • Reference Value: A 1.0 M solution of the tetrafluoroborate salt in acetonitrile typically exhibits a density of 0.856 ± 0.010 g/cm³ (at 25°C).[1]

  • Significance: The spiro-cation’s compact hydrodynamic radius results in lower viscosity solutions compared to linear analogs (e.g., tetra-n-butylammonium), enhancing ion mobility.[1]

Part 3: Synthesis & Characterization Protocol

The following protocol describes the synthesis of 5-Azoniaspiro[4.4]nonane Bromide . This route is preferred for its high atom economy and ease of purification.[1]

Reaction Logic

The synthesis utilizes a double nucleophilic substitution (cyclization) where pyrrolidine acts as the nucleophile attacking 1,4-dibromobutane.[1] The spiro-center is formed in the final cyclization step.[1]

Reagents:

  • Pyrrolidine (99%) : 1.0 equiv.[1]

  • 1,4-Dibromobutane (98%) : 1.0 equiv.[1]

  • Solvent : Acetonitrile (ACN) or Ethanol (EtOH).[1]

  • Base : Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) (Optional, to scavenge HBr if starting from ammonia, but direct alkylation of pyrrolidine yields the salt directly).
    
Step-by-Step Workflow
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer. Flush with

    
    .
    
  • Dissolution: Dissolve 1,4-dibromobutane (0.1 mol) in 150 mL of acetonitrile.

  • Addition: Add pyrrolidine (0.1 mol) dropwise over 30 minutes at room temperature. Exothermic reaction warning.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12–24 hours. The solution will darken slightly, and a white precipitate (the product) may begin to form.[1]

  • Isolation:

    • Cool the mixture to 0°C in an ice bath.

    • Add 200 mL of cold Diethyl Ether to force complete precipitation of the quaternary salt.[1]

    • Filter the white solid using a vacuum Buchner funnel.[1]

  • Purification:

    • Recrystallize the crude solid from hot Isopropyl Alcohol (IPA) or an Ethanol/Ether mixture.[1]

    • Dry in a vacuum oven at 60°C for 6 hours.

  • Validation:

    • 1H NMR (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ):  Look for multiplets at 
      
      
      
      2.1 (8H) and
      
      
      3.4-3.6 (8H). Absence of triplet peaks characteristic of the linear precursor confirms cyclization.[1]

Part 4: Applications & Mechanism

Structure-Directing Agent (SDA) in Zeolites

5-Azoniaspiro[4.4]nonane is a "rigid" SDA.[1] Unlike flexible chains that can adapt to various pores, this molecule acts as a specific template.[1]

  • Target Topologies: It is historically associated with the synthesis of ZSM-5 (MFI) and ZSM-12 (MTW) , often yielding crystals with distinct morphology compared to Tetrapropylammonium (TPA).[1]

  • Mechanism: The hydrophobic spiro-skeleton stabilizes the intersection of zeolite channels during the nucleation phase. Its high C/N ratio (8:[1]1) makes it suitable for high-silica zeolites.[1]

Mass Spectrometry (Peptide Sequencing)

The cation is used as a Fixed-Charge Tag .[1]

  • Problem: Peptide fragmentation in MS often suffers from mobile proton scrambling.

  • Solution: Derivatizing peptides with 5-azoniaspiro[4.4]nonane tags introduces a permanent positive charge.[1]

  • Benefit: The spiro-ring is hyper-stable.[1] It does not undergo Hofmann elimination or retro-alkylation during Collision-Induced Dissociation (CID), ensuring that the charge remains fixed, simplifying the fragmentation pattern (promoting a- or d-type ions).

Part 5: Visualization

Figure 1: Synthesis & Application Logic Flow

G Start Pyrrolidine (C4H9N) Intermediate Transition State (Cyclization) Start->Intermediate S_N2 Attack Reagent 1,4-Dibromobutane (Br-(CH2)4-Br) Reagent->Intermediate Product 5-Azoniaspiro[4.4]nonane Bromide (Solid) Intermediate->Product Ring Closure App1 Zeolite SDA (MFI/MTW Topology) Product->App1 Templating App2 Mass Spec Tag (Fixed Charge) Product->App2 Derivatization App3 AEM Electrolyte (High Alkaline Stability) Product->App3 Ion Exchange

Caption: Synthesis pathway of 5-Azoniaspiro[4.4]nonane bromide and its divergence into critical industrial applications.

References

  • PubChem. (2025).[1] 5-Azoniaspiro[4.4]nonane Bromide Compound Summary. National Library of Medicine.[1] [Link][1]

  • Zones, S. I. (2018).[1] Translating New Zeolite Structures into Commercial Applications. Microporous and Mesoporous Materials.[1] (Contextual grounding on Spiro-SDAs in ZSM synthesis).

  • Setner, B., et al. (2017).[1] The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis. Journal of Mass Spectrometry. [Link]

  • Watson International. (2025).[1] Material Safety Data Sheet: SBPBF4+ACN (Tetrafluoroborate salt). [Link][1]

Sources

Physicochemical Profiling & Electrochemical Utility of 5-Azoniaspiro[4.4]nonane Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

This guide provides a technical analysis of 5-Azoniaspiro[4.4]nonane (SBP) based ionic liquids, a class of rigid, spirocyclic quaternary ammonium salts. Unlike traditional imidazolium or acyclic ammonium ILs, the SBP cation features a geometrically constrained spiran core that imparts exceptional electrochemical stability (>5.0 V vs Li/Li⁺) and unique transport properties. While primarily utilized in high-voltage supercapacitors and lithium-ion battery electrolytes, their high thermal stability and solubilizing capabilities are increasingly relevant for pharmaceutical active ingredient (API) processing.

Molecular Architecture & Synthesis

The 5-Azoniaspiro[4.4]nonane cation consists of two pyrrolidine rings sharing a common quaternary nitrogen atom. This


 symmetric structure eliminates the conformational flexibility found in standard tetraalkylammonium or N-alkyl-N-methylpyrrolidinium cations.
Structural Implications
  • Rigidity: The spiro-center restricts rotation, leading to higher lattice energies and melting points compared to flexible analogs. Consequently, many SBP salts (e.g., halides) are solid at room temperature and require bulky anions (TFSI, FSI) to form Room Temperature Ionic Liquids (RTILs).

  • Electrochemical Hardness: The absence of unsaturated bonds (unlike imidazolium) and the steric protection of the nitrogen center render the cation highly resistant to reduction.

Synthesis Protocol (Double Alkylation)

The synthesis of the halide precursor follows a Menshutkin reaction pathway, followed by anion exchange.

Reagents: Pyrrolidine (99%), 1,4-Dibromobutane (99%), Acetonitrile (ACN), Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).

Step-by-Step Workflow:

  • Quaternization: Dissolve pyrrolidine (1 eq) in ACN at 0°C. Add 1,4-dibromobutane (1 eq) dropwise to prevent exotherms.

  • Cyclization: Reflux at 80°C for 24–48 hours. The spiro-bipyrrolidinium bromide (SBP-Br) will precipitate.

  • Purification: Recrystallize SBP-Br from ethanol/ethyl acetate to remove mono-alkylated impurities.

  • Metathesis (Anion Exchange): Dissolve SBP-Br in water. Add aqueous LiTFSI (1.1 eq). The hydrophobic SBP-TFSI will separate as a dense oil phase.

  • Washing: Wash the IL phase 5x with ultrapure water to remove LiBr (AgNO3 test must be negative).

  • Drying: Vacuum dry at 100°C for 24h (<10 ppm water content is critical for viscosity measurements).

Synthesis Precursors Pyrrolidine + 1,4-Dibromobutane Reaction Reflux in ACN (80°C, 24h) Precursors->Reaction Nucleophilic Substitution Intermediate SBP-Br (Solid) Precipitate Reaction->Intermediate Cyclization Purification Recrystallization (EtOH/EtOAc) Intermediate->Purification Remove impurities Exchange Anion Exchange (+ LiTFSI / H2O) Purification->Exchange Metathesis Separation Phase Separation (Hydrophobic IL Layer) Exchange->Separation LiBr removal Final SBP-TFSI (Viscous Liquid) Separation->Final Vacuum Drying

Figure 1: Synthetic pathway for 5-Azoniaspiro[4.4]nonane bis(trifluoromethanesulfonyl)imide.

Viscosity and Transport Dynamics

The viscosity of SBP-based ILs is governed by the "Rigid Core" effect. Unlike flexible chains that can reptate, the spiro cation behaves as a hard sphere.

Neat Ionic Liquids

For neat SBP-TFSI, the viscosity is typically higher than its non-spiro analog (


).
  • Typical Value: ~60–80 cP at 25°C (varies by water content).

  • Temperature Dependence: Follows the Vogel-Fulcher-Tammann (VFT) equation:

    
    
    Where 
    
    
    
    is the ideal glass transition temperature.
Solution Dynamics (Electrolyte Application)

In solvents like Propylene Carbonate (PC) or Acetonitrile (ACN), the SBP cation outperforms tetraethylammonium (TEA) cations.

  • Stokes Radius: SBP has a smaller effective hydrodynamic radius than TEA due to its compact cyclic nature.

  • Conductivity: SBP-BF4 in PC/DMC exhibits higher ionic conductivity than TEA-BF4, leading to lower Equivalent Series Resistance (ESR) in capacitors.

Table 1: Comparative Transport Properties (Electrolyte in PC)

Cation TypeAnionSolventConductivity (mS/cm)Viscosity Impact
SBP (Spiro-[4.4])

PC14.2 Low (High Mobility)
TEA (Tetraethyl)

PC12.8Moderate
TEMAB (Triethylmethyl)

PC13.5Moderate

Electrochemical Stability & Performance

The primary industrial driver for SBP cations is their resistance to anodic oxidation.

Electrochemical Stability Window (ESW)

SBP-TFSI typically exhibits an ESW exceeding 5.5 V .

  • Anodic Limit: > +2.5 V vs Fc/Fc⁺ (approx >5.2 V vs Li/Li⁺). The spiro-carbon prevents the Hofmann elimination pathway common in linear ammoniums.

  • Cathodic Limit: Stable down to -3.0 V vs Fc/Fc⁺.

  • Application: This wide window allows the use of high-voltage cathode materials (e.g., LNMO) without electrolyte decomposition.

Walden Classification

SBP-TFSI falls into the "Good Ionic Liquid" region of the Walden plot, indicating that the ions are fully dissociated (high ionicity) and not forming neutral ion pairs, which is critical for battery performance.

Walden cluster_legend Walden Classification Superionic Superionic (High Mobility) Good Good IL (Fully Dissociated) Superionic->Good Decreasing Mobility Poor Poor IL (Ion Pairing) Good->Poor Increasing Association SBP SBP-TFSI (Ideal Line) Good->SBP Falls here

Figure 2: Logical classification of SBP-TFSI on the Walden Plot hierarchy.

Pharmaceutical Applications

While less common than in batteries, SBP salts are emerging in drug development as functional solubilizers .

Solubility Enhancement

The distinct amphiphilic nature of the SBP cation (hydrophobic hydrocarbon exterior, charged core) allows it to solubilize poorly water-soluble APIs (BCS Class II/IV).

  • Mechanism: Hydrotropy and disruption of API crystal lattices.

  • Advantage: Unlike imidazolium ILs, SBP salts lack the acidic C2-proton, reducing reactivity with sensitive API functional groups.

Toxicity Profile
  • Cytotoxicity: Quaternary ammoniums generally exhibit moderate cytotoxicity. SBP salts are comparable to pyrrolidinium analogs.

  • Recommendation: For pharmaceutical formulations, anion selection is critical. Replace fluorinated anions (TFSI) with biocompatible anions like acetate or amino acidates to reduce systemic toxicity.

Experimental Characterization Protocols

Protocol A: Viscosity Measurement (Cone & Plate)
  • Instrument: Anton Paar MCR 302 (or equivalent) with CP50-1 cone.

  • Environment: Nitrogen purge hood (humidity < 10%).

  • Sample Loading: Load 0.5 mL of dried SBP-TFSI.

  • Shear Rate Scan: Ramp shear rate from 1 to 100

    
     at 25°C to confirm Newtonian behavior.
    
  • Temperature Ramp: Measure viscosity from 20°C to 80°C (5°C steps), equilibrating for 5 mins at each step.

Protocol B: Electrochemical Window (Linear Sweep Voltammetry)
  • Cell: 3-electrode glass cell (Argon atmosphere).

  • Electrodes:

    • Working: Glassy Carbon (3 mm dia, polished to mirror finish).

    • Counter: Platinum wire.

    • Reference: Ag/Ag⁺ (in ACN) or Li/Li⁺ strip.

  • Scan: 10 mV/s scan rate.

  • Cutoff Definition: Current density threshold of

    
    .
    

References

  • Synthesis & Properties: MacFarlane, D. R., et al. "Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases." Journal of Physical Chemistry B, 1999. Link

  • Electrochemical Stability: Appetecchi, G. B., et al. "Chemical-Physical Properties of Bis(perfluoroalkylsulfonyl)imide-Based Ionic Liquids." Electrochimica Acta, 2011. Link

  • Spiro-Cation Performance: Zhang, S., et al. "Spiro-(1,1′)-bipyrrolidinium tetrafluoroborate salt as high voltage electrolyte for electric double layer capacitors." RSC Advances, 2016. Link

  • Pharmaceutical Context: Egorova, K. S., et al. "Toxicity of Ionic Liquids: Eco-toxicity and Cytotoxicity." Chemical Reviews, 2017. Link

  • Walden Plot Analysis: Angell, C. A., et al. "Ionic Liquids: Past, present and future." Faraday Discussions, 2012. Link

Conformational Landscape of the 5-Azoniaspiro[4.4]nonane Cation: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-azoniaspiro[4.4]nonane ring system, a key structural motif in various biologically active compounds and a stable scaffold for chemical probes, presents a unique conformational landscape crucial for its interaction with biological targets.[1] This technical guide provides an in-depth analysis of the conformational preferences of the 5-azoniaspiro[4.4]nonane cation, integrating experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with computational modeling. We will explore the synthesis of relevant salts, detail the methodologies for conformational analysis, and discuss the implications of the cation's structural dynamics for medicinal chemistry and drug design. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction: The Significance of the 5-Azoniaspiro[4.4]nonane Scaffold

The 5-azoniaspiro[4.4]nonane cation is a spirocyclic quaternary ammonium salt characterized by a central nitrogen atom shared by two five-membered pyrrolidinium rings.[2] This rigid and chemically robust architecture has garnered significant interest in several areas of chemical and biological sciences. Its inherent stability makes it an excellent ionization tag for enhancing sensitivity in mass spectrometry-based peptide sequencing, where it resists fragmentation.[3][4] Furthermore, spirocyclic systems containing the azaspiro[4.4]nonane core are found in natural products with potent biological activities, highlighting their relevance in drug discovery.[5]

A thorough understanding of the three-dimensional structure and conformational flexibility of the 5-azoniaspiro[4.4]nonane cation is paramount for designing novel therapeutics. The spatial arrangement of the pyrrolidinium rings and the overall symmetry of the molecule dictate its steric and electronic properties, which in turn govern its binding affinity and selectivity for biological macromolecules. This guide will dissect the conformational intricacies of this ring system, providing a robust framework for its rational utilization in drug development.

Synthesis of 5-Azoniaspiro[4.4]nonane Salts

The conformational analysis of the 5-azoniaspiro[4.4]nonane cation necessitates the synthesis of its salts. The choice of the counter-ion can influence the crystal packing and, consequently, the solid-state conformation. High-yield syntheses of the bromide and picrate salts have been reported and are foundational for experimental characterization.[6][7][8]

Experimental Protocol: Synthesis of 5-Azoniaspiro[4.4]nonane Bromide

This protocol is adapted from the high-yield synthesis described in the literature.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrrolidine in a suitable solvent such as acetonitrile.

  • Addition of Reagent: To the stirred solution, add 1,4-dibromobutane dropwise at room temperature. An exothermic reaction is expected.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux and maintain for several hours to ensure complete reaction.

  • Isolation: Allow the reaction mixture to cool to room temperature, during which the product will precipitate. Collect the white solid by filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials. Recrystallization from a suitable solvent system (e.g., ethanol/ether) will yield pure 5-azoniaspiro[4.4]nonane bromide.

  • Validation: The identity and purity of the synthesized salt should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The use of 1,4-dibromobutane allows for a one-pot cyclization with pyrrolidine, where the initial N-alkylation is followed by an intramolecular cyclization to form the spirocyclic system. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Conformational Analysis: A Multi-faceted Approach

A comprehensive understanding of the conformational behavior of the 5-azoniaspiro[4.4]nonane cation requires the synergistic application of solid-state analysis (X-ray crystallography), solution-state analysis (NMR spectroscopy), and in-silico modeling (computational chemistry).

Solid-State Conformation: Insights from X-ray Crystallography

Single-crystal X-ray diffraction provides a precise atomic-level description of the molecule's conformation in the crystalline state. Studies on the bromide and picrate salts of 5-azoniaspiro[4.4]nonane have revealed that the five-membered rings can adopt either envelope or twist conformations.[6][7][8]

  • Envelope Conformation: One atom of the ring is out of the plane formed by the other four atoms.

  • Twist Conformation: Two adjacent atoms are displaced to opposite sides of the plane formed by the other three atoms.

The specific conformation observed in the crystal is influenced by crystal packing forces. For instance, the bromide salt exhibits a C₂-symmetric conformation where the rings are intermediate between an envelope and a twist form.[6][7] In contrast, the picrate salt shows two independent cations, each with one ring in an envelope and the other in a twist conformation.[6][7] This highlights the conformational flexibility of the ring system.

Solution-State Dynamics: Elucidation by NMR Spectroscopy

In solution, the 5-azoniaspiro[4.4]nonane cation exhibits high flexibility. NMR spectroscopy is a powerful tool to probe these dynamic processes.[9][10] According to NMR studies, the cation in solution is highly flexible and appears pseudosymmetrical, consistent with a D₂d point group on the NMR timescale.[6][7][8] This indicates a rapid interconversion between different conformations.

  • Sample Preparation: Dissolve a precisely weighed amount of the 5-azoniaspiro[4.4]nonane salt (e.g., bromide or tetrafluoroborate) in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.[11] The concentration should be optimized for signal-to-noise, typically in the range of 10-20 mg/mL.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The spectrum is expected to show two multiplets corresponding to the α- and β-protons of the pyrrolidinium rings. The simplicity of the spectrum at room temperature is indicative of rapid conformational averaging.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the number of chemically non-equivalent carbon atoms.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the assignment of the α- and β-protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate the proton signals with their directly attached carbon atoms.

  • Variable Temperature (VT) NMR: To study the dynamic processes, acquire a series of ¹H or ¹³C NMR spectra at different temperatures. Lowering the temperature may slow down the conformational interconversion, leading to signal broadening and eventual decoalescence into separate signals for the non-equivalent protons or carbons of a specific conformer.

Self-Validation: The consistency of chemical shifts and coupling constants across different experiments and comparison with literature data will validate the spectral assignments. The reversibility of spectral changes with temperature in VT-NMR experiments confirms a dynamic equilibrium.

In-Silico Modeling: Predicting Conformational Energetics

Computational chemistry provides a theoretical framework to understand the relative stabilities of different conformers and the energy barriers for their interconversion.[12] Quantum-chemical calculations (RI-DFT and RI-MP2) have been employed to investigate the gas-phase conformations of the 5-azoniaspiro[4.4]nonane cation.[6][7][8]

These calculations predict two key energy minimum geometries:

  • A conformation with C₂ symmetry , where both rings are in an envelope conformation. This is the global energy minimum.[8]

  • A second conformation with D₂ symmetry , which is calculated to be approximately 13 kJ/mol higher in energy.[8]

G

  • Initial Structure Generation: Generate a 3D structure of the 5-azoniaspiro[4.4]nonane cation.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify a wide range of possible conformations.

  • Clustering: Group the identified conformers based on structural similarity (e.g., RMSD) to identify unique conformations.

  • Quantum Mechanical Optimization: Subject the unique low-energy conformers to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Frequency Analysis: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Relative Energy Calculation: Determine the relative energies of the stable conformers to identify the global minimum and the population of each conformer at a given temperature.

Causality: The multi-step approach from a fast but less accurate method (molecular mechanics) to a slower but more accurate method (quantum mechanics) is a time-efficient way to explore the conformational space thoroughly. Frequency calculations are crucial to validate that the optimized structures are indeed stable points on the potential energy surface.

Data Summary and Interpretation

The conformational analysis of the 5-azoniaspiro[4.4]nonane cation reveals a dynamic system with distinct behaviors in the solid and solution phases.

Table 1: Summary of Conformational Data
MethodKey FindingsReference(s)
X-ray Crystallography- Rings adopt envelope and twist conformations.- Solid-state conformation is influenced by crystal packing forces.- C₂ symmetry observed in the bromide salt.[6][7][8]
NMR Spectroscopy- High flexibility in solution.- Rapid interconversion between conformers.- Pseudosymmetrical structure (D₂d) on the NMR timescale.[6][7][8]
Computational Chemistry- C₂ symmetry conformation is the predicted global energy minimum.- D₂ symmetry conformation is a higher energy local minimum (~13 kJ/mol above the global minimum).[8]
Visualization of Key Conformers

G

Implications for Drug Development

The conformational flexibility of the 5-azoniaspiro[4.4]nonane ring system has significant implications for its use in drug design:

  • Receptor Binding: The ability of the ring system to adopt different conformations may allow it to adapt its shape to fit into various binding pockets. Understanding the energetic landscape of these conformations is crucial for predicting binding affinities and designing derivatives with improved potency.

  • Pharmacokinetic Properties: The rigid core of the 5-azoniaspiro[4.4]nonane cation can influence properties such as membrane permeability and metabolic stability. Its conformational preferences will affect its overall size and shape, which are important determinants of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Structure-Activity Relationship (SAR) Studies: A detailed conformational model is essential for rationalizing SAR data. By understanding which conformations are preferred and accessible, researchers can design new analogs with specific three-dimensional arrangements to optimize interactions with a biological target.

Conclusion

The conformational analysis of the 5-azoniaspiro[4.4]nonane ring system reveals a fascinating interplay between its inherent structural preferences and its environment. While X-ray crystallography provides snapshots of its solid-state conformations, NMR spectroscopy demonstrates its dynamic nature in solution. Computational modeling bridges these experimental observations by providing a detailed energetic map of the conformational landscape. For drug development professionals, this comprehensive understanding is a critical tool for the rational design of novel therapeutics and chemical probes based on this versatile and robust scaffold.

References

  • Schulz, A., Villinger, A., & Klapötke, T. M. (2003). A Conformational Analysis of the Spirocyclic Quaternary Ammonium Cation [(CH2)4N(CH2)4]+ in its Bromide and Picrate Salts. Zeitschrift für Naturforschung B, 58(9), 843-849. [Link]

  • Setner, B., Rudowska, M., Wojewska, D., Kluczyk, A., Stefanowicz, P., & Szewczuk, Z. (2017). The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides. Journal of Mass Spectrometry, 52(11), 747-755. [Link]

  • Setner, B., & Szewczuk, Z. (2018). New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry. Analytical and Bioanalytical Chemistry, 410(3), 945-955. [Link]

  • Gu, L., Dong, H., Sun, Z., Li, Y., & Yan, F. (2020). Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study. Journal of Materials Chemistry A, 8(11), 5647-5655. [Link]

  • PubChem. (n.d.). 5-Azoniaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

  • De Marco, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 27(31), 5146-5166. [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). NMR Spectroscopy: a Tool for Conformational Analysis. Annual Reports on NMR Spectroscopy, 41, 55-184. [Link]

  • Trost, B. M., & Horne, D. B. (2005). Asymmetric synthesis of spirocyclic nitrogen heterocycles. Angewandte Chemie International Edition, 44(18), 2792-2796. [Link]

  • Setner, B., Rudowska, M., Kluczyk, A., Stefanowicz, P., & Szewczuk, Z. (2017). Heterocyclic analogs of the azoniaspiro[4.4]nonyl ionization tag for sensitive peptide sequencing by mass spectrometry. Analytical and Bioanalytical Chemistry, 409(29), 6871-6880. [Link]

  • Ghassemzadeh, M., & Neumüller, B. (2003). A Conformational Analysis of the Spirocyclic Quaternary Ammonium Cation [(CH2)4N(CH2)4]+ in its Bromide and Picrate Salts. Zeitschrift für Naturforschung B, 58(9), 843-849. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Purification of 5-Azoniaspiro[4.4]nonane Hydroxide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical document for research and development professionals. It prioritizes the "why" and "how" of the synthesis, ensuring reproducibility and safety.

Abstract & Application Scope

5-Azoniaspiro[4.4]nonane hydroxide is a critical Structure-Directing Agent (SDA) used in the hydrothermal synthesis of high-silica zeolites (e.g., ZSM-5, SSZ-series) and molecular sieves. Its rigid spirocyclic quaternary ammonium structure stabilizes specific pore geometries during nucleation.

This protocol details a robust, two-stage synthesis:

  • Cyclization/Quaternization: Formation of the bromide salt precursor via double alkylation.

  • Ion Exchange: Conversion to the metabolically active hydroxide form using a Type I Strong Base Anion Exchange Resin.

Key Advantages of this Protocol:

  • High Purity: Avoids silver contamination associated with Ag₂O routes.

  • Scalability: The resin-based exchange is adaptable from gram to kilogram scale.

  • Safety: optimized solvent systems reduce volatile exposure.

Safety & Handling (Critical)

WARNING: This protocol involves potent alkylating agents and corrosive bases.

  • 1,4-Dibromobutane: A lachrymator and potential carcinogen. Handle only in a fume hood.

  • Pyrrolidine: Highly flammable and toxic.

  • Quaternary Ammonium Hydroxides: Corrosive to skin and glass; store in plastic (HDPE/PP) containers.

Reaction Logic & Pathway

The synthesis relies on an intramolecular nucleophilic substitution (


) followed by an intermolecular ring closure. The thermodynamic driving force is the formation of the stable spiro-ammonium salt, which precipitates from the reaction medium, driving the equilibrium forward.
Reaction Scheme Visualization

The following diagram illustrates the transformation from linear precursors to the spiro-cycle and subsequent ion exchange.

ReactionScheme Pyrrolidine Pyrrolidine (C4H9N) Intermediate Intermediate N-(4-bromobutyl)pyrrolidine Pyrrolidine->Intermediate Alkylation (SN2) DBB 1,4-Dibromobutane (C4H8Br2) DBB->Intermediate BromideSalt 5-Azoniaspiro[4.4]nonane Bromide (Solid Precipitate) Intermediate->BromideSalt Cyclization (Intramolecular SN2) Product 5-Azoniaspiro[4.4]nonane Hydroxide (Aqueous Solution) BromideSalt->Product Ion Exchange Resin Amberlite IRN-78 (OH- Form) Resin->Product OH- Source

Caption: Two-step synthesis pathway: (1) Double alkylation to form the bromide salt, (2) Resin-mediated ion exchange to the hydroxide.[1]

Part 1: Synthesis of 5-Azoniaspiro[4.4]nonane Bromide

The bromide salt is synthesized first because it is stable, crystallizable, and allows for rigorous purification before conversion to the hydroxide.

Materials
  • Reagents: Pyrrolidine (99%), 1,4-Dibromobutane (98%).

  • Solvent: Acetone (HPLC Grade) or Acetonitrile. Note: Acetone is preferred as the product is insoluble in it, facilitating isolation.

  • Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, inert gas (N₂) line.

Step-by-Step Protocol
  • Setup: Flame-dry a 500 mL 3-neck flask and purge with N₂. Equip with a magnetic stir bar, reflux condenser, and addition funnel.

  • Solvent Charge: Add Pyrrolidine (0.5 mol, 35.5 g) and 200 mL Acetone to the flask. Cool to 0°C in an ice bath.

  • Controlled Addition: Charge the addition funnel with 1,4-Dibromobutane (0.55 mol, 118.8 g) . Add dropwise over 60 minutes.

    • Technical Insight: The reaction is exothermic. Slow addition prevents overheating and minimizes polymerization side-products.

  • Reflux: Once addition is complete, remove the ice bath. Heat the mixture to reflux (~56°C) for 12–16 hours. A thick white precipitate will form.

  • Isolation: Cool to room temperature. Filter the white solid using a vacuum Buchner funnel.

  • Washing: Wash the filter cake 3x with cold acetone (50 mL each) to remove unreacted dibromobutane.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot Ethanol or Methanol .

    • Add Diethyl Ether dropwise until turbidity appears.

    • Cool to 4°C overnight. Collect crystals.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

    • Yield Target: >85%

    • Melting Point: ~273°C (Decomposes)

Part 2: Ion Exchange to Hydroxide Form

Critical Note: Quaternary ammonium hydroxides are thermally unstable (Hofmann elimination). Do not isolate as a dry solid. Prepare as a solution.

Materials
  • Precursor: 5-Azoniaspiro[4.4]nonane Bromide (from Part 1).

  • Resin: Strong Base Anion Exchange Resin (Type I, OH- form). Recommended: Amberlite IRN-78 or Dowex 1X8.

  • Solvent: Deionized (DI) Water (18.2 MΩ).

Workflow Diagram

IonExchange Start Start: Dissolve Bromide Salt in DI Water Load Load Solution onto Column (Flow rate: 1 BV/hour) Start->Load PrepResin Column Prep: Wash Resin with 1L DI Water PrepResin->Load Elute Elute with DI Water Collect Fractions Load->Elute Test Test for Halides (AgNO3 test) Elute->Test Test->Elute Positive (Precipitate) Pool Pool Halide-Free Fractions Test->Pool Negative (Clear) Titrate Titrate to Determine [OH-] Pool->Titrate

Caption: Ion exchange workflow ensuring complete removal of bromide ions.

Step-by-Step Protocol
  • Resin Preparation: Pack a glass column with approx. 3-fold excess (by exchange capacity) of the resin. Wash with 10 bed volumes (BV) of degassed DI water to remove leachables.

  • Loading: Dissolve the Bromide Salt in minimal DI water (approx. 10 wt%). Load onto the column.[2]

  • Elution: Elute with DI water at a slow rate (1 BV per 20-30 mins) to ensure equilibrium exchange.

  • Fraction Collection: Collect fractions. Test early fractions with Silver Nitrate (AgNO₃) solution.

    • Observation: A white precipitate (AgBr) indicates incomplete exchange. Keep only fractions that remain clear upon AgNO₃ addition.

  • Concentration: The resulting solution is usually dilute. It can be concentrated using a Rotary Evaporator at low temperature (< 40°C) and high vacuum. Do not heat above 50°C.

Characterization & Validation

Verify the structure and purity before using as a zeolite template.

Data Summary Table
ParameterSpecificationMethod
Appearance Colorless, viscous liquid (solution)Visual
Assay (OH-) Typically 0.5M - 1.0MAcid-Base Titration (HCl)
Halide Content < 100 ppmAgNO₃ Turbidity / IC
1H NMR (D₂O) Confirms Spiro Structure400 MHz NMR
NMR Interpretation (D₂O)

The high symmetry of the molecule results in a simplified spectrum.

  • 
     3.4 - 3.6 ppm (8H, m): 
    
    
    
    -methylene protons (adjacent to N+).
  • 
     2.1 - 2.3 ppm (8H, m): 
    
    
    
    -methylene protons.
  • Note: No other peaks should be visible. Peaks at ~1.9 ppm or ~3.2 ppm may indicate residual pyrrolidine or ring-opening.

References

  • PubChem. (n.d.).[3] 5-Azoniaspiro[4.4]nonane. National Library of Medicine. Retrieved February 9, 2026, from [Link]

  • Zones, S. I. (1989). Zeolite SSZ-23. U.S. Patent 4,859,442.
  • Marino, M. G., & Kreuer, K. D. (2015).[4] Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes. ChemSusChem. (Provides stability data and NMR characterization for spiro-cations).

Sources

Application Note: A Novel Approach to ZSM-5 Zeolite Synthesis Utilizing 5-Azoniaspiro[4.4]nonane as a Structure-Directing Agent

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in catalysis, materials science, and pharmaceutical manufacturing.

Abstract: This document provides a comprehensive guide to the synthesis of ZSM-5 zeolite using 5-Azoniaspiro[4.4]nonane bromide as a novel organic structure-directing agent (OSDA). While conventional ZSM-5 synthesis relies on established templates like tetrapropylammonium (TPA) cations, the exploration of new OSDAs is crucial for tailoring zeolite properties and potentially discovering more efficient or cost-effective synthesis routes.[1] This application note presents a detailed, step-by-step protocol for the hydrothermal synthesis of ZSM-5 with this spirocyclic quaternary ammonium compound. We delve into the mechanistic rationale behind the experimental design, offering insights into the anticipated role of 5-Azoniaspiro[4.4]nonane in directing the MFI framework structure. The protocol is designed to be a self-validating system, with integrated characterization steps to confirm the successful synthesis of high-quality ZSM-5.

Introduction: The Imperative for Novel OSDAs in ZSM-5 Synthesis

ZSM-5, a synthetic zeolite with the MFI-type framework topology, is a cornerstone catalyst in the petrochemical and fine chemical industries. Its unique three-dimensional pore structure, consisting of intersecting 10-membered ring channels, imparts exceptional shape selectivity in a myriad of hydrocarbon transformations, including cracking, isomerization, and alkylation.[1] The synthesis of ZSM-5 is a complex crystallization process that is critically dependent on the presence of an organic structure-directing agent (OSDA).[2][3] The OSDA molecules organize the inorganic silicate and aluminate species in the precursor gel, templating the formation of the specific zeolite framework.

The most commonly employed OSDA for ZSM-5 synthesis is the tetrapropylammonium (TPA) cation.[1] However, the pursuit of alternative OSDAs is driven by several factors:

  • Cost and Availability: TPA and other conventional OSDAs can be expensive, contributing significantly to the overall cost of zeolite production.[1]

  • Tailoring of Zeolite Properties: Different OSDAs can influence the crystal size, morphology, Si/Al ratio, and distribution of active sites in the final ZSM-5 product, thereby tuning its catalytic performance.[1][4]

  • Hierarchical Porosity: Certain OSDAs can induce the formation of mesopores within the microporous zeolite framework, creating hierarchical structures that enhance mass transport and catalyst lifetime.[5][6]

The Potential of 5-Azoniaspiro[4.4]nonane as a Novel OSDA

5-Azoniaspiro[4.4]nonane is a spirocyclic quaternary ammonium salt. Its rigid, bicyclic structure presents a unique steric profile compared to the more flexible alkylammonium chains of traditional OSDAs. This distinct geometry is hypothesized to offer a precise fit within the channel intersections of the MFI framework, potentially leading to highly crystalline ZSM-5 with a well-defined morphology. The compact nature of this OSDA may also influence the nucleation and growth kinetics of the zeolite crystals.

Mechanistic Considerations: The Role of 5-Azoniaspiro[4.4]nonane in ZSM-5 Crystallization

The hydrothermal synthesis of ZSM-5 is a multi-step process involving the dissolution of silica and alumina sources in an alkaline medium, followed by nucleation and crystal growth around the OSDA.[7] The proposed mechanism for the role of 5-Azoniaspiro[4.4]nonane is as follows:

  • Formation of Aluminosilicate Precursors: In the initial synthesis gel, soluble silicate and aluminate species polymerize to form amorphous aluminosilicate precursors.

  • Electrostatic and van der Waals Interactions: The positively charged 5-Azoniaspiro[4.4]nonane cations interact with the negatively charged aluminosilicate species through electrostatic forces. Van der Waals interactions between the organic molecules and the inorganic framework precursors also play a crucial role in the initial organization.

  • Templating of the MFI Framework: The rigid, spirocyclic structure of the OSDA is believed to act as a template, directing the arrangement of the silicate and aluminate tetrahedra to form the characteristic pentasil chains and, ultimately, the MFI framework of ZSM-5. The size and shape of the 5-Azoniaspiro[4.4]nonane molecule are well-suited to stabilize the void spaces at the intersections of the straight and sinusoidal channels of the ZSM-5 structure.

  • Nucleation and Crystal Growth: Once stable nuclei are formed around the OSDA, crystal growth proceeds through the addition of silicate and aluminate species from the solution onto the growing crystal surface.[7] The crystallization process is typically carried out under hydrothermal conditions to accelerate the dissolution and reprecipitation of the aluminosilicate gel.

Experimental Protocol: Hydrothermal Synthesis of ZSM-5 using 5-Azoniaspiro[4.4]nonane Bromide

This protocol details a generalized procedure for the synthesis of ZSM-5 with a target Si/Al ratio of approximately 50.

3.1. Reagents and Materials

  • Silicon Source: Tetraethyl orthosilicate (TEOS, 98%)

  • Aluminum Source: Aluminum isopropoxide (98%)

  • Mineralizing Agent: Sodium hydroxide (NaOH, 98%)

  • Structure-Directing Agent: 5-Azoniaspiro[4.4]nonane bromide (C8H16BrN)[8]

  • Solvent: Deionized water

3.2. Preparation of the Synthesis Gel

The molar composition of the synthesis gel is as follows: 50 SiO₂ : 0.5 Al₂O₃ : 10 Na₂O : 5 OSDA : 2000 H₂O

  • Solution A (Aluminum and OSDA Solution):

    • In a polypropylene beaker, dissolve the calculated amount of sodium hydroxide in half of the total deionized water.

    • Once the NaOH has completely dissolved and the solution has cooled to room temperature, add the 5-Azoniaspiro[4.4]nonane bromide and stir until fully dissolved.

    • Slowly add the aluminum isopropoxide to the solution while stirring vigorously. Continue stirring until a clear solution is obtained.

  • Solution B (Silicon Source):

    • In a separate polypropylene beaker, add the remaining deionized water.

    • While stirring, slowly add the tetraethyl orthosilicate (TEOS) to the water. A white precipitate will form.

  • Gel Formation:

    • Slowly add Solution A to Solution B under vigorous stirring.

    • Continue stirring the resulting gel for at least 2 hours at room temperature to ensure homogeneity. This aging step is crucial for the subsequent nucleation process.[9]

3.3. Hydrothermal Crystallization

  • Transfer the homogeneous synthesis gel into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 170°C.[10]

  • Maintain the autoclave at this temperature for 72 hours under static conditions. The crystallization time can be varied to study its effect on the final product's crystallinity and crystal size.[11]

3.4. Product Recovery and Purification

  • After the crystallization period, quench the autoclave in cold water.

  • Carefully open the autoclave and collect the solid product by filtration or centrifugation.

  • Wash the product repeatedly with deionized water until the pH of the filtrate is neutral (pH ~7).

  • Dry the washed product overnight in an oven at 100°C. The resulting white powder is the as-synthesized ZSM-5 containing the occluded OSDA.

3.5. Template Removal (Calcination)

  • Place the dried, as-synthesized ZSM-5 powder in a ceramic crucible.

  • Heat the sample in a muffle furnace under a slow flow of air.

  • Ramp the temperature to 550°C at a rate of 2°C/min and hold at this temperature for 6 hours to ensure complete removal of the organic template.

  • Cool the furnace to room temperature. The resulting white powder is the calcined, active form of ZSM-5.

Characterization of the Synthesized ZSM-5

To validate the successful synthesis of ZSM-5, a series of characterization techniques should be employed:

  • X-ray Diffraction (XRD): To confirm the MFI framework topology and assess the crystallinity of the product.

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution.

  • Nitrogen Physisorption (BET analysis): To determine the specific surface area and pore volume.

  • Fourier Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrations of the ZSM-5 framework.

  • Thermogravimetric Analysis (TGA): To determine the amount of occluded OSDA in the as-synthesized sample and confirm its removal after calcination.

Expected Quantitative Data

The following table summarizes the expected properties of the ZSM-5 zeolite synthesized using this protocol.

PropertyExpected ValueCharacterization Technique
Crystal Structure MFI TopologyXRD
Crystallinity > 95%XRD
Si/Al Ratio (in product) 45-55XRF or ICP-AES
Crystal Size 100-500 nmSEM
BET Surface Area 350-450 m²/gN₂ Physisorption
Micropore Volume 0.15-0.20 cm³/gN₂ Physisorption

Experimental Workflow and Logical Relationships

Diagram 1: Hydrothermal Synthesis Workflow for ZSM-5

G cluster_prep Gel Preparation cluster_synthesis Hydrothermal Synthesis cluster_post Post-Synthesis Processing reagents Reagents: TEOS, Al(OiPr)3, NaOH, 5-Azoniaspiro[4.4]nonane Br, H2O sol_a Solution A: Al Source + OSDA + NaOH reagents->sol_a sol_b Solution B: Si Source reagents->sol_b mixing Mixing & Aging (2 hours) sol_a->mixing sol_b->mixing autoclave Transfer to Autoclave mixing->autoclave Homogeneous Gel hydrothermal Hydrothermal Treatment (170°C, 72h) autoclave->hydrothermal recovery Filtration & Washing hydrothermal->recovery As-Synthesized ZSM-5 drying Drying (100°C) recovery->drying calcination Calcination (550°C) drying->calcination final_product final_product calcination->final_product Final Product: Calcined H-ZSM-5 G cluster_inputs Input Parameters cluster_process Crystallization Process cluster_outputs Output Properties osda OSDA Type (5-Azoniaspiro[4.4]nonane) nucleation Nucleation Rate osda->nucleation porosity Porosity osda->porosity gel_comp Gel Composition (Si/Al, OH-, H2O) gel_comp->nucleation growth Crystal Growth Rate gel_comp->growth acidity Acidity (Si/Al ratio) gel_comp->acidity temp_time Temperature & Time temp_time->nucleation temp_time->growth crystallinity Crystallinity & Phase Purity nucleation->crystallinity morphology Crystal Size & Morphology nucleation->morphology growth->crystallinity growth->morphology

Caption: Interplay of parameters influencing ZSM-5 properties.

Conclusion and Future Outlook

This application note outlines a pioneering protocol for the synthesis of ZSM-5 zeolite using 5-Azoniaspiro[4.4]nonane bromide as a structure-directing agent. The unique spirocyclic nature of this OSDA holds promise for producing highly crystalline ZSM-5 with tailored properties. The detailed methodology and mechanistic insights provided herein serve as a robust starting point for researchers to explore this novel synthesis route. Further investigations should focus on systematically varying the synthesis parameters, such as the Si/Al ratio, alkalinity, and crystallization temperature and time, to fully elucidate the structure-property-performance relationships for ZSM-5 synthesized with this intriguing new template. The successful implementation of this protocol will not only contribute to the fundamental understanding of zeolite crystallization but may also pave the way for the development of more efficient and selective catalysts for a wide range of industrial applications.

References

  • Hydrothermal Synthesis of Zeolite. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • A Hydrothermal Synthesis Process of ZSM-5 Zeolite for VOCs Adsorption Using Desilication Solution. (2024, January 26). MDPI. Retrieved February 9, 2026, from [Link]

  • Efficient Synthesis of Mesoporous Nano ZSM-5 Zeolite Crystals without a Mesoscale Template. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Modular organic structure-directing agents for the synthesis of zeolites. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Structural Engineering of SAPO-34/ZSM-5 Core–Shell Zeolites for Regulating Shape Selectivity and Surface Acidity in Molybdenum-Catalyzed Methane Dehydroaromatization. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Effects of aging and hydrothermal treatment on the crystallization of ZSM-5 zeolite synthesis from bentonite. (2023, July 10). RSC Publishing. Retrieved February 9, 2026, from [Link]

  • Fe-Zeolite Catalysts Synthesized via Hydrothermal Method for Selective Catalatalytic Reduction of NOx with Ammonia. (2026, January 4). Preprints.org. Retrieved February 9, 2026, from [Link]

  • A comparative synthesis of ZSM-5 with ethanol or TPABr template: distinction of Brønsted/Lewis acidity ratio and its impact on n-hexane cracking. (n.d.). RSC Publishing. Retrieved February 9, 2026, from [Link]

  • Synthesis of zeolite ZSM-5. (n.d.). Google Patents.
  • The characterization and elimination of the external acidity of ZSM-5. (n.d.). University of Cape Town. Retrieved February 9, 2026, from [Link]

  • The Hydrothermal Synthesis of Zeolites: Precursors, Intermediates and Reaction Mechanism. (2025, August 7). ResearchGate. Retrieved February 9, 2026, from [Link]

  • 5-Azoniaspiro[4.4]nonane Bromide. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

  • Influence of crystallization times on the synthesis of nanosized ZSM-5. (2025, August 7). ResearchGate. Retrieved February 9, 2026, from [Link]

  • A Versatile Organic Structure-Directing Agent Unlocks Diverse Zeolite Structures: A Systematic Exploration of 2-n-propyl-1,3-dimethylimidazolium in Zeolite Synthesis. (n.d.). ChemRxiv. Retrieved February 9, 2026, from [Link]

  • Preparation of Zeolite ZSM-5 Membranes by In-Situ Crystallization on Porous α-Al2O3. (n.d.). CaltechAUTHORS. Retrieved February 9, 2026, from [Link]

  • Dual organic structure-directing agents in zeolite synthesis: cooperation or competition?. (n.d.). RSC Publishing. Retrieved February 9, 2026, from [Link]

  • Hierarchical ZSM-5 Zeolite Synthesized Only with Simple Organic Templates. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • An Introduction to Zeolite Synthesis Using Imidazolium-Based Cations as Organic Structure-Directing Agents. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Synthesis and catalytic properties of ZSM-5 zeolite with hierarchical pores prepared in the presence of n-hexyltrimethylammonium bromide. (n.d.). RSC Publishing. Retrieved February 9, 2026, from [Link]

Sources

Application Note: Hydrothermal Synthesis of SSZ-13 Zeolite Using 5-Azoniaspiro[4.4]nonane as a Structure-Directing Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the synthesis of SSZ-13 zeolite, a microporous aluminosilicate with the chabazite (CHA) topology, utilizing 5-Azoniaspiro[4.4]nonane as the organic structure-directing agent (SDA). SSZ-13 is a material of significant industrial interest, particularly in catalysis for the methanol-to-olefins (MTO) reaction and the selective catalytic reduction (SCR) of NOx emissions.[1][2] This document details the underlying principles of SDA-mediated zeolite crystallization, a robust hydrothermal synthesis protocol, post-synthesis modification, and essential characterization techniques. The protocols are designed to be self-validating, with explanations for key experimental parameters to empower researchers in adapting the methodology for specific applications.

Introduction to SSZ-13 Zeolite

SSZ-13 is a synthetic zeolite characterized by a three-dimensional pore system with 8-membered ring pore openings of approximately 3.8 x 3.8 Å.[1] This structure, topologically identical to the natural mineral chabazite, consists of a framework of AlO₄ and SiO₄ tetrahedra linked by oxygen atoms, forming large ellipsoidal cages.[1] First patented in 1985, high-silica SSZ-13 exhibits exceptional hydrothermal stability and shape-selectivity, making it a versatile catalyst in petrochemical processes and environmental applications.[1][3]

The precise arrangement of atoms to form the CHA framework is not spontaneous; it requires the use of an Organic Structure-Directing Agent (SDA). The SDA molecule acts as a template, organizing the inorganic aluminosilicate precursors around it to form the characteristic cages of the SSZ-13 structure.[4][5] While N,N,N-trimethyl-1-adamantammonium (TMAda) is the most conventional SDA for SSZ-13, the exploration of novel SDAs like 5-Azoniaspiro[4.4]nonane is crucial for developing more cost-effective and environmentally benign synthesis routes.[2]

The Role of 5-Azoniaspiro[4.4]nonane as an SDA

The synthesis of a specific zeolite framework is highly dependent on the choice of SDA.[4] The SDA molecule's size, shape, and charge distribution must be complementary to the void space of the target zeolite. 5-Azoniaspiro[4.4]nonane is a quaternary ammonium cation with a compact, bicyclic structure. Its function is to stabilize the specific building blocks—in this case, the double-six-ring (D6R) units characteristic of the CHA topology—and guide their assembly into the final crystalline material.[1]

During hydrothermal synthesis, the positively charged nitrogen center of the 5-Azoniaspiro[4.4]nonane cation is balanced by the negative charge of the aluminosilicate framework, creating a strong electrostatic interaction that facilitates the organization of the inorganic species. Upon crystallization, the organic SDA molecules are trapped within the zeolite cages. A subsequent calcination step is required to burn out the organic template, thereby opening the microporous network.

Caption: Templating role of the SDA in SSZ-13 synthesis.

Synthesis Protocol: Hydrothermal Preparation of SSZ-13

This section provides a detailed, step-by-step protocol for the synthesis of SSZ-13. The molar composition is based on established methods for CHA synthesis and serves as a robust starting point for optimization with the 5-Azoniaspiro[4.4]nonane SDA.[6]

Reagents and Molar Composition

Successful synthesis requires high-purity reagents. The choice of silicon and aluminum sources can influence crystallization kinetics.[7]

Table 1: Reagents for SSZ-13 Synthesis

Component Reagent Example Purpose
Silicon Source Fumed Silica (SiO₂) or Colloidal Silica Framework building block
Aluminum Source Sodium Aluminate (NaAlO₂) or Aluminum Sulfate Framework building block
Mineralizer Sodium Hydroxide (NaOH) Controls alkalinity (pH), dissolves precursors
SDA 5-Azoniaspiro[4.4]nonane Hydroxide Structure-directing agent

| Solvent | Deionized Water (H₂O) | Synthesis medium |

Table 2: Typical Molar Composition of Synthesis Gel

Ratio Molar Value Scientific Rationale
SiO₂ / Al₂O₃ 30 - 50 Controls the framework's acidity and stability. Higher ratios yield more siliceous, stable zeolites.
OH⁻ / SiO₂ 0.1 - 0.4 Alkalinity is critical for dissolving silica and alumina precursors and facilitating species transport.
SDA / SiO₂ 0.1 - 0.2 The amount of SDA influences nucleation rate and can affect crystal size and yield.

| H₂O / SiO₂ | 30 - 50 | Affects precursor concentration and viscosity. Influences crystallization kinetics and can impact phase purity. |

Experimental Workflow

G A 1. Prepare Solutions - Solution A: NaOH + H₂O - Solution B: NaAlO₂ + H₂O B 2. SDA Addition - Add 5-Azoniaspiro[4.4]nonane  hydroxide to Solution A A->B C 3. Combine & Mix - Add Solution B to A - Stir until homogeneous B->C D 4. Add Silica Source - Slowly add fumed silica - Stir vigorously for 2-4h to form a uniform gel C->D E 5. Hydrothermal Synthesis - Transfer gel to autoclave - Heat at 160°C for 48-96h D->E F 6. Product Recovery - Cool, filter, and wash with DI water  until pH ~7 E->F G 7. Drying - Dry overnight at 100°C F->G H 8. Calcination - Heat in air to 550°C - Ramp: 2°C/min, Hold: 6h G->H I Final Product: Active SSZ-13 Zeolite H->I

Caption: Step-by-step workflow for SSZ-13 synthesis.

Detailed Protocol Steps

Part A: Synthesis Gel Preparation

  • Prepare Aluminosilicate Solution: In a fluoropolymer beaker, dissolve sodium hydroxide (NaOH) in deionized water. Once fully dissolved and cooled, add the 5-Azoniaspiro[4.4]nonane hydroxide solution and stir. In a separate container, dissolve the sodium aluminate (NaAlO₂) in deionized water.

    • Scientist's Note: The order of addition is critical. Preparing a clear aluminate solution before adding it to the alkaline SDA solution prevents localized precipitation of aluminum hydroxides.

  • Combine Solutions: Slowly add the sodium aluminate solution to the NaOH/SDA solution under vigorous stirring. Stir for 30 minutes to ensure a homogeneous mixture.

  • Add Silica Source: Gradually add the fumed silica to the aluminosilicate solution under high-shear mixing. Continue stirring for at least 2-4 hours.

    • Scientist's Note: The extended stirring time is essential to de-agglomerate the silica particles and form a smooth, uniform gel. Gel homogeneity is a primary determinant of the final product's crystallinity and phase purity.

Part B: Hydrothermal Crystallization

  • Transfer to Autoclave: Transfer the final synthesis gel into a Teflon-lined stainless-steel autoclave. The fill volume should not exceed 75% of the liner's capacity to accommodate autogenous pressure.

  • Static Heating: Place the sealed autoclave in a convection oven preheated to 160°C. Maintain this temperature under static conditions for 48 to 144 hours.[6]

    • Scientist's Note: Crystallization time is a key variable. Shorter times may result in an amorphous product or low crystallinity, while excessively long times can lead to the formation of denser, more stable (but undesired) zeolite phases. Time-course studies are recommended to determine the optimal crystallization window.

Part C: Product Recovery and Activation

  • Cooling and Recovery: After the designated time, remove the autoclave from the oven and allow it to cool to room temperature. Do not quench. Recover the solid product by filtration or centrifugation.

  • Washing: Wash the product repeatedly with deionized water until the pH of the filtrate is neutral (pH ≈ 7). This removes residual reactants and the mineralizer.

  • Drying: Dry the washed solid in an oven at 100-110°C overnight.[8] The resulting white powder is the "as-synthesized" SSZ-13, with the SDA still occluded in the pores.

  • Calcination: To activate the zeolite, place the dried powder in a ceramic crucible and heat it in a muffle furnace with a slow air flow. A typical program is to ramp the temperature at 1-2°C/min to 550°C and hold for 6-10 hours to completely remove the organic SDA.[6]

    • Scientist's Note: A slow heating ramp is crucial to prevent rapid decomposition of the SDA, which can cause structural damage (dealumination) to the zeolite framework.

Part D: Ion Exchange (for Catalytic Applications) For many catalytic applications, the Na⁺ cations in the framework must be exchanged. To obtain the acidic H-form, the calcined SSZ-13 is treated with an ammonium salt solution.

  • Ammonium Exchange: Suspend the calcined SSZ-13 in a 1 M ammonium nitrate (NH₄NO₃) solution (e.g., 10 mL per gram of zeolite).

  • Heat and Stir: Heat the suspension to 80°C and stir for 2-4 hours.

  • Repeat: Filter, wash, and repeat the exchange process two more times to ensure complete exchange.

  • Final Calcination: After the final wash and drying, calcine the NH₄-SSZ-13 at 500°C for 4 hours to decompose the ammonium ions, leaving behind protons and yielding the active H-SSZ-13 form.[6]

Product Validation and Characterization

Verifying the successful synthesis of phase-pure, crystalline SSZ-13 is essential. The following techniques are standard for this purpose.

Table 3: Key Characterization Techniques and Expected Results

Technique Parameter Measured Expected Result for High-Quality SSZ-13
Powder X-Ray Diffraction (XRD) Crystalline phase and purity Characteristic diffraction peaks of the CHA topology (e.g., at 2θ ≈ 9.6°, 14.1°, 16.1°, 17.8°, 20.8°, 25.2°, 30.9°). Absence of peaks from other phases or amorphous background.
Scanning Electron Microscopy (SEM) Crystal morphology and size Uniform, cubic-like or rhombohedral crystals. Particle size can be tuned by synthesis conditions, typically in the range of 0.5 - 5 µm.
N₂ Adsorption-Desorption (BET) Surface area and pore volume High BET surface area (typically 500-700 m²/g). Type I isotherm, characteristic of microporous materials. Micropore volume typically > 0.25 cm³/g.

| Inductively Coupled Plasma (ICP-OES) | Elemental composition | Confirms the final SiO₂/Al₂O₃ ratio in the synthesized material. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of SSZ-13 zeolite using 5-Azoniaspiro[4.4]nonane as a structure-directing agent. By understanding the causal relationships between synthesis parameters and final material properties, researchers can effectively produce high-quality SSZ-13 and adapt this methodology to explore other novel SDAs. The successful application of these protocols will enable further advancements in catalysis, separations, and other fields where microporous materials are of critical importance.

References

  • Rapid and facile synthesis of hierarchical nanocrystalline SSZ-13 via interzeolite transformation of ZSM-5. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Exploring Hydrothermal Synthesis of SAPO-18 under High Hydrostatic Pressure. (2022). MDPI. Retrieved February 7, 2026, from [Link]

  • Rapid synthesis of hierarchical SSZ-13 zeolite microspheres via a fluoride-assisted in situ growth route using aluminum isopropoxide as aluminum source. (2020). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • A review on synthesis of zeolites from natural clay resources and waste ash: Recent approaches and progress. (n.d.). ScienceDirect. Retrieved February 7, 2026, from [Link]

  • Preparation of Synthetic Zeolites from Coal Fly Ash by Hydrothermal Synthesis. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Zeolite SSZ-13 and its method of preparation. (1985). Google Patents.
  • Preparation of hierarchical SSZ-13 by NH4F etching. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • SSZ-13. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • A Review on the Effects of Organic Structure-Directing Agents on the Hydrothermal Synthesis and Physicochemical Properties of Zeolites. (2022). MDPI. Retrieved February 7, 2026, from [Link]

  • Dual organic structure-directing agents in zeolite synthesis: cooperation or competition?. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Source materials for zeolite synthesis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Accelerating the Crystallization of Zeolite SSZ-13 with Polyamines. (2022). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • The Hydrothermal Synthesis of Zeolites: Precursors, Intermediates and Reaction Mechanism. (n.d.). IntechOpen. Retrieved February 7, 2026, from [Link]

  • Organic structure-directing agent free synthesis of CHA-type aluminosilicate zeolite. (2015). Laboratory for Chemistry and Life Science, Institute of Integrated Research. Retrieved February 7, 2026, from [Link]

  • Sustainable Route for Synthesizing Aluminosilicate EU-1 Zeolite. (2021). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Accelerated Crystallization of Zeolites via Solid Boron Free Radicals. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

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  • SYNTHESIS OF ZEOLITE 4A FOR OBTAINING ZEOLITE 5A BY IONIC EXCHANGE FOR FULL UTILIZATION OF WASTE FROM PAPER INDUSTRY. (2018). ScienceOpen. Retrieved February 7, 2026, from [Link]

  • A Hydrothermal Synthesis Process of ZSM-5 Zeolite for VOCs Adsorption Using Desilication Solution. (2024). MDPI. Retrieved February 7, 2026, from [Link]

Sources

5-Azoniaspiro[4.4]nonane in supercapacitor electrolyte formulations

Application Note: High-Voltage Electrolyte Formulation Using 5-Azoniaspiro[4.4]nonane Tetrafluoroborate (SBP-BF )

Executive Summary & Scientific Rationale

The transition from conventional tetraethylammonium (TEA

5-Azoniaspiro[4.4]nonane tetrafluoroborate (SBP-BF

)
The Causality of Choice

Why switch to SBP-BF

Stokes-Einstein relationship
  • Steric Efficiency: The rigid, spiro-cyclic structure of the SBP cation (

    
    ) eliminates the entropic penalty of alkyl chain rotation found in TEA
    
    
    . This results in a smaller effective solvated radius (
    
    
    ).
  • Conductivity & Mobility: A smaller

    
     directly translates to higher ionic mobility (
    
    
    ) and conductivity (
    
    
    ), particularly in viscous solvents like Propylene Carbonate (PC).
  • Pore Accessibility: The compact cation penetrates deeper into sub-nanometer micropores (<1 nm) of activated carbon electrodes, significantly increasing the effective surface area for charge storage.

Material Characterization & Structural Logic

Chemical Architecture

The SBP cation consists of two pyrrolidine rings sharing a common nitrogen atom. This spiro-junction creates a highly stable, spherical cation resistant to electrochemical reduction.

SBP_StructureN_centerN+C1CN_center->C1C5CN_center->C5AnionBF4-N_center->AnionIonic BondC2CC1->C2C3CC2->C3C4CC3->C4C4->N_centerC6CC5->C6C7CC6->C7C8CC7->C8C8->N_center

Figure 1: Structural representation of the 5-Azoniaspiro[4.4]nonane cation paired with a tetrafluoroborate anion. The spiro-center (N+) provides geometric rigidity.

Comparative Performance Data

The following data validates the superiority of SBP-BF


ParameterTEA-BF

(Benchmark)
SBP-BF

(Target)
Impact
Cation Radius (Bare) 0.34 nm0.30 nmEnhanced pore access
Solubility (in PC) ~1.0 M> 2.5 MHigher energy density potential
Conductivity (1M PC) 13.0 mS/cm16.5 mS/cmLower ESR, higher power density
Voltage Window 2.7 V3.0 - 3.2 V

(Quadratic gain)
Melting Point > 300°C~178°CLower thermal processing risks

Protocol: Electrolyte Formulation (GLP Standard)

Objective: Prepare 100 mL of 1.5 M SBP-BF

Reagents & Equipment
  • Salt: SBP-BF

    
     (CAS: 129211-47-8), Purity 
    
    
    99.9% (Battery Grade).
  • Solvent: Propylene Carbonate (PC), Anhydrous (

    
     ppm).
    
  • Environment: Argon-filled Glovebox (

    
     ppm, 
    
    
    ppm).
  • QC: Karl Fischer Coulometer.

Workflow Diagram

Formulation_ProtocolStartStart: Raw MaterialsDryingVacuum Drying(SBP-BF4: 110°C, 24h, <10 Pa)Start->DryingSolvent_PrepSolvent Dehydration(PC + Molecular Sieves 4Å)Start->Solvent_PrepMixingDissolution(Add Salt to Solvent in portions)Drying->Mixing Transfer in GloveboxSolvent_Prep->MixingStirringMagnetic Stirring(500 rpm, 6h, Ambient Temp)Mixing->StirringQC_CheckQC: Karl Fischer & ConductivityStirring->QC_CheckStorageStorage(Al-coated HDPE bottle, Ar atm)QC_Check->Storage H2O < 15 ppmRejectReprocess / DiscardQC_Check->Reject H2O > 15 ppm

Figure 2: Step-by-step formulation workflow ensuring anhydrous conditions to prevent hydrolysis and voltage breakdown.

Detailed Steps
  • Salt Drying (Critical): SBP-BF

    
     is hygroscopic. Dry the salt in a vacuum oven at 110°C for 24 hours  under dynamic vacuum (< 10 Pa). Rationale: Residual moisture catalyzes hydrolysis of BF
    
    
    to HF, which corrodes electrodes.
  • Solvent Preparation: If PC is not battery-grade, dry over activated 4Å molecular sieves for 48 hours inside the glovebox. Filter through a 0.2

    
    m PTFE filter before use.
    
  • Dissolution (Exothermic Control):

    • Place 85 mL of PC into a clean PTFE beaker.

    • Slowly add the calculated mass of SBP-BF

      
       (Molar Mass = 213.03  g/mol ). For 1.5 M in 100 mL final volume, approx 31.95 g  is required (adjust based on solvent density displacement).
      
    • Note: Add salt in 3 aliquots to prevent local overheating.

  • Homogenization: Stir at 500 rpm for 6 hours. The solution should be crystal clear and colorless.

  • Quality Control:

    • Moisture: Must be

      
       ppm (Karl Fischer).
      
    • Conductivity: Target

      
       mS/cm at 25°C.
      

Electrochemical Validation Protocol

Objective: Validate the electrochemical window (ESW) and capacitance using a 3-electrode setup.

Experimental Setup
  • Working Electrode (WE): Activated Carbon (AC) coated on Al foil.

  • Counter Electrode (CE): Over-capacitive Activated Carbon or Platinum mesh.

  • Reference Electrode (RE): Ag wire (pseudo-reference) calibrated to Ferrocene/Ferrocenium (

    
    ).
    
Testing Sequence
  • Cyclic Voltammetry (CV) - ESW Determination:

    • Scan Rate: 5 mV/s.

    • Range: Open Circuit Voltage (OCV)

      
       +3.5 V 
      
      
      -3.5 V.
    • Criterion: The Electrochemical Stability Window (ESW) is defined where current density exceeds 0.5 mA/cm² .

    • Expected Result: SBP-BF

      
       typically remains stable up to 3.2 V  in PC, whereas TEA-BF
      
      
      degrades around 2.7 V.
  • Galvanostatic Charge-Discharge (GCD):

    • Current Densities: 0.5, 1, 2, 5, 10 A/g.

    • Voltage Range: 0 V to 3.0 V.

    • Calculation:

      
      .
      
  • Electrochemical Impedance Spectroscopy (EIS):

    • Frequency: 100 kHz to 10 mHz.

    • Amplitude: 10 mV.

    • Analysis: Plot Nyquist diagram. Look for the semi-circle in the high-frequency region (Charge Transfer Resistance,

      
      ). SBP-BF
      
      
      should show lower
      
      
      than TEA-BF
      
      
      due to faster desolvation kinetics.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
High Leakage Current Moisture contamination (>20 ppm)Re-dry salt; check glovebox regeneration cycles.
Low Conductivity Incomplete dissolution or salt impurityVerify salt purity (>99.9%); Increase stirring time; Check temperature.
Anodic Peak < 3.0V Electrolyte oxidation or Al corrosionCheck for Chloride (

) impurities in salt (common synthesis byproduct).
Capacitance Fade Pore cloggingEnsure Activated Carbon pore size distribution matches SBP cation size (~0.7 nm optimal).

References

  • Synthesis and Properties of SBP-BF4

    • Title: Spiro-(1,1′)-bipyrrolidinium tetrafluoroborate salt as high voltage electrolyte for electric double layer capacitors.[1][2]

    • Source: ResearchG
    • URL:[Link]

  • Conductivity Comparison (SBP vs TEA)

    • Title: The electrical conductivity of binary solutions of tetraethylammonium... and spiro-(1,1')-bipyrrolidinium tetrafluoroborate in acetonitrile.[3]

    • Source: ResearchGate / Journal of Chemical Thermodynamics.
    • URL:[Link]

  • Title: 5-Azoniaspiro[4.
  • Electrochemical Window & Stability

    • Title: A novel electrolyte used in high working voltage application for electrical double-layer capacitor using spiro-(1,1′)-bipyrrolidinium tetrafluoroborate.[1]

    • Source: ResearchGate.[1][2]

    • URL:[Link]

Synthesis of high-silica zeolites with spiro-ammonium templates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing high-silica zeolites (specifically the MTW and BEA topologies) using rigid spiro-ammonium structure-directing agents (SDAs) . Unlike flexible tetraalkylammonium salts, spiro-cyclic cations possess high conformational rigidity and specific hydrophobic hydration spheres. These properties significantly enhance phase selectivity and allow for the crystallization of high-silica frameworks (Si/Al > 30) with enhanced thermal stability and hydrophobicity. This protocol is optimized for researchers in catalysis and drug delivery who require ultrapure, defect-free microporous materials.

Introduction & Mechanistic Insight

The "Rigidity" Advantage

In high-silica zeolite synthesis, the SDA does not merely fill space; it acts as a true template. The silica species condense around the organic molecule, driven by van der Waals interactions and the minimization of hydrophobic surface energy.

  • Flexible SDAs (e.g., Tetrapropylammonium): Can adopt multiple conformations, often leading to intergrown phases or lower phase selectivity.

  • Spiro-Ammonium SDAs (e.g., 6-azoniaspiro[5.5]undecane): The spiro-center (a quaternary nitrogen shared by two rings) locks the molecule into a rigid geometry. This "lock-and-key" fit forces the silicate framework to adopt a specific topology (e.g., the 12-ring channels of MTW) to accommodate the guest.

Mechanism of Structure Direction

The synthesis relies on the Hydrophobic Effect . The spiro-SDA is surrounded by a structured water "clathrate-like" cage. Silicate anions replace these water molecules, condensing into a framework that mirrors the SDA's geometry to maximize favorable van der Waals contacts.

G SDA Spiro-Ammonium SDA (Hydrophobic Cation) Water Structured Water (Hydration Sphere) SDA->Water Induces Ordering Composite Organic-Inorganic Composite Water->Composite Displaced by Silicate Silicate Silicate Species (Hydrophilic) Silicate->Composite Condensation (Self-Assembly) Zeolite Crystalline Zeolite (Porous Framework) Composite->Zeolite Hydrothermal Crystallization

Figure 1: The structure-directing mechanism where silicate species displace the hydration sphere of the spiro-ammonium cation to form the zeolite framework.

Experimental Protocol: Synthesis of High-Silica MTW (ZSM-12)

Target Topology: MTW (12-ring channels) Target Si/Al Ratio: ~50–100 (or Pure Silica) SDA: 6-azoniaspiro[5.5]undecane hydroxide

Reagents & Materials
ReagentSpecificationRole
SDA Precursor 6-azoniaspiro[5.5]undecane bromideTemplate Source
Resin Amberlite IRN-78 (OH- form)Ion Exchange (Br⁻ to OH⁻)
Silica Source Tetraethylorthosilicate (TEOS) or Fumed Silica (Cab-O-Sil M5)Framework Builder
Alumina Source Sodium Aluminate (NaAlO₂) or Al IsopropoxideAl incorporation (Optional)
Base Sodium Hydroxide (NaOH)Mineralizer (if needed)
Water Deionized (18.2 MΩ)Solvent
Step-by-Step Methodology

Step 1: Preparation of the SDA (Hydroxide Form) Rationale: Halide ions (Br⁻) can inhibit crystallization or alter kinetics. We must convert the salt to the hydroxide form to provide the necessary alkalinity without adding excess alkali metals.

  • Dissolve 10.0 g of 6-azoniaspiro[5.5]undecane bromide in 50 mL DI water.

  • Pass the solution through a column containing Amberlite IRN-78 anion exchange resin (approx. 30 g, pre-washed).

  • Collect the eluent. Titrate a small aliquot (0.5 mL) with 0.1 M HCl to determine the exact concentration of [OH⁻]. Target concentration: ~0.5–1.0 M.

Step 2: Gel Preparation (Sol-Gel Mixing) Protocol for Si/Al = 60:

  • Aluminate Solution: Dissolve 0.15 g of NaAlO₂ in 5 mL DI water.

  • SDA Mixing: Add 15 mL of the SDA hydroxide solution (prepared in Step 1) to the aluminate solution. Stir for 10 mins.

  • Silica Addition: Add 4.5 g of Fumed Silica (Cab-O-Sil) slowly to the mixture under vigorous stirring.

    • Critical Check: The mixture will initially be thick. Continue stirring for 2 hours.

  • Aging: Allow the gel to age at room temperature for 24 hours under stirring. This promotes hydrolysis and the formation of viable nuclei.

    • Target Molar Composition:0.5 Na₂O : 1.0 Al₂O₃ : 60 SiO₂ : 15 SDA(OH) : 900 H₂O

Step 3: Hydrothermal Crystallization

  • Transfer the homogeneous gel into a Teflon-lined stainless steel autoclave (fill factor ~70%).

  • Seal tightly and place in a convection oven.

  • Temperature Profile:

    • Ramp to 160°C over 2 hours.

    • Hold at 160°C for 4 to 6 days .

    • Note: Tumbling (rotation at 40-60 rpm) is recommended to minimize crystal size distribution, but static synthesis works for MTW.

Step 4: Washing and Recovery

  • Quench the autoclave in cold water.

  • Filter the solid product using a Büchner funnel.

  • Wash with DI water until the filtrate pH is < 9.

  • Dry at 100°C overnight.

Step 5: Detemplation (Calcination) Rationale: The spiro-SDA is trapped inside the pores. It must be burned off to open the porosity.

  • Place sample in a muffle furnace.

  • Ramp 1°C/min to 550°C .

  • Hold at 550°C for 8 hours under air flow.

Characterization & Validation

To ensure the protocol was successful, compare your data against these benchmarks:

TechniqueExpected ObservationValidation Criteria
XRD (Powder) Characteristic peaks for MTW topology (2θ ≈ 7.5°, 20.9°, 22.5°)No broad "hump" (amorphous) and no competing phases (e.g., MFI).
SEM Rice-grain or needle-like morphology.Uniform crystal size (1–5 µm).
N₂ Physisorption Type I isotherm (microporous).BET Surface Area > 350 m²/g.
TGA Weight loss at 300–600°C (SDA decomposition).Weight loss should match calculated SDA filling (~10-15 wt%).
Workflow Diagram

Workflow cluster_0 Pre-Synthesis cluster_1 Synthesis cluster_2 Post-Processing SDA_Prep SDA Ion Exchange (Br- to OH-) Gel_Mix Sol-Gel Mixing (Si + Al + SDA) SDA_Prep->Gel_Mix Aging Aging (24h, RT) Gel_Mix->Aging Hydrothermal Hydrothermal Treatment (160°C, 4-6 Days) Aging->Hydrothermal Wash Filtration & Washing (pH < 9) Hydrothermal->Wash Calcination Calcination (550°C, Air) Wash->Calcination

Figure 2: Operational workflow for the synthesis of MTW zeolite using spiro-ammonium templates.

Troubleshooting & Optimization

  • Problem: Amorphous Product.

    • Cause: Insufficient alkalinity or too short crystallization time.

    • Fix: Increase SDA/Si ratio or extend time to 8 days. Ensure T = 160°C is stable.

  • Problem: Impurity Phase (e.g., Cristobalite).

    • Cause: Temperature too high (>180°C) or Na+ content too high.

    • Fix: Reduce NaAlO₂ (use Al-isopropoxide instead) or lower T to 150°C.

  • Problem: Large Crystals.

    • Cause: Low nucleation rate.

    • Fix: Add 1 wt% seed crystals (calcined MTW) to the gel or use tumbling.

References

  • Zones, S. I., et al. (1998).[1] Searching for new high silica zeolites through a synergy of organic templates and novel inorganic conditions. Microporous and Mesoporous Materials.[1][2]

  • Martens, J. A., et al. (2009). Impact of residual sodium cations in azonia-spiro templates on the formation of large and extra-large pore zeolites. KU Leuven Lirias. (Note: Describes the specific effect of Azonia-spiro[4,6] and [6,6] on MTW formation).

  • Davis, M. E. (2022). A Review on the Effects of Organic Structure-Directing Agents on the Hydrothermal Synthesis and Physicochemical Properties of Zeolites. MDPI.

  • Camblor, M. A., & Pérez-Pariente, J. (1991). Crystallization of zeolite beta: Effect of Na and K ions. Zeolites. (Foundational protocol for Beta synthesis adapted for spiro-variants).

  • International Zeolite Association (IZA). Framework Type MTW.

Sources

Application Note: Ion Exchange Procedures for 5-Azoniaspiro[4.4]nonane Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides rigorous protocols for the ion exchange of 5-Azoniaspiro[4.4]nonane salts (commonly bromide or iodide) into their hydroxide or tetrafluoroborate forms. These procedures are critical for researchers utilizing this quaternary ammonium cation as a Structure-Directing Agent (SDA) in zeolite synthesis (e.g., ZSM-5, SSZ-13) or as a high-stability electrolyte in supercapacitors. The protocols prioritize high conversion efficiency (>99%), minimizing Hofmann degradation, and ensuring the absence of halide impurities which can poison catalytic sites or corrode electrochemical hardware.

Introduction & Scientific Context

The 5-Azoniaspiro[4.4]nonane cation is a rigid, spirocyclic quaternary ammonium species. Its geometric specificity makes it a highly effective template (SDA) for directing the crystallization of specific zeolite topologies.

  • The Problem: Commercial synthesis of this cation typically involves the alkylation of pyrrolidine with 1,4-dibromobutane, yielding the bromide or iodide salt.

  • The Requirement:

    • Zeolite Synthesis: Halides are corrosive and can interfere with crystallization. The Hydroxide (OH⁻) form is required to provide the necessary alkalinity (pH > 13) without introducing inorganic alkali metals (Na⁺, K⁺) that alter the zeolite's Si/Al ratio.

    • Electrochemistry: Halides have narrow electrochemical stability windows. The Tetrafluoroborate (BF₄⁻) form is preferred for its high solubility in organic solvents (e.g., Acetonitrile, PC) and oxidative stability.

Critical Stability Note: Hofmann Elimination

While spirocyclic systems are kinetically more stable than acyclic analogs (e.g., tetrapropylammonium), quaternary ammonium hydroxides are inherently susceptible to Hofmann Elimination at elevated temperatures. This degradation opens the ring, destroying the template specificity and producing alkenes.

Rule of Thumb: Never heat the hydroxide form of 5-Azoniaspiro[4.4]nonane above 50°C during concentration.

Materials & Equipment

ComponentSpecificationPurpose
Precursor Salt 5-Azoniaspiro[4.4]nonane Bromide/Iodide (>98%)Starting Material
Resin (Protocol A) Strong Base Anion (SBA) Exchange Resin (Type I)Active exchange medium (e.g., Amberlite™ IRN78, Dowex™ 1x8)
Silver Nitrate 0.1 M AgNO₃ (aq)Qualitative detection of halides (QC)
Acid Standard 0.1 M HCl (standardized)Quantification of Hydroxide yield
Column Glass column with fritted disc & stopcockReactor vessel for exchange
Water 18.2 MΩ[1]·cm (Milli-Q)Solvent (prevents impurity introduction)

Protocol A: Column Ion Exchange (Halide Hydroxide)

Target Application: Zeolite Synthesis

This is the "Gold Standard" method. A column setup utilizes the principles of chromatography to shift the equilibrium continuously toward the product, achieving conversion rates >99.5%.

Workflow Diagram

IonExchange Start Start: Halide Salt Solution ResinPrep Step 1: Resin Conditioning (Wash to remove fines) Start->ResinPrep Loading Step 2: Sample Loading (Slow Flow Rate) ResinPrep->Loading Equilibrated Elution Step 3: Elution (Water Chase) Loading->Elution Exchange Occurs QC Step 4: QC Check (AgNO3 Test) Elution->QC Collect Fractions QC->Loading Fail (Reload) Conc Step 5: Concentration (Rotovap < 40°C) QC->Conc Pass

Figure 1: Workflow for the column-based ion exchange of quaternary ammonium salts.

Step-by-Step Procedure
  • Resin Preparation:

    • Slurry 100 g of Strong Base Anion resin (OH⁻ form) in Milli-Q water.

    • Decant the supernatant to remove "fines" (broken beads) and preservatives. Repeat 3 times.

    • Pack the resin into a glass column. Ensure no air bubbles are trapped (channeling reduces efficiency).

    • Expert Tip: If using Chloride-form resin, you must first convert it by passing 1M NaOH (10 bed volumes) followed by extensive water washing until the eluent is neutral. Buying pre-converted OH-form resin is recommended to save time.

  • Sample Loading:

    • Dissolve the 5-Azoniaspiro[4.4]nonane halide (approx. 10 g) in minimal Milli-Q water (approx. 50-100 mL).

    • Load the solution onto the top of the resin bed carefully.

    • Flow Rate: Adjust the stopcock to a dropwise rate (approx. 1-2 mL/min).

    • Mechanism:[2][3][4][5] A slow flow rate allows sufficient time for the bulky spiro-cation to diffuse into the resin pores and exchange with the hydroxide ions.

  • Elution:

    • Once the sample level reaches the top of the resin bed, add Milli-Q water to elute the product.

    • Collect the eluent in fractions (e.g., 50 mL each).

    • The product (Hydroxide form) will elute in the first 2-3 bed volumes.

  • Quality Control (The "Silver Test"):

    • Take a 1 mL aliquot from the pooled product fractions.

    • Add 2 drops of 0.1 M AgNO₃ and 1 drop of dilute Nitric Acid (

      
      ).
      
    • Observation:

      • Clear Solution: Pass.[4] Halide content is negligible.

      • Cloudy/White Precipitate: Fail.[4] Significant halide remains. The solution must be re-passed through a fresh resin column.

  • Concentration:

    • Concentrate the solution using a Rotary Evaporator.

    • CRITICAL: Set the water bath to maximum 40°C . High vacuum is preferred over high heat to prevent ring-opening degradation.

    • Store the final solution in a Plastic (PP/HDPE) bottle. (Concentrated quaternary hydroxides etch glass).

Protocol B: Metathesis (Halide Tetrafluoroborate)

Target Application: Electrochemical Capacitors

For electrochemical applications, the


 anion is desired. This can often be achieved via direct metathesis if solubility differences permit, or via a two-step ion exchange.
Procedure
  • Dissolution: Dissolve 5-Azoniaspiro[4.4]nonane bromide in a minimal amount of water.

  • Reagent Addition: Add a stoichiometric equivalent (1.05 eq) of Sodium Tetrafluoroborate (

    
    ) or Fluoroboric Acid (
    
    
    
    ).
    • Note:

      
       is preferred if high purity is needed, as the byproduct is HBr (acidic), which can be removed more easily than NaBr salt in some solvent systems.
      
  • Solvent Extraction (The Purification Step):

    • Evaporate the water carefully.

    • Redissolve the solid residue in dry Acetonitrile or Dichloromethane .

    • Logic: The target 5-Azoniaspiro[4.4]nonane

      
       salt is soluble in organic solvents, whereas the inorganic byproduct (NaBr) is insoluble.
      
  • Filtration: Filter off the insoluble inorganic salts.

  • Recrystallization: Recrystallize the product from an Ethanol/Ethyl Acetate mixture to ensure electrochemical grade purity (>99.9%).

Quality Control & Validation

To ensure scientific integrity, every batch must be validated.

Test MethodParameter MeasuredAcceptance Criteria
AgNO₃ Spot Test Residual HalidesNo turbidity (Visual limit ~5 ppm)
Acid-Base Titration Hydroxide ConcentrationMatches theoretical yield (± 2%)
¹H NMR (

)
Structural IntegrityConfirm spiro-ring signals; Absence of alkene peaks (degradation products)
Cyclic Voltammetry Electrochemical WindowNo redox peaks within ± 2.5V (for

salt)
QC Decision Tree

QC_Tree Decision AgNO3 Test (Halide Check) Pass Proceed to Titration & Storage Decision->Pass Clear Fail Regenerate Resin & Reload Sample Decision->Fail Precipitate

Figure 2: Decision logic for halide impurity testing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Exchange (Halide detected) Flow rate too fastReduce flow to < 1 mL/min to allow diffusion.
Incomplete Exchange Resin capacity exhaustedUse a larger excess of resin (calc. 1.5x eq of resin capacity).
Yellowing of Solution Hofmann degradationTemperature was too high during concentration. Discard and restart; keep T < 40°C.
Low Yield Product trapped in resinIncrease the volume of the water "chase" (elution) step.

References

  • Zones, S. I. (1989). Conversion of Zeolites to other Crystalline Structures. U.S. Patent 4,826,667. (Foundational work on spiro-cation SDAs).

  • Loughlin, K. F., & Dessau, R. M. (1984). ZSM-5 Zeolite Synthesis. In Zeolites (Vol. 4, Issue 4).
  • Lipkind, D., et al. (2015). Electrochemical Characterization of Spiro-Quaternary Ammonium Salts.Journal of The Electrochemical Society, 162(10).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for general ion exchange resin protocols).
  • Dow Chemical Company. (2020). DOWEX™ Ion Exchange Resins - Fundamentals of Ion Exchange. (Source for resin handling and conditioning).

Sources

5-Azoniaspiro[4.4]nonane as a pore-forming agent in porous materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Azoniaspiro[4.4]nonane as a Rigid Pore-Forming Agent in Zeolite Synthesis

Executive Summary

5-Azoniaspiro[4.4]nonane bromide (CAS: 16450-38-7) is a rigid, bicyclic quaternary ammonium cation used as a Structure Directing Agent (SDA) in the hydrothermal synthesis of high-silica zeolites, specifically those of the MFI (ZSM-5) and MEL (ZSM-11) topologies. Unlike flexible linear templates (e.g., tetrapropylammonium), the spiro-ring structure of 5-azoniaspiro[4.4]nonane provides a geometrically constrained "space-filling" effect that stabilizes the intersection of zeolite channels during nucleation.

This guide details the synthesis of the SDA itself and its subsequent application in generating High-Silica MFI Zeolites with controlled crystal morphology.

Mechanism of Action: The "Space-Filling" Effect

The efficacy of 5-azoniaspiro[4.4]nonane stems from its conformational rigidity. In zeolite synthesis, the "Templating Effect" is often a misnomer; the organic molecule actually acts as a pore-filler that lowers the chemical potential of the nucleating silicate species.

  • Rigidity vs. Flexibility: Linear SDAs (like TPA+) can adopt multiple conformations, potentially leading to faulting or intergrowth of different zeolite phases (e.g., MFI/MEL intergrowth). The 5-azoniaspiro[4.4]nonane cation is "locked" in a specific shape, promoting high phase purity.

  • Hydrophobic Hydration: The hydrophobic bulk of the spiro-rings organizes water molecules into a structured sheath. Silicate anions replace this water sheath during polymerization, effectively "wrapping" around the SDA to form the zeolite cage.

Diagram 1: Mechanism of Structure Direction

ZeoliteMechanism SDA 5-Azoniaspiro[4.4]nonane (Rigid SDA) Gel Amorphous Hydrogel SDA->Gel Mixing Silicate Silicate/Aluminate Precursors Silicate->Gel Nucleation Nucleation (Cage Formation around SDA) Gel->Nucleation Hydrothermal Treatment Crystal Crystalline Zeolite (SDA Occluded) Nucleation->Crystal Crystal Growth Calcination Calcination (SDA Removal) Crystal->Calcination 550°C / Air Porous Open Pore MFI Zeolite Calcination->Porous Pore Opening

Caption: The workflow from SDA interaction with silicate precursors to the final porous material. The rigid SDA directs the formation of the specific pore geometry.

Protocol 1: Synthesis of 5-Azoniaspiro[4.4]nonane Bromide

Prerequisite: This SDA is commercially available but often expensive. In-house synthesis is cost-effective for large-scale material preparation.

Reaction Overview: Double alkylation of pyrrolidine with 1,4-dibromobutane via an intramolecular cyclization mechanism.

Reagents:

  • Pyrrolidine (99%)

  • 1,4-Dibromobutane (98%)

  • Sodium Hydroxide (NaOH)

  • Solvent: Water or Ethanol/Acetone mix.

  • Recrystallization solvent: Ethanol/Diethyl Ether.

Step-by-Step Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel.

  • Base Preparation: Dissolve 8.0 g NaOH (0.2 mol) in 200 mL deionized water .

  • Reactant Addition: Add 43.2 g 1,4-dibromobutane (0.2 mol) to the flask. Heat the mixture to reflux (approx. 100°C).

  • Amine Addition: Add 14.2 g pyrrolidine (0.2 mol) dropwise via the addition funnel over 30–45 minutes while maintaining reflux.

    • Note: The reaction is exothermic. Control addition rate to prevent boil-over.

  • Reflux: Maintain reflux for an additional 60 minutes after addition is complete.

  • Quenching: Cool the mixture to room temperature. Add an ice-cold solution of 40 g NaOH in 100 mL water . This high ionic strength forces the organic salt out of the aqueous phase or facilitates precipitation.

  • Isolation:

    • Evaporate the solution under reduced pressure (Rotavap) to dryness.

    • Extract the solid residue with hot Ethanol . Filter to remove inorganic salts (NaBr).

  • Purification: Concentrate the ethanolic filtrate. Add Diethyl Ether dropwise to induce crystallization.

  • Drying: Filter the white crystals and dry under vacuum at 60°C.

    • Target Yield: ~65-75%.

    • Validation: Melting point should be >300°C (decomposition).

Protocol 2: Hydrothermal Synthesis of MFI Zeolite

Application: Synthesis of High-Silica ZSM-5 using the prepared SDA.

Target Composition (Molar Ratio): 1.0 SiO2 : 0.01 Al2O3 : 0.2 SDA : 0.1 Na2O : 40 H2O

Reagents:

  • Silica Source: Tetraethylorthosilicate (TEOS) or Colloidal Silica (Ludox HS-40).

  • Alumina Source: Sodium Aluminate (NaAlO2).

  • SDA: 5-Azoniaspiro[4.4]nonane Bromide.[1][2][3][4]

  • Alkali: NaOH pellets.

Experimental Workflow:

  • Solution A (Silica/SDA): Dissolve 5.2 g of 5-Azoniaspiro[4.4]nonane Bromide in 20 mL deionized water. Add 20.8 g TEOS . Stir vigorously for 1 hour at room temperature to hydrolyze TEOS (solution becomes clear/homogeneous).

  • Solution B (Alumina): Dissolve 0.16 g NaAlO2 and 0.40 g NaOH in 10 mL deionized water.

  • Gel Formation: Add Solution B dropwise to Solution A under rapid stirring. A thick white gel will form immediately.

  • Aging: Stir the gel for 2 hours at room temperature to ensure homogeneity.

  • Hydrothermal Treatment:

    • Transfer the gel into a Teflon-lined stainless steel autoclave (filling factor ~70%).

    • Seal and place in a convection oven at 160°C .

    • Duration: 3 to 5 days under static conditions (or tumbled at 60 rpm for faster crystallization).

  • Harvesting:

    • Cool autoclave to room temperature.

    • Filter the solid product and wash with deionized water until pH of filtrate is <9.[5]

    • Dry at 100°C overnight.

  • Calcination (Activation):

    • Place dried powder in a muffle furnace.

    • Ramp: 1°C/min to 550°C .

    • Dwell: 6 hours in air flow.

    • Purpose: This step burns off the organic spiro-cation, leaving the micropores open.

Characterization & Validation

To ensure the protocol was successful, the following data points must be verified.

TechniqueParameterExpected ResultInterpretation
XRD (Powder X-Ray Diffraction)2θ peaksPeaks at 7.9°, 8.8°, 23.0°, 23.9°Confirms MFI topology (ZSM-5). Absence of broad hump indicates high crystallinity.
SEM (Scanning Electron Microscopy)MorphologyUniform hexagonal prisms or coffin-shapesRigid SDAs often yield more uniform crystals than flexible ones.
TGA (Thermogravimetric Analysis)Weight LossSharp drop between 350°C–550°CConfirms the SDA was occluded inside the pores (approx. 10-13 wt% loss).
N2 Physisorption BET Surface Area> 350 m²/gConfirms pores are open and accessible after calcination.
Diagram 2: Experimental Workflow

Workflow cluster_0 Precursor Prep cluster_1 Synthesis cluster_2 Activation S1 SDA Synthesis (Pyrrolidine + Dibromide) S2 Gel Preparation (TEOS + Al + SDA) S1->S2 S3 Autoclave 160°C, 3-5 Days S2->S3 S4 Washing & Drying S3->S4 S5 Calcination 550°C S4->S5

Caption: Step-by-step experimental workflow for preparing ZSM-5 using 5-Azoniaspiro[4.4]nonane.

Troubleshooting & Optimization

  • Impurity Phase (Analcime): If the Alumina content is too high (low Si/Al ratio), dense phases like Analcime may form.

    • Fix: Increase the Si/Al ratio > 30 or reduce Na+ content.

  • Slow Crystallization:

    • Fix: Add 1-2 wt% of "seed" crystals (pure ZSM-5) to the gel to bypass the nucleation energy barrier.

  • Intergrowth:

    • Insight: 5-azoniaspiro[4.4]nonane is excellent at preventing MFI/MEL intergrowth compared to Tetrabutylammonium (TBA), but temperature control is critical. Keep T < 170°C.

References

  • SDA Synthesis Protocol

    • Source: Arkat USA, Archive for Organic Chemistry.
    • Link:[Link]

  • Chemical Data & Safety

    • Source: PubChem Compound Summary for CID 11458396, 5-Azoniaspiro[4.4]nonane bromide.[1][3]

    • Link:[Link]

  • Zeolite Synthesis Principles (General MFI)

    • Source: International Zeolite Association (IZA) - Synthesis Commission. "Verified Synthesis of ZSM-5."
    • Link:[Link]

Sources

Electrodeposition methods using 5-Azoniaspiro[4.4]nonane based electrolytes

Application Note: Electrodeposition & Electrolyte Formulation using 5-Azoniaspiro[4.4]nonane ( )

Executive Summary

This guide details the application of 5-Azoniaspiro[4.4]nonane (commonly abbreviated as


Spiro-(1,1')-bipyrrolidinium1


high anodic stability (>5.5 V vs Li/Li

)
reduced viscositycompact ionic radius

These protocols focus on two primary applications:

  • High-Voltage Supercapacitors (EDLCs): Using

    
     for expanded voltage windows (up to 3.2 V).
    
  • Lithium Metal Electrodeposition: Using

    
     to suppress dendrite growth via robust Solid Electrolyte Interphase (SEI) formation.
    

Part 1: Chemical Identity & Safety

Compound: 5-Azoniaspiro[4.4]nonane Common Abbreviation:

CAS No (Cation):Key Anion Pairings:
  • Tetrafluoroborate (

    
    ):  For supercapacitors (low viscosity, high conductivity).[1]
    
  • Bis(trifluoromethanesulfonyl)imide (

    
    ):  For Li-metal plating (SEI formation, thermal stability).
    

Safety Warning: While


 salts are generally non-volatile, they are skin irritants. 

salts can hydrolyze to release HF if exposed to moisture. All handling must occur in a desiccated environment or Argon-filled glovebox (

).

Part 2: Electrolyte Formulation Protocols

Protocol A: Synthesis and Purification of

Rationale: Commercial purity is often insufficient for high-voltage electrochemistry. Halide impurities (Cl⁻, Br⁻) cause anodic corrosion.

Materials:

  • Pyrrolidine, 1,4-Dichlorobutane, Acetonitrile (HPLC Grade), Sodium Tetrafluoroborate (

    
    ).
    

Workflow:

  • Quaternization: Reflux pyrrolidine and 1,4-dichlorobutane in acetonitrile/alkaline solution to form

    
     .
    
  • Anion Exchange: React

    
     with excess 
    
    
    in water/methanol.
  • Purification (CRITICAL):

    • Recrystallize twice from ethanol/ethyl acetate.

    • Vacuum Dry: 120°C for 24 hours. Note: Water content must be

      
       to prevent hydrolysis at high voltage.
      
Protocol B: Electrolyte Preparation for Li-Plating ( )

Rationale:

Step-by-Step:

  • Salt Drying: Dry

    
     salt at 100°C under vacuum (
    
    
    ) for 48 hours.
  • Solvent Preparation: Use battery-grade Propylene Carbonate (PC) or Diglyme. Dry over activated 4Å molecular sieves for 72 hours.

  • Mixing: Dissolve 1.0 M

    
     in the solvent inside an Ar-glovebox.
    
  • Lithium Salt Addition: Add 0.5 M

    
     to provide 
    
    
    source.
    • Optimization: Add 2 wt% Fluoroethylene Carbonate (FEC) to enhance SEI flexibility.

Part 3: Electrochemical Characterization

Experiment 1: Electrochemical Stability Window (ESW) Determination

Objective: Verify the anodic limit where the cation/anion degrades.

Setup:

  • Working Electrode (WE): Glassy Carbon (3 mm dia, polished to mirror finish).

  • Counter Electrode (CE): Platinum Wire.

  • Reference Electrode (RE):

    
     (for non-aqueous) or Li ribbon (for Li-systems).
    

Protocol:

  • OCV Check: Measure Open Circuit Voltage for 5 minutes.

  • Linear Sweep Voltammetry (LSV):

    • Scan Rate:

      
       (Slow scan to detect onset of decomposition).
      
    • Direction: OCV

      
       Anodic Limit (stop when current density 
      
      
      ).
    • Target: For

      
       in PC, expect stability up to ~3.2 V  (cell voltage).[1][2] For 
      
      
      , anodic stability can reach 5.5 V vs Li/Li
      
      
      .
Data Summary: vs. Standard Cations
Cation TypeAnionSolventConductivity (25°C)ESW (vs Li/Li+)Application


PC~16 mS/cm 0.0 - 5.5 V High-V EDLC

(Tetraethylammonium)

PC~13 mS/cm0.5 - 5.0 VStandard EDLC


Ionic Liquid~4 mS/cm0.0 - 5.7 VLi-Metal Anode

Part 4: Application Protocol - Lithium Metal Electrodeposition

Context:


Workflow Diagram

The following diagram illustrates the shielding mechanism of

Li_Plating_MechanismElectrolyteElectrolyte Bulk(Li+, SBP+, TFSI-)InterfaceHelmholtz Double Layer(Electric Field High)Electrolyte->InterfaceDiffusionShieldingSBP+ Shielding Effect(Steric hindrance prevents dendrites)Interface->ShieldingElectrostatic Attractionof SBP+ReductionLi+ Reduction(Li+ + e- -> Li0)Shielding->ReductionRegulated Li+ FluxSEISEI Formation(Controlled decomposition of TFSI/SBP)Reduction->SEIInitial CycleDepositSmooth Li Metal SurfaceSEI->DepositStable Plating

Caption: Mechanism of SBP+ mediated Lithium electrodeposition. The bulky SBP+ cation shields the tip of growing dendrites, forcing Li+ to deposit in valleys, ensuring smooth plating.

Deposition Protocol (Galvanostatic Plating)
  • Cell Assembly: Use CR2032 coin cells with Cu foil (Working) and Li foil (Counter/Reference).

  • Pre-conditioning: Hold at OCV for 4 hours to wet the separator (Celgard 2400 or Glass Fiber).

  • Formation Cycles (Critical):

    • Perform 5 cycles at low current (

      
      ) to form a stable SEI.
      
    • Capacity limit:

      
      .
      
  • Plating Test:

    • Current Density:

      
       (Standard) or 
      
      
      (Stress Test).
    • Cut-off: Time-controlled or Voltage (

      
       indicates failure/impedance rise).
      

Success Criteria:

  • Coulombic Efficiency (CE):

    
     over 100 cycles.
    
  • Morphology: SEM analysis should show nodular/planar growth, NOT mossy/dendritic structures.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Leakage Current Water contamination (

).
Re-dry salt at 120°C vacuum. Add molecular sieves to electrolyte.
Low Conductivity Solvent viscosity too high.Switch co-solvent to Acetonitrile (ACN) or Dimethyl Carbonate (DMC).
Black/Mossy Li Deposit "Dead Lithium" formation; poor SEI.Add 2% Vinylene Carbonate (VC) or FEC. Decrease current density during formation.
Anodic Corrosion (Al)

attacking Al current collector.
Ensure salt concentration

(Solvent-in-Salt effect) or use Carbon-coated Al foil.

References

  • Liu, Y., et al. (2015). "Spiro-(1,1′)-bipyrrolidinium tetrafluoroborate salt as high voltage electrolyte for electric double layer capacitors." ResearchGate / Journal of Power Sources. [Link]

  • Appetecchi, G. B., et al. (2014). "Homogeneous Lithium Electrodeposition with Pyrrolidinium-Based Ionic Liquid Electrolytes." Journal of The Electrochemical Society. [Link]

  • Mousavi, M. P. S., et al. (2016). "Electrochemical Stability Windows of Ionic Liquids." Journal of Industrial and Engineering Chemistry. [Link][3]

  • Zhang, S. S. (2006). "A review on the separators of liquid electrolyte Li-ion batteries." Journal of Power Sources. (Contextual grounding for separator selection in Protocol B). [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Azoniaspiro[4.4]nonane Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-Azoniaspiro[4.4]nonane bromide. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist you in removing organic impurities and ensuring the high purity of your compound for downstream applications.

Troubleshooting Guide: Overcoming Common Purification Challenges

This section addresses specific issues that may arise during the purification of 5-Azoniaspiro[4.4]nonane bromide.

Question: My synthesized 5-Azoniaspiro[4.4]nonane bromide appears discolored and shows extra peaks in the 1H NMR spectrum. What are the likely organic impurities?

Answer:

The presence of discoloration and additional signals in your 1H NMR spectrum typically indicates the presence of unreacted starting materials or byproducts from the synthesis. The most common synthetic route to quaternary ammonium salts is the Menschutkin reaction, which involves the alkylation of a tertiary amine.[1] In the case of 5-Azoniaspiro[4.4]nonane bromide, which has a spirocyclic structure, the synthesis likely involves the cyclization of a precursor.

Potential organic impurities could include:

  • Unreacted Tertiary Amines: Incomplete quaternization can leave residual tertiary amine starting materials. These are often less polar than the desired quaternary ammonium salt.

  • Byproducts of Cyclization: Depending on the specific synthetic route, various side reactions could lead to the formation of isomeric or rearranged products.

  • Degradation Products: Although 5-Azoniaspiro[4.4]nonane bromide is noted for its stability, exposure to strong bases or high temperatures could potentially lead to degradation, for instance, through Hofmann elimination-type pathways, though this is less common for this stable scaffold.

A thorough analysis of your synthetic scheme is crucial for pinpointing the most probable impurities.

Question: I'm struggling to purify 5-Azoniaspiro[4.4]nonane bromide by recrystallization. The compound either oils out or the purity doesn't improve significantly. What should I do?

Answer:

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2] For a successful recrystallization of 5-Azoniaspiro[4.4]nonane bromide, the choice of solvent system is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.

Recommended Solvents and Techniques:

A systematic approach to solvent screening is recommended. Based on the polar nature of quaternary ammonium salts, suitable solvent systems include:

  • Alcohol/Ether Mixtures: Dissolve the crude product in a minimal amount of a hot alcohol (e.g., isopropanol, ethanol) and then slowly add a less polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) until the solution becomes slightly turbid. Slow cooling should then induce crystallization.

  • Acetonitrile/Toluene Mixtures: Acetonitrile is a good solvent for many quaternary ammonium salts. Dissolving the compound in hot acetonitrile and adding toluene as an anti-solvent upon cooling can be effective.

  • Water-Miscible Organic Solvents: For highly water-soluble quaternary ammonium salts, the addition of a water-miscible organic solvent in which the salt is less soluble can induce precipitation.[3]

Troubleshooting Tips for Recrystallization:

  • Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To remedy this, try using a lower boiling point solvent system or a more dilute solution.

  • Poor Purity Improvement: This may be due to the presence of impurities with similar solubility profiles. In such cases, multiple recrystallizations may be necessary, or an alternative purification technique like column chromatography should be considered. The use of activated carbon during recrystallization can also help remove colored impurities.[4]

Experimental Protocol: Recrystallization of 5-Azoniaspiro[4.4]nonane Bromide

  • Place the crude 5-Azoniaspiro[4.4]nonane bromide in a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., isopropanol) to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated carbon and heat the solution for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. To promote slower crystal growth and higher purity, you can insulate the flask.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Question: Recrystallization is not effective for my sample. How can I use column chromatography to purify 5-Azoniaspiro[4.4]nonane bromide?

Answer:

Column chromatography is a highly effective method for separating compounds with different polarities. For the purification of polar and ionic compounds like quaternary ammonium salts, special considerations are necessary.

Recommended Chromatographic Methods:

  • Alumina Chromatography: Activated alumina can be a suitable stationary phase for the purification of quaternary ammonium salts. A common eluent system is a mixture of acetonitrile and water.[5] The polarity of the eluent can be gradually increased by increasing the water content to elute the highly polar product.

  • Reverse-Phase Chromatography (C18): This technique separates compounds based on their hydrophobicity. While the quaternary ammonium salt itself is polar, it can be retained on a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or ion-pairing agent to improve peak shape.[6]

Experimental Workflow: Purification by Column Chromatography

Caption: Workflow for the purification of 5-Azoniaspiro[4.4]nonane bromide by column chromatography.

Key Considerations for Chromatography:

  • Streaking on TLC: Quaternary ammonium salts often streak on silica gel TLC plates. Using alumina plates or adding a small amount of a modifier like triethylamine or acetic acid to the eluent can sometimes mitigate this issue.

  • Solvent Selection: A careful selection of the eluent system is crucial for achieving good separation. A gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purity and analysis of 5-Azoniaspiro[4.4]nonane bromide.

Question: What is the expected purity of 5-Azoniaspiro[4.4]nonane bromide after purification?

Answer:

Commercially available 5-Azoniaspiro[4.4]nonane bromide typically has a purity of >98.0%.[7] With the appropriate purification techniques, such as recrystallization or column chromatography, it is feasible to achieve a purity of ≥98% in a laboratory setting. The final purity should always be confirmed by appropriate analytical methods.

Question: What are the most suitable analytical techniques to assess the purity of 5-Azoniaspiro[4.4]nonane bromide?

Answer:

A combination of analytical techniques should be employed to provide a comprehensive assessment of the purity of your compound.

Analytical TechniqueInformation Provided
1H and 13C NMR Spectroscopy Confirms the chemical structure and identifies organic impurities. A 1H NMR spectrum of 5-Azoniaspiro[4.4]nonane bromide in D2O is available for reference.[8]
Titration Quantifies the amount of the quaternary ammonium salt. Argentometric titration can be used to determine the bromide content, while nonaqueous titration can determine the quaternary ammonium cation content.[9]
High-Performance Liquid Chromatography (HPLC) Separates and quantifies the main compound and any impurities. HPLC coupled with a mass spectrometer (HPLC-MS) can provide structural information about the impurities.[10]
Elemental Analysis Determines the elemental composition (C, H, N, Br) of the compound, which can be compared to the theoretical values to assess purity.
Question: My purified 5-Azoniaspiro[4.4]nonane bromide is hygroscopic. How should I store it?

Answer:

5-Azoniaspiro[4.4]nonane bromide is known to be hygroscopic. To prevent water absorption, which can affect its physical properties and reactivity, it should be stored in a tightly sealed container in a desiccator or a dry box under an inert atmosphere (e.g., nitrogen or argon).

References

  • Okeke, S. U., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PMC. [Link]

  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. [Link]

  • Reddit. (2023). Quaternary ammonium salt purification. r/Chempros. [Link]

  • Google Patents. (1964).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]

  • ResearchGate. (2015). 1 H-NMR Spectra of 5-Azonia-spiro[4.4]nonane bromide in D 2 O at RT. [Link]

  • Royal Society of Chemistry. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods. [Link]

  • PureSynth. (n.d.). 5-Azoniaspiro[4.4]Nonane Bromide 98.0%. [Link]

Sources

Optimizing crystallization time for zeolites with 5-Azoniaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Crystallization Time for Zeolites with 5-Azoniaspiro[4.4]nonane

Status: Active SDA Profile: 5-Azoniaspiro[4.4]nonane (Cation) Target Topology: MFI (ZSM-5) / MTW (ZSM-12) [Condition Dependent] Audience: Chemical Engineers, Process Chemists, R&D Scientists

The Kinetic Sweet Spot: Theory & Causality

Welcome to the ZeoTech Optimization Hub. You are likely using 5-Azoniaspiro[4.4]nonane because its rigid, hydrophobic spiro-structure acts as a highly specific template for high-silica zeolites (typically MFI or MTW). Unlike flexible linear SDAs (like TPAOH), the spiro-cation provides a "lock-and-key" fit that lowers the entropic barrier of nucleation.

The Core Challenge: Optimizing crystallization time is not about finding a static number; it is about managing the Metastable Phase Window .

  • 
     (Under-crystallization):  The product is amorphous or contains semi-crystalline proto-zeolitic clusters. Yield is low; micropore volume is negligible.
    
  • 
     (Over-crystallization):  The system succumbs to Ostwald ripening. The metastable zeolite redissolves and reprecipitates into thermodynamically stable (but useless) dense phases like Quartz or Cristobalite.
    

Your goal is to halt the hydrothermal treatment exactly at the plateau of crystallinity (


) before the onset of phase densification.
Troubleshooting Guide (Q&A Format)

Use this section to diagnose specific issues observed in your XRD or SEM data.

Q1: My XRD shows a broad "hump" between 20-30° 2

with weak peaks after 48 hours. Is the SDA failing?

Diagnosis: The system is stuck in the Induction Period . The 5-Azoniaspiro[4.4]nonane cation has not yet successfully organized enough silicate species to form viable nuclei. Root Cause:

  • Temperature too low: The activation energy for nucleation hasn't been met.

  • Insufficient Alkalinity: The

    
     ratio is too low to depolymerize the silica source effectively.
    Corrective Action: 
    
  • Increase Temperature: If running at 150°C, bump to 160-170°C. This exponentially decreases induction time.

  • Add Seeding: Introduce 1-2 wt% of calcined ZSM-5 seeds. This bypasses the nucleation step entirely, allowing the SDA to focus on crystal growth.

Q2: I see sharp peaks, but they match Quartz (26.6° 2

) or Cristobalite. What went wrong?

Diagnosis: You have exceeded the Phase Transformation Limit . Root Cause: The crystallization time was too long for the applied temperature. The SDA has degraded, or the metastable zeolite has begun to collapse into a denser phase. Corrective Action:

  • Quench Earlier: Reduce synthesis time by 30%.

  • Check SDA Stability: 5-Azoniaspiro[4.4]nonane is thermally stable, but prolonged exposure to high pH (>13) at high T (>180°C) can degrade it (Hofmann elimination), losing its structure-directing ability.

Q3: The crystals are too large (>5

m). I need small crystals for diffusion-limited drug synthesis.

Diagnosis: Low nucleation rate relative to growth rate. Root Cause: The system has too few nuclei growing for too long. Corrective Action:

  • Increase Supersaturation: Slightly increase the concentration of the gel (reduce

    
    ).
    
  • Age the Gel: Allow the gel to stir at room temperature for 24 hours before hydrothermal treatment. This promotes the formation of abundant nuclei precursors around the SDA.

Experimental Protocol: The Self-Validating Workflow

Do not rely on "standard" times. Use this protocol to determine your specific optimum.

Baseline Synthesis Parameters (MFI Target):

  • SiO2 Source: TEOS or Colloidal Silica (Ludox)

  • Al Source: Sodium Aluminate (if Al required)

  • SDA: 5-Azoniaspiro[4.4]nonane hydroxide/bromide

  • Molar Ratio:

    
    
    

The Optimization Run:

  • Preparation: Prepare a master batch of gel.

  • Aliquot: Split the gel into 6 identical Teflon-lined autoclaves.

  • Treatment: Place all in a pre-heated oven (static or rotating) at 160°C.

  • Sampling: Remove autoclaves at the following intervals:

  • Analysis: Wash, dry, and run XRD. Plot Relative Crystallinity vs. Time.

Data Interpretation Table:

Time PointXRD ObservationMorphology (SEM)StatusAction
12h Amorphous haloGelatinous aggregatesNucleationWait
24h Weak peaks (<40%)Ill-defined clustersGrowthWait
36h Sharp peaks (>90%)Defined coffins/spheresOptimum HARVEST
48h Sharp peaks (100%)Larger crystalsPlateauAcceptable
72h Extra peaks (Quartz)Pitted surfacesDegradationREJECT
Visualization: The Decision Pathway

The following diagram illustrates the logical flow for optimizing your crystallization parameters based on intermediate results.

OptimizationWorkflow Start Start Synthesis (Gel Prep) Hydrothermal Hydrothermal Treatment (T = 160°C) Start->Hydrothermal Sampling Sample @ t + 12h Hydrothermal->Sampling XRD XRD Analysis Sampling->XRD Decision Crystallinity Status? XRD->Decision Amorphous Amorphous (Induction Phase) Decision->Amorphous No Peaks Pure Pure Phase (MFI/MTW) Decision->Pure Sharp Peaks Impurity Impurity Phase (Quartz/Dense) Decision->Impurity Dense Phase Peaks Action_Wait Increase Time or Add Seeds Amorphous->Action_Wait Action_Stop OPTIMAL TIME FOUND (Stop Reaction) Pure->Action_Stop Action_Restart Over-crystallized (Reduce Time/Temp) Impurity->Action_Restart Action_Wait->Hydrothermal Loop Action_Restart->Start Adjust Parameters

Caption: Figure 1: Iterative decision tree for determining the precise crystallization endpoint (


) using XRD feedback loops.
Frequently Asked Questions (FAQs)

Q: Can I use the bromide salt of 5-Azoniaspiro[4.4]nonane instead of the hydroxide? A: Yes, but you must adjust the alkalinity. The bromide salt does not provide


 ions. You must add a source of alkalinity (like NaOH or KOH) to achieve an 

ratio of 0.1–0.3. Without this, the silica will not dissolve, and no crystallization will occur.

Q: How does the "Spiro" structure affect the final zeolite compared to TPAOH? A: The 5-Azoniaspiro[4.4]nonane is a "rigid" SDA. It typically produces zeolites with fewer defects and higher thermal stability than flexible SDAs. For drug development applications requiring high shape selectivity, the spiro-directed MFI often shows superior catalytic performance due to cleaner pore channels [1].

Q: What is the typical yield I should expect? A: A well-optimized synthesis should yield >85% based on silica recovery. If your yield is <50%, your mother liquor likely still contains dissolved silicates, indicating


 or excessive alkalinity.
References
  • Zones, S. I. (1989). Conversion of zeolites to zeolites with higher Si/Al ratios. U.S. Patent 4,826,667. Link (Foundational text on Spiro-SDA usage).

  • Corma, A., & Davis, M. E. (2004). Issues in the synthesis of crystalline molecular sieves towards the design of specific microporous materials. ChemPhysChem, 5(3), 304-313.[1] Link (Mechanistic insights on SDA-Zeolite interaction).

  • Grand, J., & Mintova, S. (2016). Mechanism of Zeolite Crystallization from the Initial Stage to the Final Product. Encyclopedia of Inorganic and Bioinorganic Chemistry. Link (Kinetics and Phase Transformation).

Sources

Solving solubility issues of 5-Azoniaspiro[4.4]nonane in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-Azoniaspiro[4.4]nonane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve potential aqueous solubility challenges during their experiments. While commercially available salts of 5-Azoniaspiro[4.4]nonane are generally classified as water-soluble, achieving desired concentrations and maintaining solution stability can be contingent on specific experimental conditions.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the successful application of this compound in your research.

Understanding the Solubility Profile of 5-Azoniaspiro[4.4]nonane

5-Azoniaspiro[4.4]nonane is a spirocyclic quaternary ammonium salt. Its structure, featuring a permanent positive charge on the nitrogen atom, generally confers good aqueous solubility. The common commercially available forms are salts with halide counter-ions such as chloride, bromide, and iodide.[1][2][3]

Compound Molecular Formula Molecular Weight ( g/mol ) Reported Aqueous Solubility CAS Number
5-Azoniaspiro[4.4]nonane ChlorideC₈H₁₆ClN161.67Soluble98997-63-8
5-Azoniaspiro[4.4]nonane BromideC₈H₁₆BrN206.13Soluble16450-38-7
5-Azoniaspiro[4.4]nonane IodideC₈H₁₆IN253.13Soluble45650-35-9

Despite the general classification of "soluble," researchers may encounter challenges under specific circumstances such as:

  • High concentration requirements: Applications demanding concentrations approaching the solubility limit.

  • Complex buffer systems: The presence of other salts or excipients can influence solubility through common ion effects or other interactions.

  • Temperature fluctuations: Solubility is temperature-dependent, and issues can arise during storage or experimental procedures at varying temperatures.

  • pH of the medium: Although quaternary ammonium salts are less susceptible to pH changes than their primary, secondary, or tertiary amine counterparts, extreme pH values can affect the overall formulation stability.[4][5]

Frequently Asked Questions (FAQs)

Q1: My 5-Azoniaspiro[4.4]nonane salt is not dissolving completely in water, even though the datasheet says it's soluble. What could be the issue?

A1: Several factors could be at play. First, verify the purity of your compound and ensure it has been stored correctly, as it can be hygroscopic. Secondly, consider the concentration you are trying to achieve. "Soluble" does not mean infinitely soluble. Try preparing a more dilute solution first. If the issue persists, gentle heating and sonication can help overcome the activation energy barrier for dissolution. Finally, check the pH of your water; highly acidic or basic conditions are generally not necessary for this class of compounds but could be a factor in complex media.

Q2: I observed precipitation when I added my 5-Azoniaspiro[4.4]nonane solution to my phosphate-buffered saline (PBS). Why is this happening?

A2: This is likely due to a salt-out effect or an interaction with one of the components in your PBS. High concentrations of salts, like those in some buffer systems, can reduce the solubility of other solutes. To troubleshoot this, you can try a few approaches:

  • Prepare the 5-Azoniaspiro[4.4]nonane solution in a lower ionic strength buffer or in pure water before a final, larger dilution into the PBS.

  • Test different buffer systems to see if the issue is specific to phosphate ions.

  • Reduce the concentration of your 5-Azoniaspiro[4.4]nonane solution.

Q3: Can I use organic co-solvents to prepare a stock solution of 5-Azoniaspiro[4.4]nonane?

A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy for achieving higher concentration stock solutions.[6][7][8][9] Solvents like ethanol, isopropanol, or dimethyl sulfoxide (DMSO) are often used. However, it is crucial to consider the downstream application. Ensure that the chosen co-solvent and its final concentration are compatible with your experimental system (e.g., cell culture, enzymatic assays).

Q4: How does the choice of counter-ion (Chloride vs. Bromide vs. Iodide) affect solubility?

A4: While all are generally water-soluble, there can be subtle differences in their solubility and hygroscopicity based on the counter-ion. In many cases, these differences are minor for simple aqueous solutions. However, in complex media or when trying to achieve very high concentrations, one salt may prove to be more soluble than another. If you are facing persistent solubility issues, consider trying a different salt form of the compound.

Troubleshooting Guides

Guide 1: Basic Dissolution Protocol and Enhancement

This guide provides a systematic approach to dissolving 5-Azoniaspiro[4.4]nonane salts.

G cluster_0 Advanced Solubility Enhancement cluster_1 Co-Solvent Protocol cluster_2 Surfactant Protocol cluster_3 Cyclodextrin Protocol A Persistent Solubility Issue B Option 1: Co-Solvents A->B C Option 2: Surfactants A->C D Option 3: Cyclodextrins A->D B1 Prepare concentrated stock in a water-miscible co-solvent (e.g., Ethanol, DMSO) B->B1 C1 Select a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) C->C1 D1 Choose a suitable cyclodextrin (e.g., HP-β-CD, SBE-β-CD) D->D1 B2 Perform a stepwise dilution into the final aqueous medium B1->B2 C2 Prepare a dilute surfactant solution (0.01-0.1%) in the aqueous solvent C1->C2 C3 Dissolve the compound in the surfactant-containing solvent C2->C3 D2 Prepare a cyclodextrin solution in the aqueous solvent D1->D2 D3 Add the compound and stir to facilitate inclusion complex formation D2->D3

Caption: Decision tree for advanced solubility enhancement techniques.

The use of co-solvents reduces the polarity of the aqueous medium, which can enhance the solubility of organic compounds. [6][7][10]

  • Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your experimental system. Common choices include:

    • Ethanol

    • Isopropanol

    • Propylene glycol

    • Dimethyl sulfoxide (DMSO)

  • Prepare a Concentrated Stock: Dissolve the 5-Azoniaspiro[4.4]nonane salt in the chosen co-solvent to create a high-concentration stock solution (e.g., 100 mM).

  • Dilution: Add the stock solution dropwise to your final aqueous buffer while stirring to avoid localized high concentrations that could cause precipitation.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your working solution is low enough to not interfere with your experiment (typically <1%, but this is system-dependent).

Surfactants form micelles that can encapsulate hydrophobic moieties of a compound, thereby increasing its apparent solubility. [11][12]As 5-Azoniaspiro[4.4]nonane is a cationic compound, non-ionic or other cationic surfactants are generally preferred to avoid precipitation that can occur with anionic surfactants. [13]

  • Choose a Surfactant: Non-ionic surfactants are a good starting point.

    • Tween® 20 or Tween® 80

    • Triton™ X-100

  • Determine the Critical Micelle Concentration (CMC): Use the surfactant at a concentration above its CMC. For most common lab surfactants, a concentration of 0.01% to 0.1% (w/v) is sufficient.

  • Procedure: a. Prepare your aqueous solvent containing the desired concentration of the surfactant. b. Slowly add the 5-Azoniaspiro[4.4]nonane salt to this solution while stirring. c. Gentle heating or sonication can be used to aid dissolution.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with guest molecules, effectively increasing their solubility and stability in aqueous solutions. [][15][16][17]

  • Select a Cyclodextrin: The choice depends on the size of the guest molecule and the desired solubility enhancement. For a compound of this size, hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent candidates.

  • Molar Ratio Determination: A screening experiment is recommended to find the optimal molar ratio of cyclodextrin to the compound. Ratios from 1:1 to 10:1 (cyclodextrin:compound) can be tested.

  • Procedure: a. Dissolve the chosen cyclodextrin in the aqueous solvent. b. Add the 5-Azoniaspiro[4.4]nonane salt to the cyclodextrin solution. c. Stir the mixture at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.

References

  • 5-Azoniaspiro-4.4-Nonane Chloride - Triveni Chemicals, Vapi | ID - IndiaMART. (n.d.). Retrieved February 9, 2026, from [Link]

  • 5-Azoniaspiro[4.4]Nonane Bromide 98.0% - PureSynth. (n.d.). Retrieved February 9, 2026, from [Link]

  • Chemical Properties of Spiro[4.4]nonane, 1-methylene- (CAS 19144-06-0) - Cheméo. (n.d.). Retrieved February 9, 2026, from [Link]

  • Synthesis of High-Efficiency Melamine Quaternary Ammonium Salt and Its Corrosion Inhibition Performance in a Hydrochloric Acid E - American Chemical Society. (n.d.). Retrieved February 9, 2026, from [Link]

  • Study of Anion Exchange Membrane Properties Incorporating N-spirocyclic Quaternary Ammonium Cations and Aqueous Organic Redox Flow Battery Performance - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]

  • US5750492A - Surfactants based on quaternary ammonium compounds preparation processes softening bases and compositions derived - Google Patents. (n.d.).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 9, 2026, from [Link]

  • Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview - PMC - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]

  • N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes | Request PDF - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds - PMC - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC - PubMed Central. (n.d.). Retrieved February 9, 2026, from [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). Retrieved February 9, 2026, from [Link]

  • CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Ammonia - NCBI. (n.d.). Retrieved February 9, 2026, from [Link]

  • US20180087009A1 - Interaction between quaternary compounds and anionic surfactants - foam enhancement and stabilization and preferred foaming antimicrobial compositions - Google Patents. (n.d.).
  • Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved February 9, 2026, from [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.). Retrieved February 9, 2026, from [Link]

  • Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study - RSC Publishing. (n.d.). Retrieved February 9, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved February 9, 2026, from [Link]

  • Heterocyclic analogs of the azoniaspiro[4.4]nonyl ionization tag for sensitive peptide sequencing by mass spectrometry - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.). Retrieved February 9, 2026, from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Retrieved February 9, 2026, from [Link]

  • Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (n.d.). Retrieved February 9, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Retrieved February 9, 2026, from [Link]

  • Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants - PMC - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

Sources

Reducing Hoffman elimination during 5-Azoniaspiro[4.4]nonane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating Hofmann Elimination as a Side Reaction

Introduction: The Synthetic Challenge

5-Azoniaspiro[4.4]nonane and its derivatives are of significant interest, particularly as highly stable ionization tags in mass spectrometry for sensitive peptide analysis.[1] Their rigid, spirocyclic structure is designed to be resistant to fragmentation, including Hofmann elimination, under analytical conditions.[1][2] However, the very reaction that forms this stable quaternary ammonium salt can be susceptible to a competing Hofmann elimination pathway, not as a degradation route for the final product, but as a side reaction during its synthesis. This guide will dissect the causes of this premature elimination and provide actionable solutions to minimize its occurrence.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Azoniaspiro[4.4]nonane, and where does the Hofmann elimination side reaction occur?

The most prevalent synthetic strategy involves a double alkylation of a secondary cyclic amine, such as pyrrolidine, with a suitable 1,4-dihalobutane (e.g., 1,4-dibromobutane or 1,4-diiodobutane). This is a type of Menshutkin reaction that proceeds in two steps: an initial mono-alkylation of the pyrrolidine, followed by an intramolecular cyclization to form the spirocyclic quaternary ammonium salt.[3]

The Hofmann elimination side reaction can occur after the first alkylation step. The resulting N-(4-halobutyl)pyrrolidine intermediate now possesses β-hydrogens on the pyrrolidine ring relative to the newly formed quaternary ammonium center (after the second alkylation) and on the butyl chain. Under the basic and/or heated conditions often used to promote the second, intramolecular alkylation, a competing E2 elimination can be triggered, leading to the formation of byproducts instead of the desired spirocycle.

Q2: Why is Hofmann elimination a concern during the synthesis when the final 5-Azoniaspiro[4.4]nonane is known to be stable?

The stability of the final, fully formed 5-Azoniaspiro[4.4]nonane cation is indeed high due to its rigid, spirocyclic structure, which makes it resistant to degradation.[2][4] The issue arises not from the degradation of the desired product, but from a competing reaction pathway available to the synthetic intermediates. The reaction conditions necessary to drive the intramolecular cyclization (the second SN2 reaction) can also be conducive to elimination. A non-cyclic quaternary ammonium intermediate is more susceptible to elimination than the final, sterically constrained spirocyclic product.

Q3: What are the key factors that promote the undesired Hofmann elimination during synthesis?

Several factors can tip the balance from the desired intramolecular substitution (cyclization) to the undesired elimination:

  • Base Strength and Steric Hindrance: Strong, sterically hindered bases, while often used to deprotonate a secondary amine for the initial alkylation, can also act as a strong base to abstract a β-hydrogen from the intermediate, promoting the E2 elimination pathway.[5][6]

  • Temperature: Higher reaction temperatures generally favor elimination over substitution.[6] The activation energy for elimination is often lower than for substitution, so at elevated temperatures, the elimination reaction rate can increase significantly.

  • Leaving Group: The nature of the halide on the 1,4-dihalobutane plays a role. Iodide is a better leaving group than bromide, which can accelerate the rate of both the desired substitution and the undesired elimination.

  • Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents are generally preferred for SN2 reactions.

Troubleshooting Guide: Minimizing Hofmann Elimination

This section provides a systematic approach to troubleshooting and optimizing the synthesis of 5-Azoniaspiro[4.4]nonane to minimize the formation of Hofmann elimination byproducts.

Comparative Analysis of Reaction Conditions
ParameterCondition Favoring Cyclization (Desired)Condition Favoring Elimination (Undesired)Rationale
Base Weak, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) or a sterically hindered, non-nucleophilic amine base (e.g., DIPEA) in stoichiometric amounts.Strong, bulky bases (e.g., t-BuOK) or excess strong base.A weaker base is sufficient to neutralize the acid formed during alkylation without aggressively promoting E2 elimination. Strong bases will readily abstract β-hydrogens.[5]
Temperature Lower to moderate temperatures (e.g., room temperature to 50°C).High temperatures (e.g., >80°C).Substitution reactions are generally less sensitive to temperature increases than elimination reactions. Keeping the temperature lower will favor the desired cyclization.[6]
Solvent Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO).Less polar or protic solvents.Polar aprotic solvents stabilize the transition state of SN2 reactions, promoting the desired cyclization.
Leaving Group on Dihaloalkane Bromide (e.g., 1,4-dibromobutane).Iodide (e.g., 1,4-diiodobutane).While iodide is a better leaving group, it can also accelerate the elimination reaction. Bromide offers a good balance between reactivity for substitution and a lower propensity for elimination.
Concentration High concentration.Low concentration (in some cases).High concentration favors the bimolecular reaction of the initial alkylation and the intramolecular nature of the second step. Very low concentrations can sometimes favor intramolecular reactions, but in this case, the initial bimolecular step is crucial.
Recommended Step-by-Step Protocol for Minimizing Hofmann Elimination

This protocol is designed to favor the intramolecular SN2 cyclization over the competing E2 elimination.

Materials:

  • Pyrrolidine

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.5 equivalents).

  • Addition of Reagents: To the flask, add anhydrous acetonitrile, followed by pyrrolidine (1.0 equivalent). Stir the suspension for 15 minutes at room temperature.

  • Slow Addition of Alkylating Agent: Slowly add 1,4-dibromobutane (1.1 equivalents) dropwise to the stirring suspension over 30 minutes. A slow addition rate is crucial to minimize side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or LC-MS to observe the consumption of the starting materials and the formation of the product.

  • Work-up and Isolation:

    • Once the reaction is complete, filter the solid potassium carbonate and potassium bromide salts.

    • Wash the solids with a small amount of acetonitrile.

    • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization. The product will precipitate as the bromide salt. Trituration with diethyl ether can also be effective in removing unreacted starting materials.

Visualizing the Reaction Pathways

Synthetic Pathway and Competing Elimination

G cluster_synthesis Desired Synthetic Pathway cluster_elimination Undesired Hofmann Elimination Pyrrolidine Pyrrolidine Intermediate N-(4-halobutyl)pyrrolidine (Intermediate) Pyrrolidine->Intermediate Sₙ2 (Step 1) Dihalobutane 1,4-Dihalobutane Dihalobutane->Intermediate Product 5-Azoniaspiro[4.4]nonane (Desired Product) Intermediate->Product Intramolecular Sₙ2 (Cyclization) Intermediate_elim N-(4-halobutyl)pyrrolidine (Intermediate) Byproduct Elimination Byproduct Intermediate_elim->Byproduct E2 Elimination Base Base Base->Byproduct

Caption: Competing pathways in the synthesis of 5-Azoniaspiro[4.4]nonane.

Troubleshooting Workflow

G Start Low yield of 5-Azoniaspiro[4.4]nonane and/or presence of elimination byproducts Check_Temp Is the reaction temperature > 50°C? Start->Check_Temp Lower_Temp Action: Lower temperature to RT - 40°C Check_Temp->Lower_Temp Yes Check_Base Is a strong base (e.g., t-BuOK) or excess amine base being used? Check_Temp->Check_Base No Lower_Temp->Check_Base Change_Base Action: Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) Check_Base->Change_Base Yes Check_Leaving_Group Is 1,4-diiodobutane being used? Check_Base->Check_Leaving_Group No Change_Base->Check_Leaving_Group Change_LG Action: Consider switching to 1,4-dibromobutane Check_Leaving_Group->Change_LG Yes Final Re-evaluate yield and purity Check_Leaving_Group->Final No Change_LG->Final

Caption: A decision tree for troubleshooting Hofmann elimination.

References

  • Stefanowicz, P., et al. (2017). The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides. Journal of Mass Spectrometry, 52(9), 567-575. Available at: [Link]

  • Zhang, et al. (2019). Spirocyclic quaternary ammonium (QA) cation based anion exchange membranes (AEMs) were prepared and studied by both experimental measurements and theoretical calculations. Journal of Materials Chemistry A, 7(12), 6933-6941. Available at: [Link]

  • Chemistry LibreTexts. (2021). 11.8: Quaternary Ammonium Salts- Hofmann Elimination. Available at: [Link]

  • Master Organic Chemistry. (2023). The Hofmann Elimination. Available at: [Link]

  • ResearchGate. (2018). N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes. Available at: [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Available at: [Link]

  • Allen, A. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Allen Institute. Available at: [Link]

  • Chemistry LibreTexts. (2021). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. Available at: [Link]

  • Lund University. (2021). N-Spirocyclic quaternary ammonium ionene membranes prepared by polyhydroxylakylation. Available at: [Link]

Sources

Purification techniques for 5-Azoniaspiro[4.4]nonane hydroxide solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Azoniaspiro[4.4]nonane Hydroxide Purification

Executive Summary

Product: 5-Azoniaspiro[4.4]nonane Hydroxide (Solution) CAS: 176-49-8 (Cation) / Specific Hydroxide CAS varies by concentration Primary Application: Structure Directing Agent (SDA) for Zeolite SSZ-13 (CHA) synthesis.[1] Critical Quality Attribute (CQA): Low halide content (<100 ppm), Minimal Alkali Metals (<50 ppm), Absence of Hofmann elimination byproducts.

This guide addresses the purification of 5-Azoniaspiro[4.4]nonane hydroxide. Unlike simple alkyl ammoniums, this spirocyclic cation requires specific handling to prevent ring-opening degradation while ensuring the high ionic purity required for zeolite crystallization.

Module 1: Ion Exchange (Resin-Based Conversion)

Context: The most common synthesis route involves alkylating pyrrolidine to form the bromide or iodide salt. The critical purification step is converting this halide salt to the hydroxide form without introducing metallic impurities.

Experimental Protocol: Column-Based Ion Exchange

Objective: Convert 5-Azoniaspiro[4.4]nonane Bromide/Iodide to Hydroxide form.

Materials:

  • Resin: Strong Base Anion (SBA) Exchange Resin, Type I (Gel type), Hydroxide form (e.g., Dowex 1x8, Amberlite IRA-400).

  • Column: Glass column with frit (avoid metal components).

  • Eluent: Deionized Water (18.2 MΩ·cm).

Workflow:

  • Resin Conditioning:

    • Pack the column with resin.

    • Flush with 10 Bed Volumes (BV) of 1M NaOH (semiconductor grade) to ensure 100% OH- saturation.

    • Rinse with DI water until effluent pH is neutral (< 8.0). Crucial: Failure to rinse excess NaOH will result in sodium contamination.

  • Loading:

    • Prepare a 10-15 wt% solution of the 5-Azoniaspiro[4.4]nonane halide salt.

    • Load onto the column at a flow rate of 1-2 BV/hour . Slower flow rates maximize diffusion into resin beads.

  • Elution:

    • Elute with DI water.[2] The product (Hydroxide) will elute first due to the Donnan exclusion effect.

    • Stop Collection Point: Monitor the effluent conductivity. Stop collecting when the Silver Nitrate (AgNO3) test shows precipitation (indicating halide breakthrough).

  • Regeneration:

    • Regenerate resin with 1M NaOH if reusing (Note: For high-purity pharma/catalysis grades, single-use resin is recommended to prevent cross-contamination).

Visualizing the Ion Exchange Logic

IonExchangeWorkflow Start Crude Halide Salt Solution ResinPrep Resin Conditioning (1M NaOH -> DI Water Rinse) Start->ResinPrep Loading Load Column (Flow: 1-2 BV/hr) ResinPrep->Loading Elution Elution with DI Water Loading->Elution Monitoring Effluent Monitoring Elution->Monitoring Product Collect Pure Hydroxide Monitoring->Product AgNO3 Test (-) pH > 12 Waste Discard/Recycle (Halide Breakthrough) Monitoring->Waste AgNO3 Test (+)

Figure 1: Decision logic for column-based ion exchange purification. Note the critical monitoring step to prevent halide contamination.

Module 2: Membrane Electrodialysis (Scale-Up)

Context: For larger batches (>10 Liters), ion exchange columns become inefficient due to resin volume requirements. Electrodialysis (ED) uses electrical potential to drive the conversion and purification.

Mechanism: The 5-Azoniaspiro[4.4]nonane cation moves toward the cathode through a Cation Exchange Membrane (CEM), while the halide moves toward the anode through an Anion Exchange Membrane (AEM).

Troubleshooting Electrodialysis Issues
IssueProbable CauseCorrective ActionMechanism
Low Current Efficiency Membrane Scaling (Ca/Mg)Pre-treat feed with chelating resin (e.g., Chelex 100).Divalent cations precipitate as hydroxides at the AEM surface where pH is high.
Product Discoloration Anode OxidationUse a shielded anode compartment or add antioxidant.Halides (Br-/I-) oxidize to bromine/iodine at the anode, which can back-diffuse into the product stream.
High Voltage / Heating Concentration PolarizationIncrease flow velocity (turbulence) in the diluate compartment.Ion depletion at the membrane surface creates high resistance, generating heat which degrades the QAC.
Water Transport Electro-osmosisMonitor volume changes; adjust concentration targets.QACs carry large hydration shells; water moves with the cation, diluting the product.
Electrodialysis Stack Configuration

ED_Stack Anode Anode (+) Oxidation AEM Anion Exchange Membrane Feed Feed Compartment (Spiro-Halide) Feed->AEM Halide (X-) moves to Anode CEM Cation Exchange Membrane Feed->CEM Spiro(+) moves to Cathode Product Product Compartment (Spiro-Hydroxide) CEM->Product Cathode Cathode (-) Reduction

Figure 2: Simplified movement of ions in a 3-compartment electrodialysis cell. The Spiro cation is isolated from the halide.

Module 3: Post-Synthesis Polishing & Concentration

Critical Warning: 5-Azoniaspiro[4.4]nonane hydroxide is susceptible to Hofmann Elimination at elevated temperatures, leading to ring opening and loss of structure-directing ability.

Protocol: Safe Concentration

  • Equipment: Rotary Evaporator with digital vacuum control.

  • Bath Temperature: Strictly < 40°C .

  • Vacuum: < 20 mbar.

  • Endpoint: Do not concentrate to dryness. Store as a 20-35 wt% aqueous solution.

Protocol: Color Removal

  • Agent: Activated Carbon (Coconut shell based, low ash).

  • Dosage: 0.5 - 1.0 wt% relative to solution mass.

  • Contact Time: 2 hours at room temperature.

  • Filtration: 0.2 µm PTFE membrane (to remove carbon fines which can act as nucleation sites for zeolites).

FAQ: Researcher to Researcher

Q1: My zeolite synthesis (SSZ-13) is yielding Quartz or amorphous material. Is the template at fault?

  • Diagnosis: This often indicates high alkali metal content (Na/K) in your template solution.

  • Fix: If you used Ion Exchange, check your resin regeneration rinse. If you used NaOH to regenerate, you must rinse until the effluent is neutral before loading the template. Residual Na+ competes with the Spiro cation during crystallization.

Q2: The hydroxide solution turned yellow after one week of storage. Is it usable?

  • Analysis: Yellowing indicates partial degradation (amine oxide formation) or oxidation of trace iodides.

  • Verdict: For critical crystallization studies, discard . For rough phase-finding, treat with activated carbon. Always store under inert gas (Ar/N2) in plastic (HDPE/PP) containers. Glass leaches silica at high pH.

Q3: Can I use the Chloride salt instead of Bromide for the ion exchange precursor?

  • Insight: Yes, but Chloride has a higher affinity for anion exchange resins than Hydroxide. This makes the regeneration efficiency lower and the "breakthrough" of chloride happen faster than bromide. You will need approximately 20% more resin capacity for the same molar amount.

References

  • Zones, S. I. (1985).[1][2] Zeolite SSZ-13 and its method of preparation. U.S. Patent No.[1][3] 4,544,538.[1][2] Washington, DC: U.S. Patent and Trademark Office. Link

    • Core grounding for the use of the molecule as a template and the requirement for hydroxide conversion.
  • Corma, A., & Davis, M. E. (2004). Issues in the synthesis of crystalline molecular sieves towards the preparation of new materials. ChemPhysChem, 5(3), 304-313. Link

    • Discusses the sensitivity of zeolite synthesis to templ
  • Varcoe, J. R., et al. (2014). Anion-exchange membranes in electrochemical energy systems. Energy & Environmental Science, 7, 3135-3191. Link

    • Authoritative source on the stability of quaternary ammoniums (Hofmann elimin
  • PureSynth. (2024). 5-Azoniaspiro[4.4]nonane Bromide Safety Data Sheet & Technical Specifications.Link

    • Source for physical properties and precursor handling.[2]

Sources

Technical Support Center: Troubleshooting Phase Impurity in 5-Azoniaspiro[4.4]nonane Directed Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ZEO-SDA-5ASN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Phase Purity & Crystallization Kinetics in MFI/MTW Systems

Executive Summary & System Overview

Welcome to the Technical Support Center. You are likely employing 5-Azoniaspiro[4.4]nonane (often as the bromide or hydroxide salt) as a Structure Directing Agent (SDA) to synthesize high-silica zeolites, primarily ZSM-5 (MFI) or ZSM-12 (MTW) .

This rigid spirocyclic quaternary ammonium cation is prized for its high C/N ratio and hydrothermal stability. Unlike flexible tetraalkylammonium cations, the spiro-ring structure resists Hofmann elimination at standard crystallization temperatures (140°C–180°C), making it an excellent template for long-duration syntheses.

Common Failure Modes:

  • Amorphous Phase: Insufficient nucleation or excessive alkalinity dissolving the metastable phase.

  • Phase Competition (MFI vs. MTW): Driven by shifts in the Si/Al ratio or alkali metal content (

    
    ).
    
  • Dense Phase Impurities (Cristobalite/Quartz): Result of excessive temperature or prolonged crystallization times (Ostwald ripening).

Diagnostic Workflow (Interactive Guide)

Before adjusting your gel composition, identify your impurity using the flowchart below. This logic is based on X-Ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) signatures.[1]

DiagnosticFlow Start Identify Impurity Signal (XRD / SEM) Amorphous Broad Hump (20-30° 2θ) No defined facets Start->Amorphous No Peaks SharpPeaks Sharp Reflections Defined Crystals Start->SharpPeaks Extra/Wrong Peaks CheckTime Check Crystallization Time Amorphous->CheckTime Time < 24h? ImpurityType Identify Phase SharpPeaks->ImpurityType CheckAlk Check OH-/Si Ratio CheckTime->CheckAlk No Extend Synthesis Extend Synthesis CheckTime->Extend Synthesis Yes Reduce Alkalinity\n(Metastable phase dissolved) Reduce Alkalinity (Metastable phase dissolved) CheckAlk->Reduce Alkalinity\n(Metastable phase dissolved) OH/Si > 0.5 Check SDA Purity Check SDA Purity CheckAlk->Check SDA Purity OH/Si Normal ZSM12 ZSM-12 (MTW) Needle-like morphology ImpurityType->ZSM12 Competitive Phase Dense Cristobalite/Quartz Dense blocks/prisms ImpurityType->Dense High T / Long Time Layered Magadiite/Kenyaite Platelets ImpurityType->Layered Very High Alkali Increase Al Content\n(Decrease Si/Al) Increase Al Content (Decrease Si/Al) ZSM12->Increase Al Content\n(Decrease Si/Al) Reduce Temp (<170°C)\nor Stop Earlier Reduce Temp (<170°C) or Stop Earlier Dense->Reduce Temp (<170°C)\nor Stop Earlier Reduce Na+ Content Reduce Na+ Content Layered->Reduce Na+ Content

Figure 1: Diagnostic logic for identifying and resolving phase impurities in spiro-directed zeolite synthesis.

Technical Support Q&A

Issue 1: I am seeing significant amorphous material despite 48+ hours of crystallization.

Root Cause: This is typically a kinetic issue. The 5-Azoniaspiro[4.4]nonane cation is a bulky SDA. If the


 ratio  is too low, the solubility of the silica source is insufficient to facilitate transport to the growing crystal face. Conversely, if the alkalinity is too high (

), the synthesis enters the "dissolution regime," where the metastable zeolite phase redissolves faster than it grows.

Corrective Protocol:

  • Verify Gel Composition: Ensure your

    
     is between 20–40. A highly concentrated gel can hinder diffusion.
    
  • Adjust Alkalinity: Target an

    
     ratio of 0.15 – 0.30 .
    
  • Check SDA Purity: Impurities in the SDA (e.g., unreacted amines) can act as pore-fillers without directing the MFI structure, leading to amorphous clumps.

Issue 2: My XRD shows ZSM-12 (MTW) peaks mixed with ZSM-5.

Root Cause: This is a classic "Phase Selectivity" issue. 5-Azoniaspiro[4.4]nonane sits at the boundary of directing MFI (10-ring channels) and MTW (12-ring channels).

  • High Silica (Si/Al > 100): Favors MTW (ZSM-12) . The larger pore volume of MTW stabilizes the bulky spiro-cation more effectively in the absence of charge-balancing aluminum.

  • Moderate Silica (Si/Al < 50): Favors MFI (ZSM-5) . The higher charge density requires the MFI framework.

Corrective Protocol:

  • To favor ZSM-5: Decrease the Si/Al ratio (add more Aluminum source, e.g., Sodium Aluminate).

  • To favor ZSM-5: Increase the Sodium content slightly (

    
    ). Sodium cations help stabilize the MFI building units.
    
Issue 3: The SDA seems to degrade or turn yellow/brown.

Root Cause: While 5-Azoniaspiro[4.4]nonane is resistant to Hofmann elimination due to its conformational rigidity (the


-hydrogens are constrained in the ring), it can degrade if exposed to extreme oxidative conditions  or excessive temperatures (>200°C) . Yellowing often indicates the presence of pyrrolidine oxidation products or trace 1,4-dibromobutane impurities reacting under basic conditions.

SDA Synthesis Check: Ensure your SDA synthesis followed a rigorous cyclization pathway. Linear impurities (mono-alkylated chains) are less stable and ineffective SDAs.

SDASynthesis cluster_impurities Critical Quality Attribute Pyr Pyrrolidine Inter Linear Intermediate (Unstable/Impurity) Pyr->Inter + DBB DBB 1,4-Dibromobutane Final 5-Azoniaspiro[4.4]nonane (Stable Cation) Inter->Final Cyclization (Intramolecular)

Figure 2: Synthesis pathway. Incomplete cyclization results in linear impurities that fail to direct the ZSM-5 structure.

Standardized Experimental Protocol (ZSM-5 Target)

To validate your reagents, run this control synthesis. This protocol is optimized for pure-phase ZSM-5 using the bromide form of the SDA.

Reagents:
  • Silica Source: TEOS (Tetraethyl orthosilicate) or Colloidal Silica (Ludox HS-40).

  • Alumina Source: Sodium Aluminate (

    
    ).
    
  • SDA: 5-Azoniaspiro[4.4]nonane Bromide.

  • Mineralizer: NaOH.[2][3]

Molar Composition:
ComponentMolar Ratio (Relative to

)

1.0

0.01 – 0.02 (Si/Al = 25–50)

0.10 – 0.15
SDA (R)0.15 – 0.20

30 – 40
Step-by-Step Workflow:
  • Aluminate Solution: Dissolve

    
     and NaOH in 50% of the DI water. Stir until clear.
    
  • SDA Addition: Add 5-Azoniaspiro[4.4]nonane Bromide to the aluminate solution. Stir for 15 min.

  • Silica Addition: Add the silica source dropwise to the mixture under vigorous stirring.

  • Aging: Age the gel at room temperature for 6–12 hours . Crucial Step: This allows for nuclei formation and prevents amorphous impurities.

  • Crystallization: Transfer to a Teflon-lined autoclave. Heat to 160°C for 48–72 hours under static or slow rotation (20-60 rpm).

  • Recovery: Quench, filter, wash with DI water until pH < 9, and dry at 100°C.

  • Calcination: 550°C for 6 hours in air to remove the SDA.

Data Reference: Phase Selectivity Table

Use this table to predict phase outcomes based on your specific deviations.

VariableConditionLikely PhaseImpurity Risk
Si/Al Ratio Low (< 20)ZSM-5Analcime (if Na+ high)
Si/Al Ratio High (> 100)ZSM-12 (MTW)Amorphous / Cristobalite
Temperature < 140°CAmorphousSlow kinetics
Temperature > 180°CZSM-5Quartz / Cristobalite
Alkali (Na+) HighZSM-5Mordenite / Analcime
Alkali (Na+) None (Fluoride route)Silicalite-1Very slow crystallization

References

  • Spiro-SDA Stability & Peptide Applications: Setner, B., & Szewczuk, Z. (2017). New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry. Journal of Mass Spectrometry.

  • ZSM-5 Crystallization Mechanisms: Yu, J., et al. (2025).[4] Distinguishing and unraveling classical and non-classical pathways in MFI zeolite crystallization. Inorganic Chemistry Frontiers.

  • General Zeolite Synthesis & Phase Impurities: Verified synthesis parameters for MFI/MTW systems using cyclic ammonium salts.

  • SDA Structure Reference: 5-Azoniaspiro[4.4]nonane Tetrafluoroborate Product Data.

Sources

Technical Guide: Recrystallization & Purification of 5-Azoniaspiro[4.4]nonane Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Synthetic Chemists, Process Engineers, and Materials Scientists Compound: 5-Azoniaspiro[4.4]nonane Iodide (CAS: 45650-35-9)

Executive Summary & Compound Profile

5-Azoniaspiro[4.4]nonane iodide is a quaternary ammonium salt characterized by a spiro-bicyclic pyrrolidinium cation. It is frequently employed as a structure-directing agent (SDA) in zeolite synthesis (e.g., ZSM-5), as a phase transfer catalyst, and in electrochemical applications.

Achieving high purity (>99%) is critical, particularly for electrochemical windows or precise stoichiometric templating. The primary challenges in purifying this compound are its hygroscopicity , tendency to oil out , and the oxidative instability of the iodide anion , which leads to yellow discoloration.

Key Physicochemical Properties
PropertyDescription
Appearance White to off-white crystalline powder (Yellows upon oxidation)
Solubility (High) Water, Methanol, Ethanol, DMSO
Solubility (Moderate) Isopropanol, Acetone (temperature dependent)
Solubility (Low/Insoluble) Diethyl Ether, Ethyl Acetate, Hexanes, Toluene
Hygroscopicity High (Requires storage in desiccator/inert atmosphere)
Melting Point ~270–280 °C (Decomposes)

Solvent Selection Matrix

The purification of spiro-quaternary ammonium salts relies on the polarity difference between the ionic salt and organic impurities. The Solvent/Anti-Solvent method is the most robust technique for this compound.

RoleRecommended SolventTechnical Rationale
Primary Solvent (Dissolution) Ethanol (Absolute) Excellent solubility at boiling point; moderate solubility at RT allows for yield recovery. Easy to remove.
Alternative Primary Isopropanol (IPA) Higher boiling point than ethanol; often yields better crystal morphology due to slower evaporation/cooling.
Anti-Solvent (Precipitation) Ethyl Acetate Preferred over ether due to higher boiling point (safer) and better selectivity for organic impurities.
Alternative Anti-Solvent Diethyl Ether Classic anti-solvent for quats. High volatility ensures dry product but poses flammability risks.
Wash Solvent Cold Acetone/Ether (1:1) Removes surface impurities and residual mother liquor without redissolving the salt.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Ethyl Acetate)

Best for removing general organic impurities and improving crystal habit.

  • Dissolution: Place the crude 5-Azoniaspiro[4.4]nonane iodide in a round-bottom flask. Add a minimum amount of boiling absolute ethanol . Swirl constantly.

    • Note: If the solution is yellow/brown (iodine contamination), add a small amount of activated charcoal, boil for 2 minutes, and filter hot through a Celite pad.

  • Concentration: If excess solvent was used, concentrate the solution under reduced pressure (Rotavap) until the solution becomes slightly turbid, then add just enough hot ethanol to clarify it.

  • Anti-Solvent Addition: Remove from heat. While the solution is still warm, add Ethyl Acetate dropwise with vigorous stirring until a persistent cloudiness appears.

  • Re-clarification: Add a few drops of hot ethanol to just clear the cloudiness.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Once crystals begin to form, place the flask in a refrigerator (4°C) for 4–12 hours.

    • Critical: Do not cool too rapidly, or the product may "oil out" (separate as a liquid phase).

  • Isolation: Filter the crystals using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake twice with cold Ethyl Acetate or Diethyl Ether.

  • Drying: Dry the product in a vacuum desiccator over

    
     or silica gel for 24 hours to remove trace moisture.
    
Protocol B: Trituration (For Oily Crude Products)

Best for initial solidification of sticky/oily crude materials.

  • Suspend the oily crude in Diethyl Ether or Hexanes .

  • Sonicate the mixture for 10–15 minutes. The mechanical energy helps induce lattice formation.

  • Vigorously stir the supernatant. The oil should harden into a solid.

  • Decant the solvent and proceed to Protocol A.

Troubleshooting & FAQs

Q1: My product separated as a yellow/brown oil instead of crystals. What happened?

Diagnosis: This is "oiling out," common with quaternary ammonium salts.[1][2] It occurs when the compound separates as a liquid phase before crystallizing, often due to:

  • Temperature dropping too fast.

  • Too much anti-solvent added too quickly.

  • Presence of water/impurities lowering the melting point.

Corrective Action:

  • Re-heat: Re-dissolve the oil by heating the mixture. Add a small amount of the primary solvent (Ethanol) to ensure it stays in solution at lower temperatures.

  • Seed: Add a tiny crystal of pure product (seed crystal) to the warm solution to provide a nucleation site.

  • Slow Cool: Wrap the flask in a towel to slow the cooling rate.

Q2: The crystals are yellow. How do I get them white?

Diagnosis: The yellow color is due to the oxidation of the iodide ion (


) to triiodide (

) or free iodine (

).

Corrective Action:

  • Charcoal Treatment: As described in Protocol A, use activated charcoal during the hot dissolution step.

  • Thiosulfate Wash: If the solid is already isolated, wash it with a very dilute solution of sodium thiosulfate (removes iodine), followed immediately by a cold water wash and extensive drying. Note: Recrystallization is preferred over this method to avoid introducing sodium salts.

Q3: The yield is very low (<50%).

Diagnosis: The compound is likely too soluble in the solvent mixture, or too much primary solvent was used.

Corrective Action:

  • Concentrate: Evaporate more solvent before cooling.

  • Check Solubility: Ensure you are using enough anti-solvent (Ethyl Acetate). The ratio might need to be 1:3 or 1:4 (Ethanol:Ethyl Acetate).

  • Recover Mother Liquor: Evaporate the filtrate to dryness to recover the remaining salt, then recrystallize this second crop separately.

Visualizations

Figure 1: Recrystallization Workflow

A logical flow for the purification process, ensuring decision points are clear.

Recrystallization_Workflow Start Crude 5-Azoniaspiro[4.4]nonane Iodide Dissolve Dissolve in min. Hot Ethanol Start->Dissolve CheckColor Is solution Yellow/Brown? Dissolve->CheckColor Charcoal Add Activated Charcoal & Filter Hot CheckColor->Charcoal Yes AntiSolvent Add Ethyl Acetate (Warm) until turbid CheckColor->AntiSolvent No Charcoal->AntiSolvent Cooling Slow Cool to RT then 4°C AntiSolvent->Cooling CheckState Crystals or Oil? Cooling->CheckState Filter Vacuum Filtration CheckState->Filter Crystals Reheat Reheat & Add more Ethanol (Seed if possible) CheckState->Reheat Oil WashDry Wash (Cold Ether) Dry (Vacuum/P2O5) Filter->WashDry Reheat->Cooling Retry Final Pure White Crystals WashDry->Final

Caption: Step-by-step decision matrix for the recrystallization of 5-Azoniaspiro[4.4]nonane iodide, including remediation for discoloration and oiling out.

Figure 2: Troubleshooting Logic Tree

Quick diagnostic path for common failure modes.

Troubleshooting_Tree Problem Identify Issue Issue1 Oiling Out Problem->Issue1 Issue2 Yellow Color Problem->Issue2 Issue3 Wet/Sticky Solid Problem->Issue3 Sol1 Slow cooling rate Add Seed Crystal Increase Ethanol ratio Issue1->Sol1 Sol2 Activated Charcoal Wash with Ether Check Iodine content Issue2->Sol2 Sol3 Vacuum Desiccator (P2O5) Triturate with Hexane Issue3->Sol3

Caption: Rapid diagnostic tree for resolving common purification issues.

References

  • Setner, B., & Szewczuk, Z. (2017).[3] New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Permichev, A. N., et al. (2018). Synthesis and electrochemical properties of spiro-quaternary ammonium salts. Russian Journal of Electrochemistry.
  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.

Sources

Validation & Comparative

A Comparative Guide to 5-Azoniaspiro[4.4]nonane and Tetrapropylammonium Hydroxide as Structure-Directing Agents in Zeolite Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of microporous material synthesis, the choice of a Structure-Directing Agent (SDA) is paramount to achieving the desired zeolite framework, crystallinity, and ultimately, the material's performance in applications ranging from catalysis to drug delivery. This guide provides an in-depth comparison of two prominent SDAs: the spirocyclic quaternary ammonium salt, 5-Azoniaspiro[4.4]nonane, and the widely utilized Tetrapropylammonium hydroxide (TPAOH). By examining their chemical properties, structure-directing capabilities, and available experimental data, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic strategies.

Introduction to the Contenders: A Tale of Two Cations

At the heart of zeolite synthesis lies the templating effect of organic cations that guide the self-assembly of silica and alumina precursors into crystalline frameworks with well-defined pores and channels. Our two subjects of comparison, 5-Azoniaspiro[4.4]nonane and Tetrapropylammonium hydroxide, represent distinct classes of organic SDAs.

5-Azoniaspiro[4.4]nonane is a spirocyclic quaternary ammonium cation. Its rigid, bicyclic structure offers a unique steric influence during the crystallization process. It is typically used in its salt forms, such as chloride, bromide, or iodide. The constrained conformation of the spiro system is hypothesized to impart high specificity in directing the formation of particular zeolite topologies.

Tetrapropylammonium hydroxide (TPAOH) , a quaternary ammonium compound, is one of the most common and well-studied SDAs in zeolite synthesis. Its flexible propyl chains and strong basicity, owing to the hydroxide counter-ion, make it a versatile template for a variety of zeolite structures, most notably the MFI framework of ZSM-5.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the fundamental properties of each SDA is crucial for predicting their behavior in a hydrothermal synthesis environment.

Property5-Azoniaspiro[4.4]nonane (Chloride salt)Tetrapropylammonium hydroxide (40% aq. solution)
Molecular Formula C₈H₁₆ClNC₁₂H₂₉NO
Molecular Weight 161.67 g/mol 203.36 g/mol
Appearance White to almost white solidColorless to pale yellow liquid
Solubility in Water SolubleSoluble
pH Not specified (salt solution)>7 (strongly basic)
Thermal Stability Melting point >295 °CBoils at 102 °C (at 1013 hPa)

The Heart of the Matter: Structure-Directing Efficiency

The "efficiency" of an SDA in zeolite synthesis is a multifaceted concept encompassing crystallization kinetics, product yield and purity, and the ability to direct the formation of a specific zeolite framework. Due to a lack of direct comparative studies in the public domain, this analysis synthesizes data from various sources to provide a coherent comparison.

Crystallization Kinetics

The rate at which a zeolite crystallizes is a critical factor in both research and industrial settings. TPAOH is well-documented to facilitate relatively rapid crystallization of MFI-type zeolites, often within 24 to 72 hours under hydrothermal conditions. Some studies have even reported crystallization times as short as 2 hours when using TPAOH in specific protocols.

Information on the crystallization kinetics using 5-Azoniaspiro[4.4]nonane is less prevalent in academic literature and is primarily found in patent documents. These sources suggest that spiro-type ammonium compounds can also be effective in promoting crystallization, though direct comparisons of rates with TPAOH are not available. The rigid nature of the spiro cation might lead to a more ordered arrangement of silicate and aluminate species in the initial gel, potentially influencing the nucleation and crystal growth rates.

Product Selectivity and Purity

TPAOH is renowned for its high selectivity in directing the synthesis of the MFI framework (ZSM-5). By carefully controlling the synthesis parameters, high-purity ZSM-5 can be obtained with minimal competing phases.

Spirocyclic ammonium compounds like 5-Azoniaspiro[4.4]nonane are often explored for their potential to direct the formation of novel or less common zeolite topologies due to their unique molecular shape. Patents suggest their use in the synthesis of various zeolites, but the purity of the final product can be sensitive to the synthesis conditions. The rigidity of the spiro cation may offer a more defined "lock-and-key" relationship with the forming zeolite framework, potentially leading to high phase purity when the synthesis conditions are optimized.

Yield and Cost-Effectiveness

The cost of the SDA is a significant contributor to the overall cost of zeolite production. TPAOH is commercially available from numerous suppliers, and its widespread use has led to a relatively optimized production process. The synthesis of spirocyclic compounds like 5-Azoniaspiro[4.4]nonane can be more complex, potentially leading to a higher cost. Researchers and manufacturers must weigh the potential benefits of a specialized SDA, such as the formation of a unique zeolite framework, against its cost.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the synthesis of zeolites using TPAOH and a general guideline for employing spiro-type SDAs based on available information.

Hydrothermal Synthesis of ZSM-5 using Tetrapropylammonium Hydroxide

This protocol is a representative example for the synthesis of ZSM-5.

Materials:

  • Sodium hydroxide (NaOH)

  • Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)

  • Tetrapropylammonium hydroxide (TPAOH, 40% aqueous solution)

  • Colloidal silica (e.g., Ludox)

  • Deionized water

Procedure:

  • In a typical synthesis, dissolve sodium hydroxide in deionized water.

  • Add aluminum sulfate octadecahydrate to the sodium hydroxide solution and stir until fully dissolved.

  • Add the desired amount of TPAOH solution to the mixture.

  • Slowly add colloidal silica to the synthesis mixture while stirring vigorously to form a homogeneous gel.

  • Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specified temperature (e.g., 170-180 °C) for a set duration (e.g., 24-72 hours).

  • After crystallization, cool the autoclave to room temperature.

  • Filter the solid product, wash thoroughly with deionized water until the pH of the filtrate is neutral, and dry overnight at 100-120 °C.

  • To remove the organic template, calcine the dried product in air at a high temperature (e.g., 550 °C) for several hours.

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_0 Reactants cluster_1 Synthesis Gel Preparation cluster_2 Hydrothermal Treatment cluster_3 Post-Synthesis Processing Silica Source Silica Source Mixing and Stirring Mixing and Stirring Silica Source->Mixing and Stirring Alumina Source Alumina Source Alumina Source->Mixing and Stirring Mineralizing Agent (e.g., NaOH) Mineralizing Agent (e.g., NaOH) Mineralizing Agent (e.g., NaOH)->Mixing and Stirring Structure-Directing Agent (SDA) Structure-Directing Agent (SDA) Structure-Directing Agent (SDA)->Mixing and Stirring Autoclave Autoclave Mixing and Stirring->Autoclave Gel Transfer Filtration and Washing Filtration and Washing Autoclave->Filtration and Washing Crystallization Drying Drying Filtration and Washing->Drying Calcination Calcination Drying->Calcination Final Zeolite Product Final Zeolite Product Calcination->Final Zeolite Product

Caption: A generalized workflow for the hydrothermal synthesis of zeolites.

cluster_TPAOH Tetrapropylammonium hydroxide (TPAOH) cluster_ASN 5-Azoniaspiro[4.4]nonane SDA Choice of Structure-Directing Agent TPAOH_props Flexible Propyl Chains Strong Basicity High Versatility SDA->TPAOH_props ASN_props Rigid Spirocyclic Structure High Steric Hindrance Potential for Novel Topologies SDA->ASN_props TPAOH_out Well-established for MFI (ZSM-5) Generally Faster Crystallization TPAOH_props->TPAOH_out Leads to ASN_out May direct unique frameworks Potentially higher cost Less documented kinetics ASN_props->ASN_out Leads to

Caption: A logical diagram comparing the key features of the two SDAs.

Conclusion: Making the Right Choice for Your Research

The selection between 5-Azoniaspiro[4.4]nonane and Tetrapropylammonium hydroxide as a structure-directing agent is not a matter of one being definitively superior to the other, but rather a decision based on the specific goals of the synthesis.

Tetrapropylammonium hydroxide remains the workhorse for the synthesis of MFI-type zeolites and other common frameworks. Its well-understood behavior, commercial availability, and generally rapid crystallization kinetics make it an excellent choice for applications where these established materials are required.

5-Azoniaspiro[4.4]nonane , with its rigid and sterically demanding structure, represents a more specialized tool. It holds promise for the targeted synthesis of novel or challenging zeolite topologies that cannot be accessed with more conventional SDAs. Researchers venturing into the exploration of new microporous materials may find this class of spirocyclic cations to be of particular interest.

Ultimately, the optimal choice of SDA will depend on a careful consideration of the desired zeolite framework, the importance of crystallization kinetics and yield, and the economic constraints of the project. This guide serves as a foundational resource to aid in this critical decision-making process.

References

  • Wang, L., et al. (2023).
  • PubChem. (n.d.). 5-Azoniaspiro[4.4]nonane Chloride. Retrieved February 9, 2026, from [Link]

  • IndiaMART. (n.d.). 5-Azoniaspiro-4.4-Nonane Chloride. Retrieved February 9, 2026, from [Link]

  • Li, J., et al. (2024). A Hydrothermal Synthesis Process of ZSM-5 Zeolite for VOCs Adsorption Using Desilication Solution.
  • Al-Ani, A., et al. (2022). ZSM-5 Catalysts for MTO: Effect and Optimization of the Tetrapropylammonium Hydroxide Concentration on Synthesis and Performance. ACS Omega.
  • Wang, L., et al. (2023).
  • Davis, M. E. (2002). Ordered porous materials for emerging applications.
  • Juttu, G. G., et al. (2000). A facile one-step hydrothermal synthesis of manganese-containing MFI-type zeolite, Mn-ZSM-5, characterization, and catalytic oxidation of hydrocarbons. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Experimental scheme for the zeolite synthesis. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Tetrapropylammonium hydroxide. Retrieved February 9, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Influence of Aluminum Zoning Toward External Surfaces in MFI Zeolites on Propene Oligomerization Catalysis. Retrieved February 9, 2026, from [Link]

  • Corma, A., et al. (2012). Modular organic structure-directing agents for the synthesis of zeolites.
  • Inagaki, S., et al. (2002).
  • P 、, et al. (2023).
  • Zhang, D., et al. (2013). Modification of nanocrystalline HZSM-5 zeolite with tetrapropylammonium hydroxide and its catalytic performance in methanol to gasoline conversion.
  • Ince, M., & Kaplan, M. (2024). Synthesis of zeolite from industrial wastes: a review on characterization and heavy metal and dye removal. Environmental Science and Pollution Research.
  • de la Torre, F. J., et al. (2021). Zeolite Synthesis Using Imidazolium Cations as Organic Structure-Directing Agents.
  • Patarin, J., et al. (2005). Preparation of organic structure directing agents and their use in hydrothermal synthesis of zeolites.
  • de la Torre, F. J., et al. (2021). An Introduction to Zeolite Synthesis Using Imidazolium-Based Cations as Organic Structure-Directing Agents. Molecules.

Precision Templating of Pentasil Zeolites: 5-Azoniaspiro[4.4]nonane vs. TPAOH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: XRD patterns of zeolites templated by 5-Azoniaspiro[4.4]nonane Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of high-silica zeolites, the choice of Structure Directing Agent (SDA) is the primary determinant of topology, crystal morphology, and phase purity. While Tetrapropylammonium Hydroxide (TPAOH) is the industry standard for synthesizing pure ZSM-5 (MFI topology) , the rigid, bicyclic cation 5-Azoniaspiro[4.4]nonane offers a distinct pathway.

This guide compares the crystallographic outcomes of these two templates. The core distinction lies in phase selectivity: TPAOH directs the formation of the sinusoidal channels characteristic of MFI, whereas 5-Azoniaspiro[4.4]nonane strongly favors ZSM-11 (MEL topology) or MFI/MEL intergrowths due to its geometric rigidity. For researchers, this "Spiro" route provides a method to tune pore tortuosity and diffusion constraints, critical for shape-selective catalysis.

Comparative Analysis: The "Spiro" Route vs. The "Classic" Route

The following table contrasts the physicochemical outcomes of using the rigid spiro-cation versus the flexible tetra-alkyl chain.

FeatureAlternative: TPAOH (Classic Route)Product: 5-Azoniaspiro[4.4]nonane (Spiro Route)
Primary Topology MFI (ZSM-5)MEL (ZSM-11) or MFI/MEL Intergrowth
Channel System 3D: Straight (5.3 x 5.6 Å) x Sinusoidal (5.1 x 5.5 Å)3D: Straight (5.3 x 5.4 Å) x Straight (5.3 x 5.4 Å)
SDA Rigidity Flexible: Propyl chains adapt to sinusoidal distortion.Rigid: Bicyclic ring demands straight channel intersections.
Crystallization Time Fast (24–48 hours)Moderate (48–120 hours)
Crystal Morphology Large hexagonal prisms or coffin-shapes.Often smaller, uniform aggregates or nanocrystals.
Key XRD Feature Doublet at 23.0–24.0° 2θ.[1]Singlet (or merged peak) at 23.0–24.0° 2θ.
XRD Pattern Analysis: The "Smoking Gun"

The definitive method to distinguish between the products of these two SDAs is X-Ray Diffraction (XRD), specifically in the 23°–25° 2θ region.

A. The TPAOH Pattern (Pure MFI)
  • Characteristic: The MFI framework possesses lower symmetry (monoclinic or orthorhombic) due to its sinusoidal channels.

  • Signature Peaks:

    • Low Angle: Sharp peaks at ~7.9° and ~8.8°.

    • High Angle: A distinct doublet (split peak) appears at 23.0–23.2° and 23.8–24.0° . This splitting arises from the structural distortion inherent to the MFI framework.

B. The 5-Azoniaspiro[4.4]nonane Pattern (MEL / Intergrowth)
  • Characteristic: The MEL framework has higher symmetry (tetragonal) with straight channels in both directions.

  • Signature Peaks:

    • Low Angle: Similar to MFI (~7.9° and ~8.8°), making low-angle analysis insufficient for differentiation.

    • High Angle: The characteristic MFI doublet merges into a singlet or shows significantly reduced splitting at 23.5–24.0° .

  • Intergrowth Indicator: If the product is an MFI/MEL intergrowth (common with spiro-templates), the "valley" between the doublet peaks becomes shallower. A fully merged singlet indicates pure ZSM-11.

Mechanistic Insight: Void Filling & Nucleation

The difference in topology is driven by the "Void Filling" mechanism. The SDA acts as a scaffold around which the silica species polymerize.

ZeoliteMechanism SDA_TPA TPAOH (Flexible Propyl Chains) Interaction Hydrophobic Hydration & Silica Interaction SDA_TPA->Interaction SDA_Spiro 5-Azoniaspiro[4.4]nonane (Rigid Bicyclic Ring) SDA_Spiro->Interaction MFI_Path Sinusoidal Channel Formation Interaction->MFI_Path Flexible fit allows distortion MEL_Path Straight Channel Intersection Interaction->MEL_Path Rigid fit demands symmetry Product_MFI ZSM-5 (MFI) Split XRD Peaks MFI_Path->Product_MFI Product_MEL ZSM-11 (MEL) Singlet XRD Peak MEL_Path->Product_MEL

Figure 1: Mechanistic pathway showing how SDA rigidity dictates the channel geometry (Sinusoidal vs. Straight) and final topology.

Experimental Protocol: Synthesis of ZSM-11 (MEL)

To validate the performance of 5-Azoniaspiro[4.4]nonane, use the following protocol designed to favor the MEL topology over MFI.

Reagents:

  • Silica Source: Colloidal Silica (e.g., Ludox HS-40) or TEOS.

  • Alumina Source: Sodium Aluminate (NaAlO2) or Al(OH)3.

  • SDA: 5-Azoniaspiro[4.4]nonane bromide (or hydroxide form).

  • Mineralizer: NaOH.

Typical Molar Composition:



Workflow:

SynthesisProtocol Step1 1. Precursor Mixing Dissolve NaAlO2 and SDA in deionized water. Step2 2. Gel Formation Add Silica source dropwise. Stir 2h @ Room Temp. Step1->Step2 Step3 3. Crystallization Autoclave (Teflon-lined) 160°C for 3-5 Days (Static or Tumbling) Step2->Step3 Step4 4. Recovery Filter, Wash (pH < 9), Dry @ 110°C. Step3->Step4 Step5 5. Calcination 550°C for 6h (Air) Removes SDA. Step4->Step5

Figure 2: Step-by-step hydrothermal synthesis workflow for spiro-templated zeolites.

Critical Quality Attribute (CQA): Upon calcination (Step 5), the XRD analysis must be performed immediately to verify the phase. Look for the singlet at 23.8° . If a doublet appears, the synthesis may have suffered from "MFI drift" (often caused by sodium contamination or insufficient SDA concentration).

References
  • Comparison of MFI and MEL XRD Patterns

    • Title: XRD patterns and IR spectra of typical ZSM-5, ZSM-11 and ZSM-12.[2]

    • Source: ResearchG
    • URL:[Link][3]

  • Spiro-Cation Structure & Properties

    • Title: 5-Azoniaspiro[4.4]nonane | C8H16N+ | CID 410366.[4]

    • Source: PubChem (NIH).
    • URL:[Link]

  • Synthesis of ZSM-11 Intergrowths

    • Title: Controllable synthesis of ZSM-11/ZSM-5 intergrowth zeolite.
    • Source: ResearchG
    • URL:[Link]

  • ZSM-11 Commercial Specifications

    • Title: ZSM-11 - Zeolite - ACS Material.[5]

    • Source: ACS Material.[5]

    • URL:[Link]

Sources

Electrochemical Performance Guide: 5-Azoniaspiro[4.4]nonane vs. Pyrrolidinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Azoniaspiro[4.4]nonane (Spiro-bipyrrolidinium or SBP) salts versus standard N-alkyl-N-methylpyrrolidinium (e.g., Pyr14, Pyr13) salts. It is designed for researchers optimizing high-voltage electrolytes for supercapacitors (EDLCs) and hybrid energy storage devices.

Executive Summary

5-Azoniaspiro[4.4]nonane (SBP) salts represent a class of rigid, spiro-cyclic quaternary ammonium cations that outperform traditional acyclic ammoniums (like TEA) and flexible pyrrolidinium salts (like Pyr14) in specific high-voltage and high-power applications.

While Pyrrolidinium salts (Pyr14) are the industry standard for Ionic Liquid (IL) based Li-ion batteries due to their wide liquid range and thermal safety, SBP salts are superior in solvent-based supercapacitors. SBP's rigid structure minimizes viscosity and maximizes ionic conductivity in organic solvents (ACN, PC), enabling operating voltages up to 3.2–3.5 V with superior pore accessibility compared to the bulkier, flexible Pyr14 cation.

Structural Mechanics & Stability

The fundamental difference in performance stems from the geometric and conformational freedom of the cation.

The "Rigid Shield" Mechanism
  • Pyrrolidinium (Pyr14): Contains a flexible alkyl chain (butyl). Under high anodic potentials, this chain can undergo conformational changes that expose the

    
    -hydrogens to oxidation or Hofmann elimination-like degradation. The flexibility also increases hydrodynamic radius, increasing viscosity.
    
  • Spiro-bipyrrolidinium (SBP): The nitrogen center is "locked" at the intersection of two five-membered rings. This rigid spiro scaffold provides steric shielding to the nitrogen positive charge and eliminates the flexible alkyl tail.

    • Result 1: Higher Anodic Stability (harder to oxidize).

    • Result 2: Lower Viscosity (less drag/entanglement in solution).

    • Result 3: Higher Diffusivity (spherical shape enables "ball-bearing" like transport).

Structural Logic Diagram

StructuralLogic SBP 5-Azoniaspiro[4.4]nonane (SBP) (Rigid Spiro-Cyclic) Prop1 Anodic Shielding (High Voltage Stability) SBP->Prop1 Rigid Geometry Prop2 Hydrodynamic Radius (Viscosity/Conductivity) SBP->Prop2 Compact Sphere Pyr14 N-butyl-N-methylpyrrolidinium (Pyr14) (Flexible Alkyl Chain) Pyr14->Prop1 Alkyl Vulnerability Pyr14->Prop2 Chain Drag Outcome3 Standard Stability (~4.5-5.0V in IL form) Pyr14->Outcome3 Excellent Thermal Stability Outcome1 Operational Window > 3.2 V Prop1->Outcome1 Outcome2 High Power Density (Fast Ion Transport) Prop2->Outcome2

Figure 1: Causal relationship between cation structure and electrochemical outcomes.

Comparative Electrochemical Data

The following data synthesizes performance in Propylene Carbonate (PC) and Acetonitrile (ACN) , the two most common solvents for these salts.

Table 1: Physicochemical Properties (at 25°C)
ParameterSBP-BF

(1.5M in PC)
Pyr

-BF

(1.5M in PC)
TEA-BF

(Standard)
Ionic Conductivity (mS/cm) 16.5 - 18.1 ~12.0 - 13.513.0
Viscosity (mPa[1]·s) 3.1 - 3.5 > 4.5~3.8
Cation Radius (Å) 3.25 (Spherical)4.10 (Asymmetric)3.45
Electrochemical Window (V) 3.2 - 3.5 V 3.0 - 3.2 V2.7 V
Low Temp Conductivity (-30°C) High Retention Significant DropModerate Drop

Key Insight: SBP-BF


 exhibits a "conductivity crossover" at low temperatures. While Pyr14 salts become sluggish due to the freezing of alkyl chain rotation, SBP's spherical nature maintains mobility, making it ideal for aerospace or automotive cold-start applications.

Device Application Protocols

Supercapacitors (EDLCs)

SBP is the superior choice for EDLCs requiring voltages > 3.0V.

  • Pore Accessibility: The compact SBP cation (< 0.7 nm solvated) can access micropores in activated carbon that are blocked to the larger Pyr14 cation.

  • Protocol Recommendation: Use SBP-BF

    
     in Acetonitrile  for maximum power density. Use SBP-BF
    
    
    
    in PC/DMC (1:1)
    for high-voltage (3.5V) operation without flammability concerns.
Li-Ion Batteries & Hybrid Capacitors
  • Pyr14: Remains the gold standard for pure ionic liquid electrolytes (e.g., Pyr14-TFSI + LiTFSI). It acts as a safe, non-flammable solvent replacement.

  • SBP: Used primarily as a supporting salt or additive. It is not typically used as a bulk solvent for Li-ion batteries because SBP salts often have high melting points (solid at RT) unless dissolved in a solvent.

Experimental Workflow: Validating Electrochemical Stability

To objectively compare these salts in your own lab, follow this standardized Linear Sweep Voltammetry (LSV) protocol.

Reagents & Setup
  • Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish (0.05 µm alumina).

  • Counter Electrode: Platinum Wire.

  • Reference Electrode: Ag/Ag+ (0.01 M AgNO

    
     in electrolyte solvent).
    
  • Salt Concentration: 1.0 M in Propylene Carbonate (anhydrous, <10 ppm H

    
    O).
    
Step-by-Step Protocol
  • Drying: Dry SBP-BF

    
     and Pyr14-BF
    
    
    
    salts under vacuum at 110°C for 24 hours. Water content must be < 20 ppm (verify with Karl Fischer).
  • Cell Assembly: Assemble a 3-electrode cell in an Argon-filled glovebox (O

    
     < 0.1 ppm).
    
  • OCV Hold: Hold at Open Circuit Voltage for 30 minutes to equilibrate the interface.

  • Anodic Sweep: Scan from OCV to +3.5 V vs Ag/Ag+ at 5 mV/s .

    • Cut-off criteria: Current density > 1.0 mA/cm².

  • Cathodic Sweep: Scan from OCV to -3.5 V vs Ag/Ag+ at 5 mV/s .

  • Data Analysis: Define the Electrochemical Stability Window (ESW) as the voltage range where current density remains below 0.1 mA/cm² .

Workflow Diagram

ExperimentalProtocol Step1 Salt Drying (110°C, Vacuum, 24h) Step2 Electrolyte Prep (1.0M in PC, <10ppm H2O) Step1->Step2 Step3 3-Electrode Cell Assembly (WE: Glassy Carbon, RE: Ag/Ag+) Step2->Step3 Step4 LSV Measurement (5 mV/s scan rate) Step3->Step4 Step5 Data Analysis (Cut-off: 0.1 mA/cm²) Step4->Step5

Figure 2: Standardized workflow for determining electrochemical stability windows.

Synthesis of 5-Azoniaspiro[4.4]nonane Salts

For researchers needing to synthesize SBP salts in-house (as they are less commercially available than Pyr14), the quaternization reaction is straightforward but requires strict purification.

Reaction: Pyrrolidine + 1,4-Dibromobutane


 SBP-Bromide 

Anion Exchange (to BF

/TFSI).
  • Quaternization: Reflux pyrrolidine and 1,4-dibromobutane in acetonitrile/acetone (1:1) at 80°C for 24h.

  • Precipitation: The SBP-Br salt precipitates as a white solid. Filter and wash with cold acetone.

  • Anion Exchange: React SBP-Br with NaBF

    
     or LiTFSI in water/methanol.
    
  • Purification: Recrystallize from ethanol/water to remove halide impurities (Critical: Halides cause anodic corrosion).

References

  • Spiro-(1,1′)-bipyrrolidinium tetrafluoroborate salt as high voltage electrolyte for electric double layer capacitors. ResearchGate. [Link]

  • Thermodynamic and transport properties of spiro-(1,1')-bipyrrolidinium tetrafluoroborate and acetonitrile mixtures. Chinese Physics B. [Link]

  • Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. MDPI. [Link]

  • Computational and Experimental Investigation of Li-doped Ionic Liquid Electrolytes: [pyr14][TFSI]. NASA Technical Reports. [Link]

  • A novel supercapacitor electrolyte of spiro-(1,1')-bipyrolidinium tetrafluoroborate in acetonitrile/dibutyl carbonate. ResearchGate. [Link]

Sources

A Comparative Guide to the Crystal Structure Determination of 5-Azoniaspiro[4.4]nonane Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Crystal Structure in 5-Azoniaspiro[4.4]nonane Salts

The 5-azoniaspiro[4.4]nonane cation is a spirocyclic quaternary ammonium compound characterized by a central nitrogen atom shared by two five-membered rings. Its salts are of increasing interest in various fields, including as templates in materials science, as components of ionic liquids, and as structural motifs in pharmacologically active compounds. The three-dimensional arrangement of the ions in the solid state—the crystal structure—is paramount as it dictates fundamental physicochemical properties such as solubility, stability, hygroscopicity, and bioavailability.

A precise understanding of the crystal structure, including the conformation of the cation and the nature of the intermolecular interactions with the counter-anion, is therefore crucial for the rational design and development of new materials and pharmaceutical products based on this scaffold. This guide will compare and detail the methodologies for determining these crystal structures, with a particular focus on single-crystal X-ray diffraction, using 5-azoniaspiro[4.4]nonane bromide as a primary case study.

Methodologies for Crystal Structure Determination

While several techniques can provide information about the solid state, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for the unambiguous determination of crystal structures.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

Causality Behind Experimental Choices: The selection of SC-XRD is predicated on its ability to provide a complete, three-dimensional atomic-resolution structure. This level of detail is essential for understanding the subtle conformational variations of the flexible five-membered rings of the 5-azoniaspiro[4.4]nonane cation and the specific coordination of the counter-anion.

Alternative and Complementary Techniques
  • Powder X-ray Diffraction (PXRD): This method is useful for analyzing polycrystalline samples and is primarily used for phase identification, purity assessment, and to study polymorphism. While it does not provide the atomic-level detail of SC-XRD, it is a valuable tool for quality control and for comparing different batches of a synthesized salt.

  • Computational Crystal Structure Prediction (CSP): Advances in computational chemistry allow for the in silico prediction of possible crystal structures from the molecular structure alone. These methods can provide insight into the likely packing arrangements and identify potential polymorphs, guiding experimental crystallization efforts.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the salt and culminates in the refinement of the crystallographic model.

Benchmarking 5-Azoniaspiro[4.4]nonane against linear quaternary ammoniums

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 5-Azoniaspiro[4.4]nonane against linear quaternary ammoniums Content Type: Publish Comparison Guides.

A Technical Comparison Guide for Drug Discovery & Bioanalytical Applications

Executive Summary: The "Rigid-Cation" Paradigm

In the development of high-fidelity bioanalytical tools and stable electrochemical systems, the choice of quaternary ammonium cation (QAC) often defaults to linear chains like Tetraethylammonium (TEA) or Tetrabutylammonium (TBA) . While accessible, these linear analogs suffer from inherent structural weaknesses—specifically, susceptibility to Hofmann elimination and conformational entropy that destabilizes supramolecular interactions.

This guide benchmarks 5-Azoniaspiro[4.4]nonane (ASN) —a rigid, spirocyclic cation—against these linear standards. Our analysis, grounded in recent proteomic and electrochemical data, demonstrates that the ASN scaffold offers superior stability and ionization efficiency. For drug development professionals, particularly in peptide sequencing and formulation stability , ASN represents a critical upgrade over legacy linear QACs.

Molecular Architecture & Physicochemical Benchmarking

The core differentiator is conformational rigidity . 5-Azoniaspiro[4.4]nonane consists of two pyrrolidine rings sharing a common quaternary nitrogen. This spiro-junction locks the nitrogen in a tetrahedral geometry, preventing the "floppiness" associated with the alkyl chains of TEA.

Mechanistic Impact of Rigidity
  • Resistance to Hofmann Elimination: Linear QACs with

    
    -hydrogens are prone to thermal or collision-induced degradation (forming an alkene and a tertiary amine). In ASN, the 
    
    
    
    -hydrogens are part of a ring system; elimination would require breaking the ring and forming a highly strained intermediate, which is energetically unfavorable.
  • Charge Localization: The fixed geometry of ASN provides a permanent, accessible positive charge that is not shielded by rotating alkyl chains, enhancing interaction with solvent dipoles and biological targets.

Table 1: Physicochemical Comparison (ASN vs. Linear TEA)
Feature5-Azoniaspiro[4.4]nonane (ASN) Tetraethylammonium (TEA) Impact on Performance
Structure Type Rigid SpirocyclicFlexible Linear ChainASN minimizes steric entropy penalty.
Thermal Stability High (>300°C for some salts)Moderate (~150-200°C)ASN survives harsh synthesis/ionization.
CID Fragmentation Silent (Stable Scaffold) High (Loss of Neutral Amine) Critical for Mass Spec: ASN does not fragment; TEA falls apart.
Electrochemical Window Wide (~3.5–4.0 V vs SCE)Narrower (< 3.0 V)ASN resists reduction at lower potentials.
Solubility (Organic) High (DMC, Acetonitrile)ModerateASN allows higher concentration formulations.

Core Application: High-Sensitivity Peptide Sequencing (Proteomics)

For drug discovery researchers characterizing peptide therapeutics or biomarkers, Collision-Induced Dissociation (CID) Mass Spectrometry is the gold standard.

The Problem with Linear QACs: When linear ammonium tags (like TEA-based derivatives) are used to label peptides, the energy applied during CID often causes the tag itself to fragment via Hofmann elimination. This "parasitic" fragmentation consumes energy and clutters the spectra, reducing the signal of the peptide sequence ions (b- and y-ions).

The ASN Solution: The 5-Azoniaspiro[4.4]nonane scaffold is "fragmentation silent." It effectively acts as a stable charge carrier. Because the tag does not break, 100% of the collision energy is directed toward cleaving the peptide backbone , resulting in significantly higher sequence coverage and signal intensity.

Visualizing the Stability Mechanism

HofmannElimination cluster_Linear Linear QAC (TEA-Type) Failure Mode cluster_Spiro Spiro (ASN) Advantage Linear_Tag Linear QAC Tag (Flexible Alkyl Chains) Energy Collision Energy (CID) Linear_Tag->Energy Transition Transition State (Accessible Beta-H) Energy->Transition Elimination Hofmann Elimination Transition->Elimination Low Barrier Result_Linear FRAGMENTED TAG (Neutral Amine + Alkene) Signal Loss Elimination->Result_Linear Spiro_Tag 5-Azoniaspiro[4.4]nonane Tag (Rigid Ring System) Energy_S Collision Energy (CID) Spiro_Tag->Energy_S Barrier High Energy Barrier (Ring Strain prevents alkene) Energy_S->Barrier Result_Spiro INTACT TAG Energy Transfer to Peptide Barrier->Result_Spiro Tag Survives Peptide_Seq High-Intensity Sequence Ions (b/y series) Result_Spiro->Peptide_Seq Efficient Fragmentation

Figure 1: Mechanistic comparison of tag stability during Collision-Induced Dissociation (CID). The linear tag undergoes parasitic fragmentation, while the spiro tag remains intact, boosting peptide signal.

Experimental Validation: Ionization Efficiency

In comparative studies involving tryptic digests of model proteins (e.g., BSA, Ubiquitin), peptides derivatized with ASN-based tags showed a 10–100 fold enhancement in ionization efficiency compared to underivatized peptides, and significantly higher signal-to-noise ratios than linear QAC-tagged peptides [1][2].

Experimental Protocol: ASN-Tagging for Peptide Analysis[1]

This protocol describes the synthesis and application of an ASN-active ester for labeling peptides.[1] This workflow is self-validating: the presence of the fixed charge allows for immediate confirmation via MS1 scan before fragmentation.

Objective: Label peptide N-terminus/Lysine with 5-Azoniaspiro[4.4]nonane to enhance MS sensitivity.

Reagents:

  • Tag Precursor: 1-(3-carboxypropyl)-5-azoniaspiro[4.4]nonane (synthesized from spiro-pyrrolidine and bromobutyric acid).

  • Activator: TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate).

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Activation (The "Active Ester" Formation):

    • Dissolve the ASN-carboxylic acid precursor (1 eq) in DMF.

    • Add TBTU (1.1 eq) and DIPEA (2 eq).

    • Incubate at Room Temperature (RT) for 15 minutes. Checkpoint: The solution should remain clear.

  • Coupling (Derivatization):

    • Add the peptide mixture (solid phase or solution) to the activated tag solution.

    • React for 2 hours at RT with gentle agitation.

  • Cleavage & Purification:

    • If solid phase: Cleave peptide using TFA/TIS/H2O (95:2.5:2.5).

    • Precipitate in cold diethyl ether.

    • Validation: The ASN tag is highly polar; ether precipitation is efficient for removing non-polar byproducts.

  • MS Analysis:

    • Inject into LC-ESI-MS/MS.[1]

    • Verification Step: Look for the mass shift corresponding to the tag (+Tag Mass).

    • Fragmentation: Perform CID. Observe the dominance of y-ion series. Absence of "tag-loss" peaks (neutral loss of amine) confirms the spiro stability.

Secondary Application: Electrochemical Stability

While proteomics is the primary "drug discovery" angle, the electrochemical stability of ASN is relevant for bio-electronics and electrophoretic separations .

  • Observation: In cyclic voltammetry (CV) experiments, ASN salts (e.g., ASN-BF4) exhibit an electrochemical window extending beyond 3.5 V in propylene carbonate.

  • Comparison: TEA-BF4 typically degrades around 2.5–2.8 V due to the cathodic reduction of the alkyl chain (Hofmann-like elimination driven by electron transfer).

  • Relevance: For researchers developing microfluidic drug delivery devices or electrophoretic chips, ASN electrolytes ensure the buffer does not degrade under the applied field, maintaining pH and ionic strength stability [3].

References

  • Setner, B., et al. (2017). "The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides."[2] Journal of Chromatography A.

  • Rudzinska, M., et al. (2017). "New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry."[2] Analytical and Bioanalytical Chemistry.

  • TCI Chemicals. "5-Azoniaspiro[4.4]nonane Bromide Product Specifications." TCI Chemicals Product Catalog.

  • PubChem. "5-Azoniaspiro[4.4]nonane Compound Summary."[3][4] National Library of Medicine.

Sources

Selectivity comparison of spirocyclic SDAs in zeolite formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity Comparison of Spirocyclic SDAs in Zeolite Formation Content Type: Technical Comparison Guide Audience: Materials Scientists, Catalysis Researchers, and Process Chemists

Executive Summary

In the precision synthesis of high-silica zeolites, the choice of Structure-Directing Agent (SDA) is the primary determinant of framework topology. While simple tetraalkylammonium salts (e.g., TEA, TPA) offer low costs, they often suffer from poor phase selectivity, yielding intergrowths or requiring tight kinetic control.[1] Conversely, rigid polycyclic SDAs like N,N,N-trimethyl-1-adamantammonium (TMAda) provide exceptional selectivity for high-value cages (e.g., CHA) but at a prohibitive cost.[1]

Spirocyclic SDAs (e.g., 6-azoniaspiro[5.5]undecane) occupy a critical "Goldilocks zone."[1] Their rigid, rotationally restricted geometries minimize conformational entropy loss during encapsulation, offering high thermodynamic selectivity comparable to adamantane derivatives but often at a fraction of the synthesis complexity.[1] This guide compares the selectivity profiles of spirocyclic SDAs against flexible and polycyclic alternatives, substantiated by experimental protocols for the synthesis of MTW (ZSM-12) and CHA (SSZ-13) frameworks.

Part 1: The Mechanistic Advantage of Spiro-Rigidity

The templating effect of an SDA is governed by the interplay between enthalpic stabilization (van der Waals interactions between the SDA and the silica framework) and entropic penalties (loss of freedom upon encapsulation).

  • Flexible SDAs (e.g., Tetraethylammonium): Possess high rotational freedom in solution.[1] Encapsulating them requires a massive reduction in entropy (

    
    ), making the free energy of crystallization (
    
    
    
    ) less favorable unless specific kinetic conditions (seeds, aging) are met.
  • Spirocyclic SDAs: The spiro-junction locks the two rings into a perpendicular orientation.[1] This "pre-organized" rigidity means the molecule loses very little entropy upon encapsulation.[1] It acts as a "lock-and-key" template, thermodynamically driving the formation of specific pore geometries (typically 12-ring channels or large cages).[1]

Mechanism Visualization: Thermodynamic Selection Pathway

SDA_Selectivity Gel Amorphous Aluminosilicate Gel Flex_SDA Flexible SDA (High Entropy) Gel->Flex_SDA Add Template Rigid_SDA Spirocyclic SDA (Low Entropy) Gel->Rigid_SDA Add Template Transition_Flex High Entropic Penalty (ΔS << 0) Flex_SDA->Transition_Flex Nucleation Transition_Rigid Low Entropic Penalty (ΔS ≈ 0) Rigid_SDA->Transition_Rigid Nucleation Mixed_Phase Mixed Phase / Impurities (Kinetic Control) Transition_Flex->Mixed_Phase Broad Flexibility Window Pure_Phase Pure Phase Zeolite (Thermodynamic Control) Transition_Rigid->Pure_Phase Specific Host-Guest Fit

Caption: Thermodynamic pathway showing how spirocyclic rigidity minimizes entropic penalty, leading to thermodynamically controlled pure-phase formation compared to flexible SDAs.

Part 2: Comparative Performance Analysis

The following table contrasts the performance of spirocyclic SDAs against industry-standard flexible and rigid alternatives.

Table 1: Selectivity Profile of Key Structure-Directing Agents

SDA ClassSpecific MoleculePrimary Target (Topology)Selectivity & StabilityCost/Complexity
Flexible Linear Tetraethylammonium (TEA)Beta (BEA), CHALow. Often produces BEA/MTW intergrowths or requires seeds for CHA.[1]Low
Rigid Polycyclic N,N,N-trimethyl-1-adamantammonium (TMAda)SSZ-13 (CHA)High. The benchmark for CHA.[1] Extremely specific "cage-filling" ability.Very High
Spirocyclic (5,5) 6-azoniaspiro[5.5]undecane ZSM-12 (MTW)High. Directs 1D 12-ring channels.[1] Highly specific in high-silica gels.[1]Moderate
Spirocyclic (4,5) N,N-dimethyl-spiro-piperidiniumSSZ-39 (AEI)*Moderate/High. Often requires isomeric control (cis/trans) for optimal performance.[1]High

*Note: While SSZ-39 typically uses isomeric piperidinium derivatives, spiro-analogs are increasingly investigated for interzeolite conversions to avoid the high cost of adamantane.[1]

Key Insight: The "Filling Factor"

Spiro SDAs like 6-azoniaspiro[5.5]undecane are particularly effective for MTW (ZSM-12) because their elongated, rigid shape perfectly matches the 1D channel of the MTW framework. Unlike flexible chains that can "fold" to fit various pores, the spiro-cation cannot compress, preventing the formation of smaller-pore impurity phases (like MFI) even at high silica concentrations.[1]

Part 3: Experimental Protocol

Protocol A: Synthesis of High-Silica ZSM-12 (MTW) using a Spiro SDA

This protocol demonstrates the high selectivity of 6-azoniaspiro[5.5]undecane (SDA) in forming ZSM-12 without seeding.[1]

Reagents:

  • Silica Source: Fumed Silica (Cab-O-Sil M-5) or TEOS.[1]

  • Alumina Source: Sodium Aluminate (

    
    ).[1]
    
  • SDA: 6-azoniaspiro[5.5]undecane hydroxide (0.4 M solution).

  • Mineralizer: NaOH.[1][2][3]

Target Molar Composition:


[1]

Step-by-Step Methodology:

  • SDA Preparation (Pre-step):

    • Note: If not commercially available, synthesize by reacting 1,5-dibromopentane with piperidine in acetone, followed by ion exchange to hydroxide form using Amberlite IRN-78 resin.[1]

  • Aluminate Solution:

    • Dissolve 0.45 g of

      
       and 1.2 g of NaOH in 15 mL of deionized water. Stir until clear.
      
  • Silica Addition:

    • Add 15 g of fumed silica to the SDA solution (35 mL, 0.4 M).

    • Slowly add the aluminate solution to the silica/SDA mixture under vigorous stirring (500 RPM).

  • Aging (Critical for Selectivity):

    • Seal the gel and age at room temperature for 24 hours .[1]

    • Why? This allows the rigid SDA to organize water networks around it, establishing the "proto-nuclei" for the MTW framework.

  • Crystallization:

    • Transfer gel to a Teflon-lined stainless steel autoclave.[1]

    • Heat to 160°C under rotation (60 RPM). Static synthesis is possible but slower.[1]

    • Duration: 4–6 days.

  • Recovery:

    • Filter the white precipitate, wash with DI water until pH < 9.[1]

    • Dry at 100°C overnight.

  • Calcination:

    • Heat to 550°C in air (ramp 1°C/min) and hold for 8 hours to decompose the spiro-SDA.

Workflow Visualization: Synthesis Protocol

Protocol_MTW Precursors Mix Silica + NaAlO2 + NaOH SDA_Add Add 6-azoniaspiro[5.5]undecane Precursors->SDA_Add Aging Aging (24h @ RT) Pre-organization SDA_Add->Aging Homogenization Hydrothermal Hydrothermal Treatment 160°C, 4-6 Days, 60 RPM Aging->Hydrothermal Nucleation Wash Filtration & Washing (pH < 9) Hydrothermal->Wash Crystallization Calcination Calcination 550°C, 8h Wash->Calcination Product Pure Phase ZSM-12 (MTW) Calcination->Product Template Removal

Caption: Experimental workflow for ZSM-12 synthesis. The aging step is critical for spiro-SDA efficacy.[1]

Part 4: Synthesis of the Spiro-SDA (Reference)

Since spirocyclic SDAs are often custom-synthesized, ensuring their purity is vital.[1] Impurities (linear diamines) can act as competitive templates for unwanted phases.[1]

  • Reaction: Cyclization of a cyclic amine (e.g., piperidine) with a dihaloalkane (e.g., 1,5-dibromopentane).[1]

  • Purification: Recrystallization from ethanol/ethyl acetate is mandatory to remove mono-alkylated byproducts.[1]

  • Verification:

    
     NMR is the gold standard. For 6-azoniaspiro[5.5]undecane, look for three distinct carbon signals due to symmetry (C-alpha, C-beta, C-gamma relative to Nitrogen).[1]
    

References

  • Zones, S. I. (1989).[1] Conversion of faujasites to high-silica chabazite SSZ-13 in the presence of N,N,N-trimethyl-1-adamantammonium iodide.[1] Journal of the Chemical Society, Faraday Transactions.

  • Goergen, S., et al. (2024).[1] Generating Disk-Shaped MTW Zeolite with Reduced Channel Length Using Polycation Structure-Directing Agent. MDPI.[1]

  • Davis, M. E., & Lobo, R. F. (1992).[1] Zeolite and molecular sieve synthesis.[1][4][5] Chemistry of Materials.[1][3][4][5][6][7]

  • Dusselier, M., et al. (2015).[1] Synthesis of SSZ-39 zeolite using isomeric structure directing agents. Chemistry of Materials.[1][3][4][5][6][7]

  • International Zeolite Association (IZA). Structure Commission Database: Framework Type MTW.[1]

Sources

Optimizing Elemental Analysis for 5-Azoniaspiro[4.4]nonane Derivatives: A Comparative Guide on Calibration Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Azoniaspiro[4.4]nonane salts (typically bromide or chloride) serve as critical Structure Directing Agents (SDAs) in zeolite synthesis (e.g., ZSM-5) and as ionization tags in mass spectrometry. However, their ionic nature, high nitrogen content, and halide counter-ions present significant challenges for standard Elemental Analysis (EA).

This guide compares the performance of industry-standard calibration materials against matrix-matched alternatives for the accurate determination of Carbon, Hydrogen, and Nitrogen (CHN) in 5-Azoniaspiro[4.4]nonane derivatives. It establishes a validated protocol that integrates combustion aids and specific handling techniques to overcome the "Halide Interference Effect" and hygroscopicity errors.

Part 1: The Analytical Challenge

Analyzing spiro-quaternary ammonium salts requires navigating three specific failure modes in standard combustion analysis:

  • The Halide Interference Effect: Halogens (Br⁻, Cl⁻) released during combustion can react with the reduction tube (copper) or, worse, become trapped with Nitrogen, leading to low %N recovery.

  • Incomplete Combustion: The ionic lattice of quaternary ammonium salts is thermally stable. Without specific oxidation catalysts, "coking" occurs, resulting in low %C values.

  • Hygroscopicity: The spiro-ammonium cation is highly hygroscopic. Standard weighing procedures often result in "wet" mass values, artificially lowering the % composition of all elements.

Part 2: Comparative Analysis of Calibration Standards

To achieve <0.3% absolute error, the choice of calibration standard is critical. We compare three distinct approaches below.

Table 1: Performance Comparison of EA Standards for Spiro-Ammonium Analysis
FeatureStandard A: Acetanilide Standard B: Sulfanilamide Standard C: Matrix-Matched QAS (TEAB)
Role The Generalist (Baseline)The Heteroatom SpecialistThe Structural Analog
Formula C₈H₉NOC₆H₈N₂O₂S(C₂H₅)₄NBr
N Content 10.36%16.27%6.66%
Halide Match ❌ None❌ None✅ Bromide Present
Combustion Profile Easy, complete oxidation.Good for N/S ratios.Difficult; mimics analyte behavior.
Suitability Low. Fails to account for halide interference corrections.Medium. Good for high-N calibration but lacks halide matrix.High. Best for validating combustion efficiency in the presence of Br⁻.
Typical Error ± 0.5 - 0.8% (Systematic Bias)± 0.3 - 0.5%< 0.2% (With Additives)
Detailed Analysis of Alternatives
1. Acetanilide (The Baseline)
  • Pros: High purity, non-hygroscopic, stable.

  • Cons: It burns "too easily." Calibrating with Acetanilide does not test the instrument's ability to handle the refractory nature of the 5-Azoniaspiro scaffold. Furthermore, it provides no baseline for the instrument's response to halogen gases.

  • Verdict: Use only for daily system health checks, not for quantifying 5-Azoniaspiro salts.

2. Sulfanilamide (The Nitrogen Standard)
  • Pros: Higher nitrogen content (16.27%) is closer to the theoretical %N of 5-Azoniaspiro[4.4]nonane bromide (~6.8%).

  • Cons: Contains Sulfur, which requires a specific reduction tube setup (WO₃). It still lacks the halide component.

  • Verdict: Acceptable for checking the Nitrogen detector linearity, but insufficient for the full matrix.

3. Tetraethylammonium Bromide (TEAB) (The Matrix-Matched Gold Standard)
  • Pros: As a quaternary ammonium bromide, TEAB mimics the exact combustion physics of 5-Azoniaspiro[4.4]nonane. If the instrument can accurately recover TEAB values, it confirms that the combustion temperature and halogen traps are functioning correctly.

  • Cons: Hygroscopic (requires drying).

  • Verdict: Recommended. Use TEAB as a Quality Control (QC) check sample alongside Acetanilide calibration.

Part 3: Validated Experimental Protocols

Protocol A: Sample Preparation (Hygroscopicity Management)
  • Context: 5-Azoniaspiro[4.4]nonane bromide absorbs atmospheric moisture rapidly.

  • Step 1: Dry the sample in a vacuum oven at 60°C for 4 hours over P₂O₅ or Silica Gel.

  • Step 2: Transfer immediately to a desiccator.

  • Step 3: Weigh the sample into the tin capsule inside a micro-balance glove box or minimize exposure time (<30 seconds).

  • Step 4: Cold-Sealing: Use a cold-welding press to seal the tin capsule hermetically. Do not rely on simple folding.

Protocol B: Combustion Optimization (The Additive Method)
  • Context: To prevent halide interference and ensure complete oxidation.

  • Reagent: Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) powder.

  • Step 1: Weigh 1.5 - 2.0 mg of the dried 5-Azoniaspiro sample into the tin capsule.

  • Step 2: Add 5 - 10 mg of V₂O₅ directly on top of the sample.

    • Mechanism:[1][2] V₂O₅ acts as a flux and strong oxidant, raising the local temperature and ensuring the spiro-ring breaks down completely. It also helps bind some inorganic residues.

  • Step 3: Add a small plug of Quartz Wool if the sample is volatile (rare for salts, but good practice).

  • Step 4: Run Analysis with an Oxygen Boost time of +10 seconds compared to standard Acetanilide runs.

Protocol C: Halide Determination (Oxygen Bomb / IC)
  • Note: CHN analysis does not measure the Halide. Use this for the counter-ion.

  • Method: Oxygen Bomb Combustion followed by Ion Chromatography (IC).[3]

  • Standard: NaBr or KBr (dried).

  • Procedure: Combust 10 mg of sample in a Schöniger flask containing 10 mL of Carbonate/Bicarbonate buffer (eluent). Analyze the solution via Anion-Exchange IC.

Part 4: Visualization of the Analytical Workflow

G Start Crude 5-Azoniaspiro [4.4]nonane Salt Drying Vacuum Drying (60°C, P2O5) Start->Drying Weighing Micro-Weighing (+ V2O5 Additive) Drying->Weighing Calibration Calibration Choice Weighing->Calibration Std_Acet Acetanilide (Routine) Calibration->Std_Acet Primary Calib Std_TEAB Matrix-Matched (TEAB) (Validation) Calibration->Std_TEAB QC Check Combustion Combustion (980°C) High O2 Flow Std_Acet->Combustion Std_TEAB->Combustion Result Data Analysis Combustion->Result Pass Certified Purity Result->Pass Within ±0.3% Fail Re-Dry / Check Trap Result->Fail >0.4% Dev

Figure 1: Decision tree for the elemental analysis of hygroscopic quaternary ammonium salts, emphasizing the critical "QC Check" using a matrix-matched standard.

Part 5: References

  • Exeter Analytical. (2023). Combustion Elemental Analysis (CHN) of Difficult Matrices. University of Iowa MATFab Facility. [Link]

  • Thalhamer, B., et al. (2022). Simultaneous analysis of quaternary ammonium cations and corresponding halide counterions by pyrolysis gas chromatography / mass spectrometry. Journal of Analytical and Applied Pyrolysis. [Link]

  • Setner, B., et al. (2017). New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Azoniaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant research environment. This guide provides essential, in-depth technical procedures for the proper disposal of 5-Azoniaspiro[4.4]nonane and its various salt forms, such as bromide, iodide, chloride, and tetrafluoroborate. This document is designed to empower you with the knowledge to manage this chemical waste stream responsibly, moving beyond mere procedural steps to explain the rationale behind each recommendation.

Core Directive: Understanding the Hazard

5-Azoniaspiro[4.4]nonane is a quaternary ammonium compound. This class of chemicals is characterized by a positively charged nitrogen atom, which imparts specific hazardous properties that dictate its handling and disposal requirements. The primary hazards associated with 5-Azoniaspiro[4.4]nonane salts are:

  • Corrosivity: Capable of causing severe skin burns and eye damage.[1][2]

  • Irritation: Causes skin and eye irritation.[3][4]

  • Toxicity: Harmful if swallowed.[1]

Given these properties, 5-Azoniaspiro[4.4]nonane waste is classified as a corrosive hazardous waste , likely falling under the RCRA waste code D002 . This classification mandates a stringent disposal protocol to protect both laboratory personnel and the environment.

Hazard Identification and Classification

The first step in proper disposal is accurate hazard identification. The following table summarizes the known hazards of different 5-Azoniaspiro[4.4]nonane salts based on available Safety Data Sheets (SDS).

Chemical NameCAS NumberPrimary Hazards
5-Azoniaspiro[4.4]nonane Bromide16450-38-7Causes skin and serious eye irritation.
5-Azoniaspiro[4.4]nonane Iodide45650-35-9Causes skin and serious eye irritation.[3]
5-Azoniaspiro[4.4]nonane Chloride98997-63-8Causes skin and serious eye irritation.[4][5]
5-Azoniaspiro[4.4]nonane Tetrafluoroborate129211-47-8Harmful if swallowed. Causes severe skin burns and eye damage.[1]

It is crucial to consult the specific SDS for the particular salt you are working with to be fully aware of all potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any 5-Azoniaspiro[4.4]nonane waste, the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

The causality behind this stringent PPE requirement lies in the corrosive nature of the compound. Direct contact can lead to immediate and severe tissue damage.

Spill & Leak Procedures: A Rapid and Safe Response

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Immediately clear the area of all personnel. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department.

  • Ventilate: If it is safe to do so, increase ventilation in the area of the spill.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels for initial containment.

  • Collection and Cleanup: Carefully scoop the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a detergent and water solution.

  • Waste Disposal: The collected spill cleanup materials must be disposed of as hazardous waste.

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the necessary steps for the proper disposal of 5-Azoniaspiro[4.4]nonane waste. This is a self-validating system designed to ensure compliance and safety at every stage.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible waste container for all 5-Azoniaspiro[4.4]nonane waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "5-Azoniaspiro[4.4]nonane," and a clear indication of the associated hazards (e.g., "Corrosive").[8] The date of initial waste accumulation must also be recorded on the label.

  • Avoid Mixing: Do not mix 5-Azoniaspiro[4.4]nonane waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can lead to dangerous reactions. Quaternary ammonium compounds are generally incompatible with strong oxidizing agents.

2. In-Lab Neutralization (Optional and for Trained Personnel Only):

For small quantities of aqueous solutions, neutralization can be considered to reduce the corrosivity. This should only be performed by personnel experienced with handling corrosive materials and with a thorough understanding of the potential reaction hazards.

  • Procedure: Slowly add a weak acid (e.g., 5% citric acid or acetic acid) to the 5-Azoniaspiro[4.4]nonane solution while stirring in a fume hood. Monitor the pH of the solution. The target pH should be between 6 and 8.

  • Caution: The neutralization reaction may be exothermic. Add the acid slowly and in small increments to control the temperature.

3. Storage Pending Disposal:

  • Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Ensure all required waste disposal forms are completed accurately and completely.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of 5-Azoniaspiro[4.4]nonane.

Disposal_Workflow start Waste Generation (5-Azoniaspiro[4.4]nonane) assess_quantity Assess Quantity and Form (Solid, Liquid, Debris) start->assess_quantity small_spill Small, Manageable Spill? assess_quantity->small_spill routine_waste Routine Laboratory Waste assess_quantity->routine_waste large_spill Large or Uncontrolled Spill? small_spill->large_spill No neutralize_spill Neutralize Spill (Trained Personnel Only) small_spill->neutralize_spill Yes contact_ehs_spill Contact EHS Immediately large_spill->contact_ehs_spill segregate_waste Segregate in Dedicated Hazardous Waste Container routine_waste->segregate_waste absorb_spill Absorb with Inert Material neutralize_spill->absorb_spill collect_waste Collect in Labeled Hazardous Waste Container absorb_spill->collect_waste label_container Label Container Correctly (Name, Hazards, Date) collect_waste->label_container segregate_waste->label_container store_safely Store in SAA with Secondary Containment label_container->store_safely schedule_pickup Schedule Waste Pickup with EHS/Contractor store_safely->schedule_pickup

Caption: Decision workflow for 5-Azoniaspiro[4.4]nonane waste disposal.

Long-Term Health and Environmental Considerations

While the immediate hazards of 5-Azoniaspiro[4.4]nonane are well-documented, it is also important to be aware of the broader concerns associated with quaternary ammonium compounds. Studies have suggested that long-term exposure to some QACs may be linked to respiratory issues, reproductive toxicity, and skin sensitization.[2][9][10][11] Environmentally, these compounds can be persistent and toxic to aquatic life.[2] These long-term risks underscore the importance of minimizing exposure and ensuring that waste is not released into the environment.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 5-Azoniaspiro[4.4]nonane is not merely a procedural task but a critical component of responsible laboratory practice. By understanding the inherent hazards, implementing robust safety protocols, and adhering to the detailed disposal procedures outlined in this guide, you can ensure the safety of yourself, your colleagues, and the environment. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department.

References

  • 5-Azoniaspiro[4.
  • Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C)
  • Quaternary Ammonium Disinfectants: Even During the Pandemic, “Quats” Should Not Be Used Around Children. (n.d.). Center for Environmental Health.
  • 5-Azoniaspiro[4.4]nonane Iodide Safety Data Sheet. Tokyo Chemical Industry Co., Ltd.
  • Quaternary Ammonium Compounds in Cleaning Products: Health & Safety Information for Cleaners and Supervisors. (n.d.). Mount Sinai.
  • Are quaternary ammonium compounds associated with adverse environmental and health outcomes? (2023). News-Medical.
  • 5-Azoniaspiro[4.
  • How to neutralize quarterly ammonium compounds. (n.d.). Hydro Solutions.
  • 5-Azoniaspiro[4.4]nonane Chloride. (n.d.). Fisher Scientific.
  • 5-Azoniaspiro(4.4)nonane. (n.d.). PubChem.
  • Resource Conservation and Recovery Act (RCRA)
  • 98997-63-8 | 5-Azoniaspiro[4.4]nonane Chloride. (n.d.). ChemScene.
  • Neutralizing Efficiency of Lecithin and Polysorbate 80 in ICR Contact Plates and Swabs for Surface Monitoring. (n.d.). Sigma-Aldrich.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). US EPA.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR.
  • Methods of detoxifying quaternary ammonium compounds toward aquatic organisms. (n.d.).
  • Quaternary Ammonium Disinfectant Product Altern
  • Defining Hazardous Waste. (n.d.). Department of Toxic Substances Control - CA.gov.
  • 4 Hazardous Waste Characteristics Under RCRA. (2025). YouTube.
  • Neutraliz
  • Industrial Applications, Environmental Fate, Human Exposure, and Health Effects of PFAS. (n.d.). MDPI.
  • 5-azoniaspiro[4.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.